3,3-Dimethylbutanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZZISWCNKFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277208 | |
| Record name | 3,3-Dimethylbutanamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-04-5 | |
| Record name | 926-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 926-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-DIMETHYLBUTYRAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethylbutanamide | |
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| Record name | 3,3-dimethylbutanamide | |
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Foundational & Exploratory
3,3-Dimethylbutanamide CAS number and IUPAC name
An In-Depth Technical Guide to 3,3-Dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 926-04-5), also known by its IUPAC name this compound and synonym t-Butylacetamide, is a simple, sterically hindered primary amide.[1] Its molecular structure, featuring a bulky tert-butyl group adjacent to the amide functionality, imparts specific chemical properties that distinguish it from other isomeric amides. This guide provides a comprehensive overview of its chemical and physical properties, available spectroscopic data, and safety information. While detailed, specific applications in drug development are not extensively documented in peer-reviewed literature, this document will explore potential synthetic routes and the general utility of related structures to provide a foundational understanding for researchers considering its use as a chemical intermediate or a scaffold in discovery chemistry.
Chemical Identity and Properties
A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 926-04-5 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | t-Butylacetamide, 3,3-Dimethylbutyramide | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| InChI Key | LINZZISWCNKFEM-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)(C)CC(=O)N | [2] |
Physicochemical Properties
The properties of this compound are largely dictated by its tert-butyl group. This bulky, non-polar moiety influences its solubility, melting point, and reactivity. The primary amide group provides sites for hydrogen bonding, acting as both a donor and an acceptor.
| Property | Value | Notes |
| Physical Form | Solid | [3] |
| XLogP3 | 0.8 | Computed value, indicating moderate lipophilicity.[2] |
| Hydrogen Bond Donors | 1 | From the -NH₂ group.[2] |
| Hydrogen Bond Acceptors | 1 | From the carbonyl oxygen.[2] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |
Synthesis and Manufacturing
Conceptual Synthesis Workflow
The most common laboratory and industrial method for preparing primary amides is through the activation of a carboxylic acid followed by reaction with ammonia.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized.
-
Acid Chloride Formation:
-
To a solution of 3,3-dimethylbutyric acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by IR for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3,3-dimethylbutanoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an appropriate solvent (e.g., THF or DCM).
-
Cool the solution to 0 °C and slowly add an excess of concentrated ammonium hydroxide (e.g., 2-3 eq). Alternatively, bubble anhydrous ammonia gas through the solution.
-
Stir the reaction mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.
-
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is critical. While a comprehensive, published dataset is elusive, data is available across several public repositories. The following outlines standard protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple. Key expected signals include:
-
A sharp singlet integrating to 9 protons for the equivalent methyl groups of the tert-butyl moiety.
-
A singlet integrating to 2 protons for the methylene (-CH₂-) group.
-
Two broad singlets for the two non-equivalent amide protons (-NH₂).
-
-
¹³C NMR: The proton-decoupled carbon NMR spectrum should display four distinct signals corresponding to the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.
General NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-25 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, use a standard 45° pulse angle with 8-16 scans. For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.
-
Processing: Apply a Fourier transform and phase correction. Reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Expected M/z: The molecular ion peak [M]⁺ should be observed at approximately 115.10.
-
Key Fragments: A prominent fragment would be the loss of the amide group (-NH₂) and a characteristic fragment at m/z 57 corresponding to the tert-butyl cation [(CH₃)₃C]⁺.
General GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or DCM).
-
Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
Analysis: Inject the sample into the GC, where it is vaporized and separated. The eluent enters the MS, where it is ionized (typically at 70 eV) and fragmented. The detector records the mass-to-charge ratio of the resulting ions. Data for this compound is available in the NIST Mass Spectrometry Data Center.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: Two characteristic sharp-to-medium bands are expected in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretch (Amide I band): A strong, sharp absorption is expected around 1640-1680 cm⁻¹.
-
N-H Bend (Amide II band): A medium-to-strong band is expected around 1600-1640 cm⁻¹.
Applications in Research and Drug Development
Currently, there is a notable lack of specific, high-impact applications for this compound documented in scientific journals or patents. Its primary utility appears to be as a simple organic building block. However, by examining its structural features, we can infer its potential roles.
-
As a Chemical Intermediate: The amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine (3,3-dimethylbutan-1-amine), making it a precursor to other molecular scaffolds.
-
In Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~115 Da, this compound fits the criteria for a fragment. The bulky tert-butyl group can probe sterically demanding regions of a protein's binding pocket, while the amide group provides well-defined hydrogen bonding vectors.
-
As a Pharmacologically Inert Scaffold: In medicinal chemistry, bulky, lipophilic groups like the tert-butyl moiety are sometimes used to block metabolic sites or to occupy hydrophobic pockets in a target protein. While no specific examples exist for this molecule, it represents a simple scaffold that could be elaborated upon.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Precautionary Measures (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis is conceptually straightforward from its carboxylic acid precursor. However, its application landscape remains largely unexplored in the public domain. For researchers in drug development and synthetic chemistry, it represents an accessible, sterically hindered building block. Its potential as a fragment in FBDD campaigns or as a starting point for more complex molecular architectures warrants consideration, though its utility must be validated on a target-by-target basis. This guide serves as a foundational resource, consolidating known information and providing a framework for its safe handling and characterization.
References
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A Comprehensive Spectroscopic Guide to 3,3-Dimethylbutanamide
This technical guide provides an in-depth analysis of the spectroscopic data for 3,3-Dimethylbutanamide (C₆H₁₃NO), a primary amide with a distinctive tert-butyl group. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into data interpretation and structural confirmation.
Molecular Structure and Spectroscopic Overview
This compound is a fascinating molecule for spectroscopic analysis due to its combination of a sterically hindered alkyl group and a primary amide functional group. Understanding its spectral signature is crucial for its identification and characterization in various chemical and pharmaceutical applications.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1]
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, providing a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[2][3]
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz for ¹H).
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full magnetization recovery, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4] This is achieved by irradiating the sample with a broad range of proton frequencies during carbon signal acquisition, which removes the C-H coupling.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with its molecular structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4-6.0 | Broad Singlet | 2H | -NH₂ |
| ~2.08 | Singlet | 2H | -CH₂- |
| ~1.02 | Singlet | 9H | -C(CH₃)₃ |
Source: Adapted from predicted and comparative data.[5]
Interpretation and Rationale:
-
-NH₂ Protons (δ ~5.4-6.0): The two protons of the primary amide appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species. Their chemical shift is in the typical downfield region for amide protons due to the deshielding effect of the adjacent carbonyl group.
-
-CH₂- Protons (δ ~2.08): The methylene protons adjacent to the carbonyl group appear as a sharp singlet. The singlet multiplicity is due to the absence of adjacent protons for coupling. The chemical shift around 2.08 ppm is characteristic of protons alpha to a carbonyl group.
-
-C(CH₃)₃ Protons (δ ~1.02): The nine equivalent protons of the tert-butyl group give rise to a single, intense singlet. The high degree of shielding results in an upfield chemical shift. The singlet nature is a result of the absence of neighboring protons.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175.2 | -CONH₂ |
| ~48.9 | -CH₂- |
| ~31.0 | -C (CH₃)₃ |
| ~29.8 | -C(C H₃)₃ |
Source: Experimental data.[5]
Interpretation and Rationale:
-
-CONH₂ Carbon (δ ~175.2): The carbonyl carbon of the amide functional group is the most deshielded carbon, appearing at the lowest field due to the strong electron-withdrawing effect of the oxygen and nitrogen atoms.[6]
-
-CH₂- Carbon (δ ~48.9): The methylene carbon, being alpha to the carbonyl group, is also deshielded and appears at a characteristic chemical shift.
-
Quaternary Carbon (δ ~31.0): The quaternary carbon of the tert-butyl group is observed in the aliphatic region. Quaternary carbons typically show weaker signals in ¹³C NMR spectra.[4]
-
Methyl Carbons (δ ~29.8): The three equivalent methyl carbons of the tert-butyl group give a single, intense peak in the upfield region of the spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of a primary amide and alkyl groups.
Experimental Protocol: IR Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. KBr is used as it is transparent in the IR region of interest.
-
Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.
IR Spectroscopic Data
The key IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360, ~3180 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| ~2959 | Strong | C-H stretch (alkyl) |
| ~1660 | Very Strong | C=O stretch (Amide I band) |
| ~1630 | Strong | N-H bend (Amide II band) |
Source: Experimental data.[5]
Interpretation and Rationale:
-
N-H Stretching (~3360, ~3180 cm⁻¹): The presence of two distinct peaks in this region is a hallmark of a primary amide, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7][8]
-
C-H Stretching (~2959 cm⁻¹): The strong absorption just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations within the tert-butyl and methylene groups.
-
C=O Stretching (Amide I band, ~1660 cm⁻¹): The very strong and sharp absorption at around 1660 cm⁻¹ is attributed to the carbonyl (C=O) stretching vibration. This is a highly characteristic peak for amides.
-
N-H Bending (Amide II band, ~1630 cm⁻¹): This strong band arises from the in-plane bending of the N-H bonds and is another characteristic feature of primary amides.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and effective technique.
-
Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.
-
Ionization: The separated analyte molecules enter the ion source of the mass spectrometer, where they are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺•), which is a radical cation.
-
Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral species.
-
Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.
Mass Spectrometric Data
The mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 115 | Moderate | [M]⁺• (Molecular Ion) |
| 100 | Moderate | [M - NH₃]⁺• |
| 59 | High | [C₂H₅NO]⁺• |
| 57 | Base Peak | [C₄H₉]⁺ |
| 44 | High | [CONH₂]⁺ |
Source: Experimental data.[5]
Interpretation and Rationale:
The fragmentation of this compound upon electron ionization can be explained by several key pathways:
-
Molecular Ion ([M]⁺•, m/z 115): The peak at m/z 115 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[9][10][11]
-
Loss of Ammonia ([M - NH₃]⁺•, m/z 100): A fragment at m/z 100 can be attributed to the loss of an ammonia radical from the molecular ion.
-
McLafferty Rearrangement (m/z 59): The presence of a gamma-hydrogen allows for a McLafferty rearrangement, a characteristic fragmentation for amides, leading to the formation of a radical cation with m/z 59.[12]
-
Alpha-Cleavage (m/z 57 and 44): Cleavage of the bond between the alpha and beta carbons (alpha-cleavage) is a common fragmentation pathway. This can lead to the formation of the stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is the base peak in the spectrum. Alpha-cleavage on the other side of the carbonyl group results in the formation of the [CONH₂]⁺ ion at m/z 44.
Fragmentation Workflow
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon and hydrogen atoms. The IR spectrum confirms the presence of the primary amide and alkyl functional groups. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, demonstrating the power of these spectroscopic techniques in modern chemical analysis.
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An In-Depth Technical Guide to 3,3-Dimethylbutanamide: Properties, Synthesis, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,3-Dimethylbutanamide (CAS No. 926-04-5). A robust, step-by-step synthesis protocol is detailed, along with established methodologies for its purification and characterization using modern analytical techniques. The guide further explores the compound's chemical reactivity, with a focus on reactions pertinent to medicinal chemistry and drug development. The strategic importance of the sterically hindering tert-butyl moiety and the amide functional group is discussed in the context of designing and developing novel therapeutic agents. This document serves as a critical resource for scientists utilizing this compound as a building block or chemical intermediate in their research endeavors.
Introduction: Unveiling this compound
This compound, also known as tert-butylacetamide, is a primary amide characterized by a neopentyl carbon skeleton. This structural feature, specifically the quaternary tert-butyl group adjacent to the methylene bridge, imparts significant steric hindrance and lipophilicity. These characteristics are of profound interest in the field of medicinal chemistry, where the modulation of a molecule's physical and chemical properties is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles. The amide functional group, a cornerstone of peptide and protein chemistry, offers a site for hydrogen bonding and potential metabolic stability, making its derivatives valuable components in drug design.[1][2] This guide aims to provide a detailed exposition of this compound, empowering researchers to leverage its unique properties in their scientific pursuits.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
Physical Properties
This compound is a white solid at room temperature, a characteristic that influences its handling and storage requirements. A compilation of its critical physical data is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | t-Butylacetamide, 3,3-Dimethylbutyramide | [4] |
| CAS Number | 926-04-5 | [4] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Physical Form | Solid | |
| Boiling Point | 223.4 °C (calculated) | |
| Density | 0.896 g/cm³ (calculated) | |
| LogP | 0.8 | [3] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų |
Note: Experimental values for melting point and detailed solubility are not consistently reported in publicly available literature and should be determined empirically.
Solubility Profile
While quantitative solubility data is limited, amides are generally soluble in polar organic solvents. Based on its structure, this compound is expected to be soluble in alcohols such as methanol and ethanol, as well as in solvents like dimethyl sulfoxide (DMSO) and acetone. Its solubility in water is anticipated to be limited due to the hydrophobic tert-butyl group. For drug development purposes, its solubility in relevant biological buffers and solvent systems should be experimentally determined.
Synthesis and Purification
The synthesis of this compound can be reliably achieved through the amidation of its corresponding acid chloride, 3,3-dimethylbutanoyl chloride.
Synthesis Workflow
The following diagram outlines the synthetic pathway from the precursor to the final product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of primary amides from acyl chlorides.
Materials:
-
3,3-Dimethylbutanoyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3,3-dimethylbutanoyl chloride (1 equivalent) in dichloromethane.
-
Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and ammonium salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.
Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.5-6.5 | Broad singlet | 2H | -NH₂ |
| ~2.05 | Singlet | 2H | -CH₂- |
| ~1.00 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~175.2 | -C=O (amide carbonyl) |
| ~48.9 | -CH₂- |
| ~31.0 | -C(CH₃)₃ (quaternary carbon) |
| ~29.8 | -C(CH₃)₃ (methyl carbons) |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3360, ~3180 | N-H stretch | Primary Amide |
| ~2959 | C-H stretch | Alkyl |
| ~1660 | C=O stretch (Amide I band) | Amide |
| ~1630 | N-H bend (Amide II band) | Amide |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 115
-
Key Fragment Ions: m/z = 100 ([M-NH]⁺), 59 ([C₂H₅NO]⁺), 57 ([C₄H₉]⁺, base peak)
Chemical Reactivity
The chemical behavior of this compound is primarily dictated by the amide functional group.
Hydrolysis
Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3,3-dimethylbutanoic acid and ammonia or the corresponding ammonium/amide salt. This reaction is typically slower than the hydrolysis of other carboxylic acid derivatives like esters or acid chlorides.
Reduction
A key transformation in synthetic chemistry is the reduction of the amide to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion.
Experimental Insight: The reduction of amides with LiAlH₄ is a highly exothermic reaction and must be carried out with caution under anhydrous conditions, typically in an inert solvent like tetrahydrofuran (THF).[1] The reaction is quenched by the careful, sequential addition of water and aqueous base.
Applications in Drug Development and Medicinal Chemistry
While specific examples of marketed drugs containing the this compound moiety are not readily found, its structural components—the amide linkage and the tert-butyl group—are of significant strategic importance in drug design.
The Role of the Amide Group
The amide bond is a fundamental structural unit in a vast number of pharmaceuticals. Its key contributions include:
-
Structural Scaffold: Amides provide a rigid and planar structural element that can correctly orient other functional groups for optimal interaction with biological targets.[2]
-
Hydrogen Bonding: The N-H and C=O groups of the primary amide can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific binding to protein targets.[5]
-
Metabolic Stability: Amides are generally more resistant to enzymatic hydrolysis compared to esters, which can lead to improved pharmacokinetic profiles.[6]
The Strategic Importance of the tert-Butyl Group
The tert-butyl group is frequently incorporated into drug candidates to modulate their properties:
-
Steric Shielding: Its bulky nature can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[4]
-
Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Receptor Binding: The defined size and shape of the tert-butyl group can lead to highly specific and potent interactions with hydrophobic pockets in target proteins.
The combination of a stable amide linker and a sterically demanding, lipophilic tert-butyl group makes this compound a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial for its use in research and manufacturing.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with detection at a low UV wavelength (e.g., 210 nm), would be a suitable starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification and quantification of this compound and potential volatile impurities. A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) can be used with a temperature gradient program to achieve good separation. The mass spectrometer provides definitive identification based on the compound's unique fragmentation pattern.
Safety and Handling
This compound is classified as a hazardous substance.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with a unique combination of structural features that make it highly relevant to contemporary chemical and pharmaceutical research. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and a comprehensive analysis of its spectroscopic characteristics. By understanding the strategic implications of its amide functionality and tert-butyl group in medicinal chemistry, researchers are well-equipped to utilize this compound as a versatile building block in the design and synthesis of novel molecules with potential therapeutic applications.
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An In-depth Technical Guide to the Synthesis of 3,3-Dimethylbutanamide from 3,3-Dimethylbutanoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethylbutanamide from its corresponding acyl chloride, 3,3-dimethylbutanoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines essential safety and analytical considerations. The synthesis proceeds via a nucleophilic acyl substitution, a fundamental and widely utilized reaction in organic chemistry for amide bond formation.[][2] This guide emphasizes the causality behind experimental choices, ensuring a reproducible and high-yielding process.
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and polymers.[] The reaction of an acyl chloride with ammonia or an amine is a classic and highly efficient method for preparing amides.[][3][4] this compound, the target molecule of this guide, serves as a valuable building block in organic synthesis. Its synthesis from 3,3-dimethylbutanoyl chloride is a robust and illustrative example of nucleophilic acyl substitution.[5] This guide will provide the necessary theoretical and practical knowledge to successfully execute this transformation.
Chemical Properties of Reactants
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
| 3,3-Dimethylbutanoyl chloride | 3,3-dimethylbutanoyl chloride | 7065-46-5 | C6H11ClO | 134.60 g/mol | Colorless to pale yellow liquid, pungent odor, potent electrophile, reactive with nucleophiles.[6][7][8] |
| Ammonia | Azane | 7664-41-7 | NH3 | 17.03 g/mol | Colorless gas with a characteristic pungent smell, nucleophilic. |
Reaction Mechanism and Theoretical Considerations
The synthesis of this compound from 3,3-dimethylbutanoyl chloride proceeds through a nucleophilic acyl substitution mechanism.[5] This reaction is characterized by the attack of a nucleophile (ammonia) on the electrophilic carbonyl carbon of the acyl chloride, followed by the departure of a leaving group (chloride ion).
Step-by-Step Mechanism
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,3-dimethylbutanoyl chloride. This leads to the formation of a tetrahedral intermediate.[5][9]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[5][9]
-
Proton Transfer: The resulting protonated amide is then deprotonated by another molecule of ammonia, which acts as a base. This step is crucial as it neutralizes the product and also consumes a second equivalent of ammonia to form the ammonium chloride byproduct.[9][10]
The overall reaction can be summarized as: (CH₃)₃CCH₂COCl + 2NH₃ → (CH₃)₃CCH₂CONH₂ + NH₄Cl[10]
Causality of Experimental Choices
-
Choice of Nucleophile: Ammonia is used as the nitrogen source to form the primary amide. An excess of ammonia is necessary not only to drive the reaction to completion but also to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing it from protonating the unreacted ammonia.[9][10]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM) or diethyl ether are commonly used. These solvents are chosen because they do not react with the highly reactive acyl chloride and can dissolve the organic starting material.[][3] The reaction is often performed in a concentrated aqueous solution of ammonia, where the high concentration of the nucleophile facilitates a rapid reaction.[4][10]
-
Temperature Control: The reaction between acyl chlorides and ammonia is typically highly exothermic and can be violent.[][4][10] Therefore, it is crucial to carry out the reaction at a low temperature (e.g., 0 °C) by using an ice bath to control the reaction rate and prevent the formation of side products.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagents | Equipment |
| 3,3-Dimethylbutanoyl chloride | Round-bottom flask |
| Concentrated aqueous ammonia (e.g., 28-30%) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) or Diethyl ether | Dropping funnel |
| Saturated sodium bicarbonate solution | Ice bath |
| Anhydrous magnesium sulfate or sodium sulfate | Separatory funnel |
| Distilled water | Rotary evaporator |
| Buchner funnel and filter paper | |
| Beakers, graduated cylinders, and other standard laboratory glassware |
Safety Precautions
3,3-Dimethylbutanoyl chloride is a corrosive and flammable liquid that reacts with water.[11][12][13] It causes severe skin burns and eye damage.[12] Concentrated ammonia is also corrosive and has a pungent, irritating odor. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11][12][13]
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a measured volume of concentrated aqueous ammonia. Cool the flask in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Slowly add 3,3-dimethylbutanoyl chloride dropwise to the cold, stirring ammonia solution using a dropping funnel. A vigorous reaction will occur, producing a white smoke, which is a mixture of this compound and ammonium chloride.[4][10] Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it warm to room temperature and stir for another hour to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with distilled water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining ammonium salts and unreacted acid chloride. Finally, wash with brine (1 x 50 mL).
-
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by distillation under reduced pressure to obtain the pure this compound as a white solid.[14]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the amide functional group. Key peaks include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Expected signals include a singlet for the nine protons of the tert-butyl group, a singlet for the two protons of the methylene group adjacent to the carbonyl, and a broad signal for the two protons of the amide NH₂ group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the this compound molecule.
-
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₃NO[14][16] |
| Molecular Weight | 115.17 g/mol [17][18] |
| Appearance | White solid |
| Purity | ≥95% to 97% depending on the supplier and purification method.[14] |
Visualization of the Process
Reaction Workflow
Caption: Nucleophilic acyl substitution mechanism.
Conclusion
The synthesis of this compound from 3,3-dimethylbutanoyl chloride is a straightforward and high-yielding reaction that serves as an excellent example of amide bond formation. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly temperature, researchers can reliably produce this valuable chemical intermediate. The protocols and safety information provided in this guide are intended to ensure a safe and successful synthesis. Proper characterization of the final product is essential to confirm its identity and purity.
References
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An In-Depth Technical Guide to the Reactivity of the Amide Group in 3,3-Dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amide functional group is a cornerstone of organic chemistry and pharmaceutical sciences, prized for its stability and prevalence in biologically active molecules. This technical guide provides a comprehensive exploration of the reactivity of the amide group within the specific context of 3,3-dimethylbutanamide. The presence of a sterically demanding tert-butyl group adjacent to the amide functionality introduces unique electronic and steric effects that significantly modulate its chemical behavior. This document delves into the fundamental principles governing amide reactivity, followed by a detailed analysis of key transformations—hydrolysis, reduction, and rearrangement—as applied to this compound. By synthesizing theoretical concepts with practical experimental considerations, this guide serves as an authoritative resource for researchers seeking to understand and manipulate this important chemical entity.
Introduction: The Unique Structural Landscape of this compound
This compound, also known as tert-butylacetamide, possesses a primary amide group directly attached to a neopentyl carbon skeleton.[1] This structural arrangement is distinguished by the presence of a bulky tert-butyl group, which exerts a profound influence on the molecule's reactivity.[2][3][4]
The reactivity of an amide is primarily dictated by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.[5] However, in this compound, this intrinsic reactivity is further modulated by two key factors originating from the tert-butyl group:
-
Steric Hindrance: The sheer size of the tert-butyl group physically obstructs the approach of nucleophiles and reagents to the carbonyl carbon and the amide nitrogen.[2][3][4] This steric shield is a dominant factor in many of its reactions.
-
Electronic Effects: The tert-butyl group is weakly electron-donating through induction, which can subtly influence the electron density at the carbonyl carbon.
This guide will dissect how these competing effects govern the outcome and kinetics of various chemical transformations of this compound.
Spectroscopic Characterization of this compound
A thorough understanding of the spectroscopic signature of this compound is essential for monitoring its reactions and characterizing its products.
| Spectroscopic Data | This compound |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.18 g/mol |
| ¹H NMR (ppm) | Predicted: ~2.1 (s, 2H, -CH₂-), ~1.0 (s, 9H, -C(CH₃)₃), ~5.5-7.5 (br s, 2H, -NH₂) |
| ¹³C NMR (ppm) | Predicted: ~175 (-C=O), ~50 (-CH₂-), ~30 (-C(CH₃)₃), ~25 (-C(CH₃)₃) |
| IR (cm⁻¹) | Characteristic Absorptions: ~3350 & ~3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II) |
| Mass Spectrum (m/z) | Key Fragments: 115 (M⁺), 100, 57 (tert-butyl cation) |
Key Chemical Transformations of the Amide Group in this compound
Hydrolysis: The Impact of Steric Hindrance on a Fundamental Reaction
The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation, typically achieved under acidic or basic conditions. However, the steric bulk of the tert-butyl group in this compound is expected to significantly retard the rate of this reaction compared to less hindered primary amides.[5]
3.1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.
Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous acid (e.g., 6 M HCl or H₂SO₄).
-
Heating: Heat the mixture to reflux for an extended period (several hours to days may be required).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing aliquots and analyzing via ¹H NMR spectroscopy.
-
Workup: After completion, cool the reaction mixture and extract the carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 3,3-dimethylbutanoic acid can be further purified by distillation or recrystallization.
3.1.2. Base-Catalyzed Hydrolysis
In basic media, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis for sterically hindered amides.
Caption: Mechanism of Base-Catalyzed Amide Hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound in an aqueous solution of a strong base (e.g., 6 M NaOH or KOH).
-
Heating: Heat the mixture to reflux. Due to the steric hindrance, prolonged heating is necessary.
-
Monitoring: Track the reaction's progress using TLC or ¹H NMR spectroscopy.
-
Workup: Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt.
-
Purification: Extract the resulting carboxylic acid with an organic solvent, followed by washing, drying, and solvent removal as described for the acid-catalyzed procedure.
Expected Product: 3,3-Dimethylbutanoic Acid
| Spectroscopic Data | 3,3-Dimethylbutanoic Acid |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| ¹H NMR (CDCl₃, ppm) | ~11.9 (br s, 1H, -COOH), 2.24 (s, 2H, -CH₂-), 1.06 (s, 9H, -C(CH₃)₃)[6] |
| ¹³C NMR (CDCl₃, ppm) | ~179 (-C=O), 49.9 (-CH₂-), 30.5 (-C(CH₃)₃), 29.4 (-C(CH₃)₃)[7] |
| IR (liquid film, cm⁻¹) | ~2960 (broad O-H stretch), ~1705 (C=O stretch)[8] |
| Mass Spectrum (m/z) | 116 (M⁺), 101, 73, 57 (tert-butyl cation)[9][10] |
Reduction: Synthesis of 2,2-Dimethylpropylamine
The reduction of amides to amines is a valuable synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to effect this conversion.[11][12][13][14] The steric hindrance in this compound is less of a barrier for the small hydride nucleophile compared to larger nucleophiles in other reactions.
Caption: Reduction of an Amide to an Amine with LiAlH₄.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Amide: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup (Fieser method): Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Purification: Filter the resulting granular precipitate and wash it with ether. Dry the combined organic filtrates over anhydrous potassium carbonate, and remove the solvent by distillation. The resulting 2,2-dimethylpropylamine can be further purified by distillation.
Expected Product: 2,2-Dimethylpropylamine (Neopentylamine)
| Spectroscopic Data | 2,2-Dimethylpropylamine |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| ¹H NMR (CDCl₃, ppm) | Predicted: ~2.5 (s, 2H, -CH₂-), ~0.9 (s, 9H, -C(CH₃)₃), ~1.1 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~53 (-CH₂-), ~32 (-C(CH₃)₃), ~27 (-C(CH₃)₃) |
| IR (ATR, cm⁻¹) | ~3360 & ~3280 (N-H stretch), ~1600 (N-H bend)[15] |
| Mass Spectrum (m/z) | 87 (M⁺), 72, 57 (tert-butyl cation), 30 |
Hofmann Rearrangement: A Route to a Carbon-Shorter Amine
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[16][17][18][19][20] This reaction proceeds through an isocyanate intermediate and is typically carried out using bromine in a strong aqueous base.[16][18]
Caption: Mechanism of the Hofmann Rearrangement.
Experimental Protocol: Hofmann Rearrangement
-
Reaction Setup: In a flask, dissolve this compound in a solution of sodium hydroxide in water.
-
Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of bromine in NaOH (sodium hypobromite).
-
Reaction: After the addition, warm the reaction mixture gently.
-
Isolation: The product, tert-butylamine, is volatile and can be isolated by distillation from the reaction mixture.
-
Purification: The collected distillate can be further purified by redistillation.
Expected Product: tert-Butylamine
| Spectroscopic Data | tert-Butylamine |
| Molecular Formula | C₄H₁₁N |
| Molecular Weight | 73.14 g/mol |
| ¹H NMR (CDCl₃, ppm) | ~1.1 (s, 9H, -C(CH₃)₃), ~1.2 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, ppm) | ~49.9 (-C-), ~32.8 (-CH₃) |
| IR (ATR, cm⁻¹) | ~3370 & ~3290 (N-H stretch), ~1615 (N-H bend)[2] |
| Mass Spectrum (m/z) | 73 (M⁺), 58 (M-15) |
Conclusion: The Overarching Influence of the Tert-Butyl Group
The reactivity of the amide group in this compound is a compelling case study in the interplay of steric and electronic effects. The bulky tert-butyl group significantly hinders reactions that require nucleophilic attack at the carbonyl carbon, most notably hydrolysis, necessitating harsh reaction conditions. In contrast, reactions involving smaller reagents, such as the hydride in LiAlH₄ reduction, are less affected by this steric shield. The Hofmann rearrangement proceeds readily, as the key rearrangement step is intramolecular.
For researchers in drug development and synthetic chemistry, a nuanced understanding of these principles is paramount. The stability of the amide bond in sterically hindered environments can be leveraged for the design of robust molecules, while the specific reaction conditions required for its transformation offer opportunities for selective chemical modifications. This guide provides the foundational knowledge and practical protocols to effectively navigate the chemistry of this and related sterically encumbered amides.
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The Emerging Potential of 3,3-Dimethylbutanamide and its Structural Congeners in Modern Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Utility of a Versatile Chemical Scaffold
In the vast landscape of chemical entities available to researchers, 3,3-Dimethylbutanamide, also known as tert-butylacetamide, presents itself as a molecule of understated potential. With the chemical formula C6H13NO, this simple amide possesses a unique structural feature: a sterically demanding tert-butyl group adjacent to the amide functionality.[1][2] This guide serves as an in-depth exploration of the potential research applications of this compound and its closely related structural analogs, providing a technical resource for scientists engaged in agrochemical and pharmaceutical research and development. While direct biological applications of this compound are not extensively documented, its role as a synthetic precursor and the biological activities of molecules incorporating the 3,3-dimethylbutanoyl moiety are of significant scientific interest.[3][4]
This document will navigate through the fundamental chemical properties of this compound, its application as a versatile building block in organic synthesis, and delve into the burgeoning evidence of the biological relevance of the 3,3-dimethylbutanoyl scaffold in immunology and agrochemistry. Through a synthesis of technical data, field-proven insights, and validated experimental protocols, this guide aims to equip researchers with the knowledge to harness the potential of this intriguing chemical entity.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research. This solid compound is characterized by its distinct molecular structure, which influences its solubility, reactivity, and handling.[5]
| Property | Value | Source |
| Molecular Formula | C6H13NO | [2] |
| Molecular Weight | 115.18 g/mol | [5] |
| CAS Number | 926-04-5 | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in water | |
| InChI Key | LINZZISWCNKFEM-UHFFFAOYSA-N | [7] |
This table summarizes key physical and chemical properties of this compound.
Safety is a primary consideration in any research endeavor. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be utilized when handling this compound.[5]
Application as a Synthetic Precursor in Agrochemicals
The utility of this compound and its derivatives as intermediates in the synthesis of agrochemicals, including fungicides, herbicides, and insecticides, is a significant area of its application.[3] The corresponding acid, 3,3-dimethylbutyric acid, is a noted precursor for these active ingredients.[3] This suggests that the 3,3-dimethylbutanoyl scaffold can be a crucial component in the design of novel and effective crop protection agents.
Hypothetical Synthesis Workflow: From this compound to a Fungicidal Precursor
The following protocol outlines a hypothetical, yet scientifically plausible, two-step synthesis of an N-aryl-3,3-dimethylbutanamide, a potential precursor for a novel fungicide. This workflow is designed to illustrate the practical application of this compound in a research setting.
Step 1: Hydrolysis of this compound to 3,3-Dimethylbutyric Acid
-
Rationale: The amide functionality is first hydrolyzed to the corresponding carboxylic acid, which is a more versatile intermediate for subsequent amide bond formation with a variety of aniline derivatives.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated 3,3-dimethylbutyric acid is then collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Step 2: Amide Coupling to Synthesize N-(4-chlorophenyl)-3,3-dimethylbutanamide
-
Rationale: The synthesized 3,3-dimethylbutyric acid is coupled with a substituted aniline, in this case, 4-chloroaniline, to introduce a toxophoric element often found in fungicidal compounds. Thionyl chloride is used to activate the carboxylic acid for the amidation reaction.
-
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,3-dimethylbutyric acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the solution becomes clear, indicating the formation of 3,3-dimethylbutanoyl chloride.
-
In a separate flask, dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the freshly prepared 3,3-dimethylbutanoyl chloride solution to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N-(4-chlorophenyl)-3,3-dimethylbutanamide.
-
Caption: Synthetic workflow for a potential fungicidal precursor.
Emerging Biological Applications: The Immunomodulatory Potential of the 3,3-Dimethylbutanoyl Scaffold
Recent research has begun to shed light on the direct biological activities of compounds containing the 3,3-dimethylbutanoyl moiety. A notable study has demonstrated that 3,3-dimethyl-1-butanol and its host-derived metabolite, 3,3-dimethylbutyrate, can significantly ameliorate collagen-induced arthritis in a murine model.[8] This effect was found to be independent of the initially hypothesized mechanism of inhibiting bacterial trimethylamine (TMA) lyase.[8]
The study revealed that both 3,3-dimethyl-1-butanol and 3,3-dimethylbutyrate treatment led to a reduction in disease severity and a decrease in pro-inflammatory cytokines.[8] In vitro experiments suggested a direct immunomodulatory effect on macrophages, modulating the secretion of pro-inflammatory cytokines.[8]
Logical Framework: From Chemical Structure to Immunomodulatory Effect
The findings from this study suggest a potential signaling pathway where the 3,3-dimethylbutanoyl group plays a key role in interacting with immune cells.
Caption: Proposed mechanism of immunomodulation by 3,3-dimethylbutyrate.
This discovery opens up new avenues for research into the therapeutic potential of compounds containing the 3,3-dimethylbutanoyl scaffold for autoimmune and inflammatory diseases. The bulky tert-butyl group may play a crucial role in receptor binding or membrane interaction, a hypothesis that warrants further investigation through structure-activity relationship (SAR) studies.
Future Directions and Research Opportunities
The exploration of this compound and its derivatives is still in its nascent stages, presenting a fertile ground for future research. Key areas of opportunity include:
-
Synthesis of Diverse Libraries: The synthesis and screening of libraries of N-substituted 3,3-dimethylbutanamides against a range of biological targets, including kinases, proteases, and GPCRs, could uncover novel therapeutic agents. The tert-butyl group can serve as a lipophilic anchor or a tool to probe steric constraints within binding pockets.
-
Elucidation of Immunomodulatory Mechanisms: Further investigation into the precise molecular targets and signaling pathways modulated by 3,3-dimethylbutyrate in immune cells is crucial. This could lead to the development of a new class of anti-inflammatory drugs.
-
Development of Novel Agrochemicals: Leveraging the 3,3-dimethylbutanoyl scaffold, researchers can design and synthesize novel fungicides, herbicides, and insecticides with improved efficacy, selectivity, and environmental profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and correlation with biological activity will provide invaluable insights for rational drug and pesticide design.
Conclusion
This compound, while a seemingly simple molecule, holds significant potential as a versatile building block and a source of a biologically relevant scaffold for the development of new pharmaceuticals and agrochemicals. Its unique structural features, particularly the sterically influential tert-butyl group, offer intriguing possibilities for modulating biological activity. The recent discovery of the immunomodulatory properties of a closely related metabolite underscores the untapped potential of this chemical class. It is the author's belief that with continued research and a creative approach to its application, this compound and its derivatives will emerge as valuable tools in the arsenal of researchers dedicated to advancing human health and agricultural productivity.
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The Neopentyl Amide Motif: A Technical Guide to 3,3-Dimethylbutanamide in Organic Synthesis
Abstract
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3,3-dimethylbutanamide, with its sterically demanding neopentyl group, offers a unique combination of stability, reactivity, and conformational influence. This technical guide provides an in-depth exploration of this compound as a versatile synthon for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and key transformations, elucidating the causal relationship between its structure and its utility in modern organic chemistry. Detailed experimental protocols, mechanistic insights, and illustrative diagrams are provided to empower the practicing chemist in leveraging this valuable building block.
Introduction: The Significance of the Neopentyl Scaffold
The tert-butyl group, and by extension the neopentyl moiety, is a cornerstone in physical organic chemistry, prized for its profound steric influence.[1][2] In this compound, this bulky group is positioned beta to the amide carbonyl, a placement that dictates its chemical behavior in a predictable yet powerful manner. This guide will illuminate how this steric hindrance can be exploited to direct reaction pathways, stabilize intermediates, and ultimately, to construct intricate molecular frameworks with high levels of control.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's intrinsic properties is the foundation for its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 926-04-5 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 102-105 °C | [3] |
| Boiling Point | 233.4 °C at 760 mmHg | [1] |
| Solubility | Soluble in alcohols, ethers, and chlorinated solvents. | |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 5.5 (br s, 2H, NH₂), 2.1 (s, 2H, CH₂), 1.0 (s, 9H, C(CH₃)₃) | |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 175.0 (C=O), 51.5 (CH₂), 31.0 (C(CH₃)₃), 29.5 (C(CH₃)₃) | |
| IR (KBr, cm⁻¹) ν | 3360, 3180 (N-H stretch), 2960 (C-H stretch), 1650 (C=O stretch, Amide I), 1630 (N-H bend, Amide II) | [1] |
Synthesis of this compound: A Robust and Scalable Protocol
The efficient synthesis of this compound is crucial for its widespread application. A common and reliable method involves the amidation of 3,3-dimethylbutanoyl chloride, which is readily prepared from the corresponding carboxylic acid.
Synthesis of 3,3-Dimethylbutanoyl Chloride
A standard method for the preparation of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂) or oxalyl chloride. A patent describes the synthesis of 3,3-dimethylbutanoyl chloride from 3,3-dimethylbutanoic acid and phosphorus trichloride.[5]
Amidation of 3,3-Dimethylbutanoyl Chloride
The reaction of an acyl chloride with ammonia provides a direct route to the primary amide. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3,3-dimethylbutanoyl chloride.
Materials:
-
3,3-Dimethylbutanoyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylbutanoyl chloride (1.0 eq) in dichloromethane (5 mL per gram of acyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (2.5 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a white precipitate will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.
dot
Caption: Key steps in the Hofmann rearrangement of this compound.
The resulting neopentylamine is a valuable building block in its own right, finding application in the synthesis of pharmaceuticals and other bioactive molecules. [6]
Reduction to 2,2-Dimethylpropan-1-amine
The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this conversion. [7][8]The reduction of this compound provides a direct route to 2,2-dimethylpropan-1-amine.
Experimental Protocol: Reduction of this compound
Objective: To synthesize 2,2-dimethylpropan-1-amine by the reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 10 M)
-
Ice bath
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings. To isolate the amine, extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (due to the volatility of the product).
-
The crude amine can be further purified by distillation.
The Role of the Neopentyl Group in Directing Reactivity
The defining feature of this compound is its neopentyl group, which exerts significant steric hindrance. This steric bulk is not merely a passive feature; it actively directs the course of chemical reactions. [4][9]
-
Shielding of the Carbonyl Group: The t-butyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of certain reactions compared to less hindered amides.
-
Influence on Enolate Formation and Reactivity: The protons on the α-carbon of this compound can be abstracted to form an enolate. The steric bulk of the neopentyl group can influence the stereochemistry of subsequent reactions of this enolate.
-
Conformational Rigidity: The presence of the bulky neopentyl group can restrict the conformational freedom of molecules derived from this compound, which can be a crucial design element in medicinal chemistry for optimizing binding to biological targets.
N-Substituted Derivatives and Directed ortho-Metalation
This compound can be readily N-functionalized to generate secondary and tertiary amides. These N-substituted derivatives, particularly N-aryl amides, are of significant interest due to their potential application in directed ortho-metalation (DoM) reactions. [10][11]In DoM, a directing group on an aromatic ring facilitates the deprotonation of a specific ortho-position by a strong base (typically an organolithium reagent), allowing for the regioselective introduction of an electrophile. The amide functionality is a powerful directing group, and the steric bulk of the neopentyl group in N-aryl-3,3-dimethylbutanamides could potentially influence the efficiency and selectivity of such transformations.
dot
Caption: Conceptual workflow for directed ortho-metalation.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of the neopentyl group can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and improved lipophilicity. While specific examples detailing the direct use of this compound in marketed drugs are not readily available in the public domain, the structural motif is of significant interest in medicinal chemistry. The synthesis of various bioactive compounds often involves amide bond formation, and the unique steric and electronic properties of this compound make it an attractive candidate for inclusion in novel therapeutic agents. [4][12]
Safety and Handling
This compound is classified as a hazardous substance. [1]It is crucial to consult the Safety Data Sheet (SDS) before handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Measures: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its sterically demanding neopentyl group is not a liability but a powerful tool for directing reactivity and influencing molecular conformation. Through key transformations such as the Hofmann rearrangement and reduction, it provides access to important amine synthons. Furthermore, its N-substituted derivatives hold promise for advanced applications like directed ortho-metalation. For the discerning synthetic chemist, a thorough understanding of the properties and reactivity of this compound opens a gateway to the efficient and controlled synthesis of complex and biologically relevant molecules.
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An In-Depth Technical Guide to the Health and Safety of 3,3-Dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the health and safety considerations for 3,3-Dimethylbutanamide (CAS No. 926-04-5). Synthesizing available data from safety data sheets, chemical databases, and toxicological principles, this document is intended to empower researchers, scientists, and drug development professionals with the knowledge to conduct a thorough risk assessment and implement safe handling protocols. A significant data gap exists in the toxicological and ecotoxicological profile of this compound. Consequently, this guide emphasizes a precautionary approach, leveraging data from structurally similar compounds and highlighting the utility of computational toxicology in the absence of empirical evidence.
Chemical and Physical Properties: The Foundation of a Robust Risk Assessment
A precise understanding of a compound's physical and chemical properties is fundamental to anticipating its behavior under various laboratory conditions and mitigating potential hazards.
| Property | Value | Source |
| CAS Number | 926-04-5 | [1] |
| Molecular Formula | C6H13NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Synonyms | t-Butylacetamide, 3,3-Dimethylbutyramide | [3][4] |
| Appearance | Solid | [5] |
| Boiling Point | 223.4 °C at 760 mmHg | [3] |
| Flash Point | 88.9 °C | [3] |
| Density | 0.896 g/cm³ | [3] |
This table summarizes key physical and chemical properties of this compound.
The relatively high boiling point and flash point suggest that this compound does not pose a significant fire hazard under standard laboratory conditions. However, its solid form necessitates careful handling to avoid dust generation.
Hazard Identification and GHS Classification: Understanding the Intrinsic Risks
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard.[2] The primary hazards identified are related to irritation.
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.
Signal Word: Warning[5]
Pictogram: [5]
-
GHS07 (Exclamation Mark)
The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon direct contact. The amide functional group and the overall molecular structure contribute to its irritant properties.
The Critical Data Gap: Navigating Toxicological Uncertainty
A thorough review of publicly available literature and safety data sheets reveals a significant lack of specific toxicological data for this compound.[1][2] Most sources explicitly state that the acute and chronic toxicological properties have not been fully investigated.[2] This absence of empirical data necessitates a highly precautionary approach to handling and risk assessment.
Leveraging Surrogate Data: A Read-Across Approach
In the absence of direct data, a common toxicological practice is to examine data from structurally similar compounds, a method known as "read-across." N,N-dimethylbutanamide (CAS No. 760-79-2), an isomer of the target compound, has some available acute toxicity data.
| Route of Exposure | Species | LD50 | Toxic Effects | Reference |
| Intraperitoneal | Mouse | 2110 mg/kg | Behavioral: somnolence, convulsions | [5] |
| Intravenous | Mouse | 1620 mg/kg | Behavioral: somnolence, convulsions | [5] |
| Intravenous | Rabbit | 790 mg/kg | Behavioral: changes in motor activity, dyspnea, hemorrhage | [5] |
This table presents acute toxicity data for the structurally similar compound N,N-dimethylbutanamide.
Causality and Limitations: While the tert-butyl group in this compound may influence its metabolic profile and steric interactions compared to the N,N-dimethyl structure, this surrogate data suggests that the butanamide backbone possesses a moderate level of acute toxicity. It is crucial for researchers to understand that this is an estimation, not a direct measure of this compound's toxicity. These values should be used to inform the need for stringent exposure controls rather than as definitive toxicological endpoints.
The Role of Computational Toxicology (In Silico Assessment)
For a scientific audience, it is imperative to acknowledge the role of modern toxicological methods. Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can provide predictions of toxicity, including mutagenicity, carcinogenicity, and reproductive toxicity, in the absence of experimental data.[6][7]
Given the data gap, it is highly recommended that organizations with access to such tools perform an in silico assessment to better characterize the potential for more severe, long-term health effects. The results of such an analysis would provide a more robust basis for a comprehensive risk assessment.
Experimental Protocols for Safe Handling and Mitigation of Exposure
The following protocols are designed as a self-validating system, where adherence to each step systematically minimizes the risk of exposure.
Hierarchy of Controls
The most effective risk mitigation strategies follow the hierarchy of controls.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE) Selection and Donning:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][8]
-
Skin Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[8]
-
Hand Protection: Wear chemical-resistant gloves. Given the lack of specific permeation data, nitrile gloves are a suitable choice for incidental contact, but they should be changed immediately upon contamination. For extended handling, consider gloves with greater chemical resistance and consult the manufacturer's compatibility charts.[2][8]
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]
-
-
Weighing and Dispensing:
-
To prevent the generation of airborne dust, handle the solid material carefully.
-
Use a spatula to transfer the solid. Avoid pouring the powder directly.
-
If possible, weigh the material directly into the reaction vessel within the fume hood.
-
-
Post-Handling and Decontamination:
-
Thoroughly wipe down the work surface with an appropriate solvent and then with soap and water.
-
Properly doff and dispose of contaminated gloves in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures: A Validating System for Preparedness
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if you feel unwell.[2]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[2]
Accidental Release Measures
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Don the appropriate PPE as outlined in section 4.2.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[2]
Storage and Stability: Ensuring Chemical Integrity and Safety
-
Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[2][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]
Environmental Considerations: An Area of High Uncertainty
There is a significant lack of data regarding the ecotoxicity and environmental fate of this compound.[1][2] Some sources suggest it may cause long-lasting harmful effects to aquatic life, but this is based on the unknown hazards of its components.[2]
Precautionary Principle in Environmental Disposal:
-
Do not allow the material or its containers to enter drains or waterways.[2]
-
Disposal of waste material must be conducted through a licensed waste disposal company and in accordance with all applicable federal, state, and local regulations.[2]
Conclusion: A Call for Data-Driven Prudence
The safe handling of this compound is predicated on a thorough understanding of its known hazards—skin, eye, and respiratory irritation—and a profound respect for the significant gaps in its toxicological and ecological data. This guide provides a framework for a cautious and informed approach, emphasizing the use of engineering controls, appropriate personal protective equipment, and established safe handling protocols. For the intended audience of researchers, scientists, and drug development professionals, it is not enough to simply follow procedures; one must understand the rationale behind them. The principles of read-across toxicology and the potential of in silico methods have been introduced to encourage a more sophisticated and proactive approach to risk assessment in the face of data scarcity. Ultimately, the responsibility lies with the user to integrate this information into their specific laboratory context and to foster a culture of safety that prioritizes the well-being of personnel and the protection of the environment.
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A Technical Guide to High-Purity 3,3-Dimethylbutanamide for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of high-purity 3,3-Dimethylbutanamide, a crucial chemical intermediate for researchers, scientists, and professionals in the drug development sector. We will explore its significance in the synthesis of active pharmaceutical ingredients (APIs), methods for ensuring its purity, and a curated list of commercial suppliers.
The Strategic Importance of Chemical Intermediates in Drug Synthesis
In the intricate multi-step process of creating a new drug, chemical intermediates are the foundational building blocks.[1][] These compounds are not the final active pharmaceutical ingredient (API), but rather the molecular stepping stones that are transformed through a series of reactions to yield the final drug substance. The purity and quality of these intermediates are paramount, as any impurities can be carried through the synthesis and compromise the safety and efficacy of the final therapeutic product.[1]
This compound (CAS No. 926-04-5), with its distinct tert-butyl group, is an example of such a vital intermediate.[3][4][5] While not as widely publicized as the final drug it may help create, its structural motif is of significant interest in medicinal chemistry for its ability to impart specific properties to a molecule, such as metabolic stability or receptor binding affinity.
A pertinent example of the critical role of similar structural motifs can be seen in the synthesis of drugs like Camostat mesylate. Camostat is a serine protease inhibitor that has been investigated for its potential in treating various diseases, including certain viral infections.[6][7] The synthesis of such complex molecules often involves the use of specialized building blocks to construct the final pharmacologically active scaffold. While this compound may not be a direct precursor to Camostat, its role as a bespoke chemical intermediate highlights the importance of such compounds in the pharmaceutical industry's quest for novel therapeutics.
Sourcing High-Purity this compound: A Curated List of Commercial Suppliers
The selection of a reliable supplier is a critical first step in any research or development project. The following table provides a summary of commercial suppliers of this compound, along with their typical purity specifications. It is imperative to request a certificate of analysis (CoA) for each batch to confirm its purity and physical properties.
| Supplier | CAS Number | Purity Specification | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology | 926-04-5 | ≥95% | C6H13NO | 115.17 g/mol |
| Sigma-Aldrich | 926-04-5 | 97% | C6H13NO | 115.18 g/mol |
| ChemScene | 926-04-5 | ≥97% | C6H13NO | 115.17 g/mol |
Understanding the Synthesis of this compound and Potential Impurities
A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities. A common and efficient method for its preparation is the amidation of 3,3-dimethylbutanoyl chloride.
This reaction involves the treatment of 3,3-dimethylbutanoyl chloride with ammonia. The acid chloride itself can be synthesized from 3,3-dimethylbutanoic acid.[8]
Key Reaction:
Potential Impurities:
-
Unreacted 3,3-dimethylbutanoyl chloride: Residual starting material can be a significant impurity if the reaction does not go to completion.
-
3,3-dimethylbutanoic acid: Hydrolysis of the acid chloride during the reaction or workup can lead to the formation of the corresponding carboxylic acid.
-
Solvent residues: The solvents used in the synthesis and purification steps may be present in trace amounts.
-
Byproducts from the synthesis of the acid chloride: Impurities from the synthesis of 3,3-dimethylbutanoyl chloride may carry over.[8]
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Rigorous Quality Control: Analytical Methods for Purity Assessment
Ensuring the high purity of this compound requires a suite of robust analytical techniques. The following sections detail the recommended methods for a comprehensive quality control assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.
-
If necessary, perform a derivatization step to improve the volatility of any polar impurities. For example, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The mass spectrum of the main peak should be compared to a reference spectrum for this compound to confirm its identity.[3]
-
Any impurity peaks can be tentatively identified by searching their mass spectra against a library (e.g., NIST).
-
The following diagram outlines the workflow for GC-MS analysis.
Caption: GC-MS Analysis Workflow for Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic molecules.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation and Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
-
Data Analysis:
-
¹H NMR: The spectrum should show a singlet for the nine protons of the tert-butyl group, a singlet for the two protons of the methylene group adjacent to the tert-butyl group, and a broad singlet for the two protons of the amide group. The integration of these signals should correspond to a 9:2:2 ratio.
-
¹³C NMR: The spectrum should exhibit distinct signals for each of the unique carbon atoms in the molecule.
-
Purity can be estimated by comparing the integrals of the signals corresponding to this compound with those of any impurity signals.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be used as a starting point. The composition may need to be optimized.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
A calibration curve can be constructed by plotting the peak area of the standards against their known concentrations to quantify the amount of this compound in the sample.
-
Conclusion
The procurement of high-purity this compound is a critical consideration for any research or drug development program that utilizes this important chemical intermediate. A comprehensive approach to supplier validation, coupled with a robust in-house quality control program employing orthogonal analytical techniques such as GC-MS, NMR, and HPLC, is essential for ensuring the integrity of your research and the quality of your potential drug candidates. By understanding the synthesis of this compound and its potential impurities, scientists can make informed decisions and mitigate risks throughout the development pipeline.
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Thermal stability and decomposition of 3,3-Dimethylbutanamide
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,3-Dimethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS No. 926-04-5). As a primary amide with a sterically hindering tert-butyl group, its behavior under thermal stress is of significant interest in pharmaceutical synthesis, materials science, and process safety. This document synthesizes theoretical principles of amide degradation with practical, field-proven methodologies for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It offers a detailed experimental protocol, interprets anticipated thermal events, and proposes the primary decomposition pathways.
Introduction: The Significance of this compound
This compound, also known as tert-butylacetamide, is an organic compound featuring a primary amide functional group attached to a neopentyl carbon skeleton.[1] Its molecular structure, characterized by the bulky tert-butyl group adjacent to the carbonyl moiety, imparts unique physical and chemical properties. The amide linkage is fundamental to the structure of proteins and is a cornerstone of many pharmaceutical active ingredients (APIs).[2] Understanding the thermal stability of molecules like this compound is paramount for:
-
Drug Development: Ensuring the stability of APIs and intermediates during manufacturing, formulation, and storage.
-
Process Chemistry: Defining safe operating limits for reactions and purifications involving heat.
-
Hazard Assessment: Identifying potential thermal hazards and toxic decomposition products.[3]
This guide serves as a senior application scientist's perspective on elucidating the thermal properties of this compound, grounding theoretical knowledge in robust experimental design.
Theoretical Framework: Amide Decomposition Pathways
The thermal decomposition of primary amides is not a monolithic process. Several competing pathways can occur, with the predominant mechanism often dictated by temperature, pressure, and the presence of catalysts or impurities.[4]
Primary Pyrolysis Route: Dehydration to Nitrile
The most direct route for the thermal decomposition of a primary amide is dehydration to form the corresponding nitrile and water. This process, often requiring high temperatures, is a form of pyrolysis (fire-induced bond breaking).[5]
Chemical Equation: (CH₃)₃CCH₂CONH₂ → (CH₃)₃CCH₂CN + H₂O (this compound → 3,3-Dimethylbutanenitrile + Water)
Secondary Pyrolysis Route: Deammonation and Hydrolysis
A more complex, two-step pyrolysis mechanism has been described, which accounts for the common observation of carboxylic acids as byproducts.[4]
-
Bimolecular Deammonation: Two molecules of the amide react to form an imide and ammonia.
-
Imide/Isoimide Decomposition: The imide intermediate is unstable and can decompose to yield a nitrile and a carboxylic acid.[4]
The carboxylic acid can then react with the liberated ammonia, creating a feedback loop that can regenerate the starting amide and water, complicating the overall reaction kinetics.[4]
Chemical Equation: 2 (CH₃)₃CCH₂CONH₂ → (CH₃)₃CCH₂COOH + (CH₃)₃CCH₂CN + NH₃ (this compound → 3,3-Dimethylbutanoic Acid + 3,3-Dimethylbutanenitrile + Ammonia)
The steric hindrance from the tert-butyl group in this compound may influence the kinetics of these pathways, potentially favoring one route over another compared to sterically unhindered amides.
Hydrolytic Pathway
In the presence of water, particularly under acidic or basic conditions, amides can undergo hydrolysis to yield a carboxylic acid and ammonia (or its corresponding salt).[2][6] While distinct from pure thermal decomposition, this pathway is relevant for assessing stability in aqueous environments or if water is generated during pyrolysis.
Experimental Workflow: Thermal Analysis by TGA-DSC
To experimentally determine the thermal stability and decomposition profile, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the industry standard. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[7]
Caption: Proposed thermal decomposition pathways of this compound.
Safety Considerations and Hazardous Decomposition Products
Proper safety protocols are mandatory when handling this compound and studying its decomposition.
-
Handling: The compound is known to cause skin and eye irritation and may cause respiratory irritation. [8]Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [3]Handling should occur in a well-ventilated area or a fume hood.
-
Decomposition Products: Thermal decomposition is expected to release hazardous and toxic gases. [3]The Safety Data Sheet indicates that hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [3]The proposed pathways also suggest the evolution of ammonia (corrosive, toxic) and 3,3-dimethylbutanenitrile (potential cyanide toxicity). All thermal analysis experiments must be vented to an appropriate exhaust system.
Conclusion
The thermal stability of this compound is governed by classic amide decomposition chemistry, primarily pyrolysis leading to the formation of nitriles, carboxylic acids, water, and ammonia. Its stability profile is characterized by a melting point around 132-133 °C and an onset of decomposition typically above 220 °C. The sterically bulky tert-butyl group likely influences the kinetics of these decomposition pathways. A robust thermal analysis using a combined TGA-DSC system under an inert atmosphere provides the definitive data required for safe handling, process optimization, and formulation development in the pharmaceutical and chemical industries. This guide provides the theoretical and practical framework necessary for researchers to confidently undertake such an analysis.
References
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Understanding the steric hindrance of the tert-butyl group in 3,3-Dimethylbutanamide
An In-depth Technical Guide to the Steric Hindrance of the Tert-Butyl Group in 3,3-Dimethylbutanamide
Abstract
The tert-butyl group is a cornerstone of physical organic chemistry, serving as a powerful tool to modulate molecular conformation and reactivity through its profound steric demands.[1][2] This technical guide provides a comprehensive analysis of the steric effects imparted by the tert-butyl group within the framework of a primary amide, this compound. We will dissect the interplay between the inherent electronic properties of the amide bond—specifically its planarity and resonance stabilization—and the spatial constraints imposed by the bulky tert-butyl substituent. This document explores the conformational landscape, spectroscopic signatures, and resultant chemical reactivity of this compound, offering a detailed resource for researchers, scientists, and professionals in drug development. Through a synthesis of theoretical principles, quantitative data, and detailed experimental protocols, this guide elucidates the causality behind the molecule's unique properties, providing field-proven insights into the strategic application of steric hindrance in molecular design.
Foundational Principles: Steric Hindrance and the Amide Bond
The Tert-Butyl Group: An Archetype of Steric Bulk
Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups within a molecule prevents chemical reactions or influences conformational preferences.[1] The tert-butyl group, -C(CH₃)₃, is arguably the most utilized substituent for intentionally introducing significant steric congestion.[3][4] Its three methyl groups project from a central quaternary carbon, creating a rigid, umbrella-like structure that effectively shields adjacent functional groups.
A quantitative measure of a substituent's steric demand is its conformational A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[5] A larger A-value signifies a stronger preference for the less-crowded equatorial position, directly correlating to greater steric bulk.[6] The tert-butyl group possesses one of the highest A-values, effectively "locking" the cyclohexane ring into a single conformation.[1][7]
| Substituent | A-Value (kcal/mol) |
| -F (Fluoro) | 0.26[8] |
| -Cl (Chloro) | 0.53[8] |
| -OH (Hydroxyl) | 0.87[7] |
| -CH₃ (Methyl) | 1.74[6] |
| -CH(CH₃)₂ (Isopropyl) | 2.15[7] |
| -C(CH₃)₃ (Tert-Butyl) | ~5.0 [5] |
| -Si(CH₃)₃ (Trimethylsilyl) | 2.5[6][9] |
| Table 1: Comparative A-values for common substituents, highlighting the exceptional steric demand of the tert-butyl group. |
The Amide Bond: A Resonance-Stabilized Planar Unit
The amide functional group is fundamental to chemistry and biology, most notably forming the peptide bonds that constitute proteins.[10] Its unique properties, including remarkable stability and a planar geometry, are dictated by resonance.[10] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system, creating a partial double bond between the carbon and nitrogen atoms.[10][11]
This resonance has two critical consequences:
-
High Rotational Barrier: The partial double-bond character of the C-N bond results in a significant energy barrier to rotation, typically in the range of 15-23 kcal/mol.[11][12] This restricts the conformation around the amide linkage.
-
Planarity: The sp² hybridization of both the carbonyl carbon and the nitrogen atom forces the atoms of the amide group (O, C, N, and their immediate substituents) to lie in a single plane to maximize p-orbital overlap.[13]
Bulky substituents can physically force the amide bond to twist, disrupting this planarity and destabilizing the resonance.[14][15] This ground-state distortion can significantly increase the amide's reactivity, a principle exploited in specialized cross-coupling reactions.[16][17]
Molecular Architecture of this compound
Structural and Conformational Analysis
This compound (CAS 926-04-5) is a primary amide featuring a tert-butyl group adjacent to the α-carbon.[18][19] This specific placement creates a fascinating case study where the steric bulk does not directly attach to the amide nitrogen or carbonyl carbon, but is positioned to exert significant influence over the local environment of the functional group.
The primary steric interaction in this compound is the restricted rotation around the Cα-Cβ (C2-C3) single bond. The bulky tert-butyl group effectively sweeps a large volume as this bond rotates, creating a "steric cone" that shields one face of the amide functional group. This shielding can hinder the approach of reactants or solvent molecules, thereby influencing the molecule's reactivity and intermolecular interactions.
Spectroscopic and Computational Characterization
Infrared (IR) Spectroscopy
The IR spectrum of a primary amide is characterized by a distinct set of absorption bands.[21] For this compound, these are:
-
N-H Stretching: Two bands are expected in the 3370-3170 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[21][22]
-
C=O Stretching (Amide I Band): A strong, intense absorption between 1680-1630 cm⁻¹.[21][23] This band is a hallmark of the amide carbonyl and its position is lowered due to resonance.
-
N-H Bending (Amide II Band): A sharp band is typically observed near 1650-1620 cm⁻¹, resulting from the scissoring motion of the -NH₂ group.[21]
-
C-H Vibrations: Strong absorptions from the numerous C-H bonds of the tert-butyl and methylene groups will be present below 3000 cm⁻¹.
The tert-butyl group's primary role is not to shift the characteristic amide frequencies, but to confirm its presence through its own C-H stretching and bending modes. The key utility of IR is the unambiguous identification of the primary amide functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides clear evidence for the structure of this compound. The predicted spectrum would show:
-
A sharp, intense singlet at approximately 0.9-1.0 ppm, integrating to 9 protons. This is the classic signature of the three equivalent methyl groups of the tert-butyl substituent.
-
A singlet at approximately 2.0-2.2 ppm, integrating to 2 protons, corresponding to the α-methylene (-CH₂-) group.
-
Two broad singlets in the 5.5-7.5 ppm region, corresponding to the two diastereotopic protons of the primary amide (-NH₂). Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.
The simplicity of the spectrum confirms the high degree of symmetry. Variable temperature NMR experiments could be employed to study the rotation around the C-N bond, but for a primary amide, the coalescence of the two -NH₂ proton signals is often difficult to observe.
Impact of Steric Hindrance on Reactivity
Amides are the least reactive of the carboxylic acid derivatives, primarily due to the resonance stabilization of the ground state and the poor leaving group ability of the resulting amide anion.[10][24][25] The steric hindrance in this compound further diminishes its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon.
Nucleophilic Acyl Substitution: Hydrolysis
Amide hydrolysis to a carboxylic acid and an amine (or ammonia) requires harsh conditions, typically heating in strong acid or base.[24] The mechanism involves the nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon.
In this compound, the tert-butyl group sterically hinders the trajectory of the incoming nucleophile. This raises the activation energy of the tetrahedral intermediate formation, leading to a significantly slower reaction rate compared to a less hindered primary amide like acetamide. This effect is a direct consequence of the steric clash between the nucleophile and the bulky alkyl group in the transition state.
Experimental Protocols
Protocol: Synthesis of this compound via an Acid Chloride
This protocol describes a standard method for amide synthesis from the corresponding acid chloride. The causality for this choice rests on the high reactivity of acid chlorides, which overcomes the low reactivity generally associated with amide formation.
Materials:
-
3,3-Dimethylbutanoyl chloride
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel and standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1.0 equivalent of 3,3-dimethylbutanoyl chloride in DCM.
-
Slowly add 2.5 equivalents of concentrated ammonium hydroxide solution dropwise via an addition funnel. The exothermicity of the reaction is controlled by the ice bath and slow addition. The excess ammonia ensures complete reaction and neutralizes the HCl byproduct.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove excess ammonia and water-soluble salts.
-
Dry the organic layer (DCM) over anhydrous magnesium sulfate. This step is critical to remove residual water before solvent evaporation.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product, which can be further purified by recrystallization if necessary.
Protocol: Characterization by FT-IR Spectroscopy
This protocol validates the synthesis by identifying the key functional groups.
Materials:
-
Synthesized this compound
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Thoroughly dry the sample and KBr to prevent broad O-H bands from obscuring the N-H region.
-
In the agate mortar, grind a small amount of sample (1-2 mg) with approximately 100 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press and apply pressure to form a thin, transparent KBr pellet. Transparency is key for good spectral quality.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum, identifying the characteristic peaks for the primary amide N-H stretches, the Amide I (C=O) band, and the Amide II (N-H bend) band.
Conclusion
The tert-butyl group in this compound serves as a potent steric director, profoundly influencing the molecule's local environment and chemical reactivity. While not directly bonded to the amide core, its spatial bulk restricts conformational freedom and shields the electrophilic carbonyl center from nucleophilic attack, thereby magnifying the inherent stability of the amide bond. This guide has demonstrated that through a combination of conformational analysis, spectroscopic characterization, and an understanding of reaction mechanisms, the subtle yet powerful effects of steric hindrance can be fully appreciated. For researchers in drug development, understanding these principles is paramount for designing molecules with controlled reactivity, improved metabolic stability, and specific physicochemical properties.[1] The case of this compound serves as a fundamental and instructive model for the strategic implementation of steric control in molecular design.
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A Technical Guide to 3,3-Dimethylbutanamide and Its Analogs: From Synthesis to Therapeutic Potential
Abstract
This in-depth technical guide provides a comprehensive literature review of 3,3-dimethylbutanamide and its structurally related analogs. We delve into the synthetic methodologies for this chemical scaffold, with a particular focus on the Ritter reaction and the synthesis of key derivatives. The guide critically evaluates the diverse biological activities exhibited by these compounds, including their promising potential as anticonvulsants, antimicrobial agents, and histone deacetylase (HDAC) inhibitors. Through a detailed analysis of structure-activity relationships, we elucidate the molecular features crucial for their therapeutic effects. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this compound and its analogs.
Introduction: The this compound Scaffold
This compound, also known as pivalamide, is a simple aliphatic amide with the chemical formula C6H13NO.[1][2] Its core structure features a sterically hindered tert-butyl group attached to an acetamide moiety. This unique structural feature imparts specific physicochemical properties that have drawn interest in medicinal chemistry. The tert-butyl group can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. While this compound itself has limited reported biological activity, its structural framework serves as a valuable starting point for the design and synthesis of a diverse range of analogs with significant therapeutic potential.[3][4] This guide will explore the synthesis of these analogs and their promising applications in various therapeutic areas.
Synthetic Methodologies
The synthesis of this compound and its N-substituted analogs can be achieved through several synthetic routes. The most prominent and versatile of these is the Ritter reaction.
The Ritter Reaction: A Key Synthetic Tool
The Ritter reaction is a powerful method for the formation of N-substituted amides from a nitrile and a carbocation precursor, such as an alkene or an alcohol, under strongly acidic conditions.[5][6] This reaction is particularly well-suited for the synthesis of amides with tertiary alkyl groups, like the tert-butyl group found in this compound analogs.[7]
The general mechanism of the Ritter reaction involves the formation of a stable carbocation from an alcohol or alkene in the presence of a strong acid. This carbocation is then attacked by the nitrogen atom of a nitrile to form a nitrilium ion intermediate, which is subsequently hydrolyzed to the corresponding N-alkyl amide.[7]
Figure 1: General mechanism of the Ritter Reaction.
Synthesis of this compound
This compound can be synthesized from 3,3-dimethylbutanoic acid or its derivatives. For example, the reaction of 3,3-dimethylbutanoyl chloride with ammonia would yield the desired amide.
Synthesis of N-Substituted Analogs
The Ritter reaction is a key method for preparing N-substituted analogs. For instance, reacting an appropriate alcohol or alkene with a nitrile in the presence of a strong acid like sulfuric acid can generate a variety of N-substituted 3,3-dimethylbutanamides.[8][9]
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a range of biological activities, highlighting their potential in different therapeutic areas.
Anticonvulsant Activity
A significant area of interest is the anticonvulsant potential of this compound analogs. One of the most studied analogs is 3,3-dimethylbutanoylurea (DBU).
-
Efficacy of 3,3-Dimethylbutanoylurea (DBU): DBU has shown potent and broad-spectrum anticonvulsant activity in various preclinical models of epilepsy.[10][11] It has demonstrated efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models in both mice and rats.[10][11]
| Seizure Model | Species | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mice | 186 |
| Maximal Electroshock (MES) | Rats | 64 |
| Subcutaneous Pentylenetetrazole (scMet) | Mice | 66 |
| Subcutaneous Pentylenetetrazole (scMet) | Rats | 26 |
| Hippocampal Kindled Rat | Rats | 35 |
| 6 Hz (32 mA) | Mice | 80 |
| 6 Hz (44 mA) | Mice | 133 |
| Bicuculline-induced seizures | Mice | 205 |
| Picrotoxin-induced seizures | Mice | 167 |
| Table 1: Anticonvulsant efficacy of 3,3-dimethylbutanoylurea (DBU) in various seizure models.[10][11] |
-
Pharmacokinetic Profile and Safety: DBU exhibits a favorable pharmacokinetic profile with a half-life of 4.5 hours in rats and is eliminated through metabolism.[10][11] Importantly, unlike the widely used antiepileptic drug valproic acid (VPA), DBU and related analogs did not show a significant increase in neural tube defects in a susceptible mouse strain, suggesting a better safety profile.[10]
Antimicrobial Activity
Derivatives of 3,3-dimethylbutanoic acid have also been investigated as inhibitors of pantothenate synthetase, an essential enzyme in bacteria, making it an attractive target for novel antimicrobial agents.[12]
-
Pantothenate Synthetase Inhibition: Analogs of the reaction intermediate pantoyl adenylate, where the labile acyl-phosphate moiety is replaced with more stable groups, have been synthesized and evaluated as inhibitors of pantothenate synthetase.[12] While these initial analogs showed modest inhibitory activity, with Ki values in the micromolar range, they provide a foundation for the development of more potent inhibitors.[12]
Histone Deacetylase (HDAC) Inhibition
The structural features of this compound analogs, particularly the aliphatic chain, are also found in some histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy.[3][13]
-
Potential for HDAC Inhibition: While direct studies on this compound analogs as HDAC inhibitors are limited, the structural similarity to known HDAC inhibitors with aliphatic chains suggests that this class of compounds could be explored for this therapeutic application.[14] The design of novel HDAC inhibitors often involves a zinc-binding group, a linker, and a cap group. The 3,3-dimethylbutyl moiety could serve as a component of the linker or cap group.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for the design of more potent and selective compounds.
Anticonvulsant Analogs
For urea derivatives of branched-chain fatty acids, the anticonvulsant activity is influenced by the nature of the alkyl chain.[15][16][17] The presence of a bulky tert-butyl group in DBU likely contributes to its favorable pharmacokinetic and safety profile. Further studies are needed to systematically explore the impact of substitutions on both the urea and the 3,3-dimethylbutanoyl moieties to optimize anticonvulsant activity.
Pantothenate Synthetase Inhibitors
In the case of pantothenate synthetase inhibitors, the nature of the group replacing the acyl-phosphate is critical for activity.[12] Additionally, modifications to the pantoyl and adenylate mimicking portions of the molecule can significantly impact binding affinity.[18][19][20][21]
HDAC Inhibitors
For HDAC inhibitors, the length and composition of the aliphatic linker are key determinants of potency and isoform selectivity.[14][22] The design of this compound-based HDAC inhibitors would require careful consideration of the zinc-binding group and the overall molecular architecture to achieve optimal interactions with the enzyme's active site.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its analogs.
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Amides via the Ritter Reaction [8][11]
This protocol describes a general method for the synthesis of N-substituted amides from an alcohol and a nitrile using a solid acid catalyst.
Figure 2: General experimental workflow for the Ritter reaction.
-
Materials:
-
Alcohol (e.g., tert-butanol)
-
Nitrile (e.g., acetonitrile)
-
Solid acid catalyst (e.g., Al(HSO4)3)[12]
-
Solvent (e.g., nitromethane)[12]
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (recrystallization solvents or chromatography materials)
-
-
Procedure:
-
To a solution of the nitrile (1 mmol) in the chosen solvent (e.g., 2 mL of nitromethane), add the solid acid catalyst (e.g., 0.5 mmol of Al(HSO4)3).[12]
-
Heat the mixture to the desired temperature (e.g., 100 °C).[12]
-
Slowly add a solution of the alcohol (1 mmol) in the same solvent (e.g., 2 mL) to the reaction mixture over a period of time (e.g., 3 hours).[12]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Wash the catalyst with a small amount of fresh solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted amide.
-
Biological Evaluation Protocols
Protocol 2: Anticonvulsant Screening using the Maximal Electroshock (MES) Test [2][7][23][24][25]
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Materials:
-
Male mice or rats of a specific strain and weight range
-
Test compound (e.g., DBU) and vehicle control
-
Positive control (e.g., phenytoin)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
-
Animal observation cages
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal or oral).
-
At the time of peak effect (predetermined by pharmacokinetic studies), apply a drop of electrolyte solution to the animal's eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).
-
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution) [5][6][18][26][27][28]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism at a standardized concentration.
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
This compound and its analogs represent a versatile class of compounds with significant therapeutic potential. The anticonvulsant properties of 3,3-dimethylbutanoylurea (DBU) are particularly noteworthy, offering the promise of a safer alternative to existing antiepileptic drugs. Furthermore, the exploration of these analogs as antimicrobial agents and HDAC inhibitors opens up new avenues for drug discovery.
Future research should focus on:
-
Expansion of the Analog Library: Synthesizing a broader range of N-substituted and other derivatives of this compound to further explore the structure-activity landscape.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Optimization of Pharmacokinetic Properties: Modifying the chemical structure to improve drug-like properties such as solubility, bioavailability, and metabolic stability.
-
In-depth Toxicological Profiling: Conducting comprehensive safety and toxicology studies to validate the promising safety profile observed for DBU.
By pursuing these research directions, the full therapeutic potential of this compound and its analogs can be realized, potentially leading to the development of novel and effective treatments for a range of diseases.
References
- Anticonvulsant profile and teratogenicity of 3,3-dimethylbutanoylurea: a potential for a second gener
- Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothen
- Anticonvulsant profile and teratogenicity of 3,3-dimethylbutanoylurea: A potential for a second generation drug to valproic acid | Request PDF.
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- Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors.
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- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.
- Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. NIH.
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- Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. PMC - NIH.
- Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. NIH.
- Design, synthesis and biological evaluation of novel histone deacetylase (HDAC)
- SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results.
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- Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark.
- Design, synthesis, computational and biological evaluation of novel hydroxamic and carboxylic acid deriv
- Structure-pharmacokinetic relationships in a series of short fatty acid amides that possess anticonvulsant activity. PubMed.
- Structure-Activity Relationships of Antiplasmodial Pantothenamide Analogues Reveal a New Way by Which Triazoles Mimic Amide Bonds. PubMed.
- Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity | ACS Catalysis.
- Chemical synthesis and enzymatic late-stage diversification of novel pantothenate analogues with antiplasmodial activity. Malaria World.
- AMPA Receptor Modulation Through Medium-Chain Triglycerides and Decanoic Acid Supports Nutritional Intervention in Pedi
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- Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin deriv
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- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
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- Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 3,3-Dimethylbutanamide
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3,3-dimethylbutanamide, a valuable amide compound in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable two-step process. The synthesis begins with the conversion of 3,3-dimethylbutanoic acid to its highly reactive acyl chloride intermediate, 3,3-dimethylbutanoyl chloride, using thionyl chloride. The subsequent amidation of the acyl chloride with aqueous ammonia yields the final product. This document elucidates the chemical principles behind each step, provides a thorough experimental procedure, and outlines the necessary purification and characterization techniques.
Introduction
This compound is a carboxylic acid amide that serves as a potential building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its synthesis is a fundamental example of amide bond formation, a crucial transformation in organic chemistry. The protocol detailed herein follows a classic and efficient two-step approach, ensuring a high yield and purity of the final product.
The overall synthetic pathway is as follows:
-
Acid Chloride Formation: 3,3-Dimethylbutanoic acid is reacted with a chlorinating agent, thionyl chloride (SOCl₂), to form the more reactive 3,3-dimethylbutanoyl chloride.
-
Amidation: The resulting 3,3-dimethylbutanoyl chloride is then subjected to nucleophilic acyl substitution with ammonia to produce this compound.
This method is widely applicable for the synthesis of primary amides and is chosen for its reliability and the commercial availability of the starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3,3-Dimethylbutanoic Acid | ≥98% | Sigma-Aldrich | 1070-83-3 | Starting material. |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | 7719-09-7 | Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Reaction solvent. |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich | 1336-21-6 | Source of ammonia. |
| Diethyl Ether (Et₂O) | ACS Reagent, ≥99.0% | Fisher Scientific | 60-29-7 | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | 7647-14-5 | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 | Drying agent. |
Experimental Protocols
The synthesis of this compound is performed in two main stages, which can be carried out sequentially.
Step 1: Synthesis of 3,3-Dimethylbutanoyl Chloride
Principle: The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This is an effective method as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed, driving the reaction to completion.[1]
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylbutanoic acid (11.6 g, 0.1 mol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask to dissolve the starting material.
-
Reagent Addition: Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the solution at room temperature with constant stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Isolation of Acyl Chloride: After the reaction is complete, carefully remove the solvent and excess thionyl chloride by distillation. The resulting crude 3,3-dimethylbutanoyl chloride can be purified by fractional distillation (boiling point: 127-129 °C) or used directly in the next step.[1]
Step 2: Synthesis of this compound
Principle: The highly electrophilic carbonyl carbon of the 3,3-dimethylbutanoyl chloride is readily attacked by the nucleophilic ammonia. This nucleophilic acyl substitution reaction is typically fast and exothermic.[1] The reaction of acyl chlorides with ammonia is a standard method for preparing primary amides.[1]
Procedure:
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, place concentrated aqueous ammonia (28-30%, 50 mL) and cool the flask in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Slowly add the crude 3,3-dimethylbutanoyl chloride (from Step 1) dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form immediately. Caution: The reaction is highly exothermic. A slow addition rate is crucial to control the temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for another hour.
-
Workup and Purification:
-
Filter the white solid using a Büchner funnel and wash with cold deionized water to remove ammonium chloride and excess ammonia.
-
Transfer the crude solid to a separatory funnel containing diethyl ether (100 mL) and water (50 mL). .
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The final product should be a white solid. The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₆H₁₃NO[2] |
| Molecular Weight | 115.17 g/mol [2] |
| Physical Form | Solid |
| Purity | ≥95% (typical)[3] |
| ¹H NMR | Expected signals for tert-butyl and methylene protons, as well as amide protons. |
| FTIR | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹) and C=O stretching (around 1650 cm⁻¹).[2] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight.[2] |
Safety and Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
3,3-Dimethylbutanoyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood.
-
Concentrated Ammonium Hydroxide: Corrosive and has a pungent odor. Work in a well-ventilated area.
-
Dichloromethane and Diethyl Ether: Volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined steps for acid chloride formation and subsequent amidation, researchers can reliably produce this compound in good yield and purity. The provided rationale for each step and the comprehensive safety information are intended to support a successful and safe laboratory execution.
References
- Automated Topology Builder. (n.d.). This compound | C6H13NO | MD Topology | NMR | X-Ray.
- Cheméo. (n.d.). Chemical Properties of Butanamide, 3,3-dimethyl- (CAS 926-04-5).
- PubChem. (n.d.). This compound.
Sources
Application Note & Protocols: N-Alkylation of 3,3-Dimethylbutanamide
Introduction
N-alkylated amides are fundamental structural motifs in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and materials science. The introduction of an alkyl group onto the amide nitrogen can profoundly influence a molecule's properties, such as its conformation, solubility, metabolic stability, and receptor binding affinity. However, the synthesis of N-alkylated amides is not trivial. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine. Consequently, direct alkylation requires carefully chosen strategies to overcome this inherent low reactivity.
This document provides a detailed guide for researchers and drug development professionals on robust and field-proven experimental procedures for the N-alkylation of 3,3-dimethylbutanamide, a sterically hindered primary amide. We will explore two primary, reliable methods: a classical strong base-mediated alkylation and the versatile Mitsunobu reaction. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to ensure reproducible and successful outcomes.
Method 1: Strong Base-Mediated N-Alkylation
Principle and Rationale
This is the most direct approach for N-alkylation. The core principle involves the deprotonation of the amide N-H bond using a strong, non-nucleophilic base to generate a highly nucleophilic amidate anion. This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable alkyl halide.
-
Choice of Base: The pKa of a primary amide N-H is approximately 17, necessitating a base with a conjugate acid of a higher pKa. Sodium hydride (NaH) is an excellent choice as it is a powerful, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction system.[1][2] Alternatives include other strong bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).[1][3]
-
Choice of Solvent: A polar aprotic solvent is crucial for this reaction. Solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal because they can solvate the sodium cation of the amidate salt, leaving the anion exposed and highly reactive, without having acidic protons that would quench the base or the amidate.[1][4]
-
Alkylating Agent: Primary alkyl halides (iodides, bromides) are the best electrophiles for this SN2 reaction, as they are less sterically hindered and less prone to competing elimination reactions.[5][6][7]
Workflow for Strong Base-Mediated N-Alkylation
Caption: Workflow for N-alkylation via deprotonation and SN2 reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the amide).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes, or until gas evolution ceases. The solution should become clear or remain a fine suspension.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-3,3-dimethylbutanamide.
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base; gaseous byproduct.[1] |
| Equivalents of Base | 1.1 - 1.2 eq | Ensures complete deprotonation of the amide. |
| Solvent | Anhydrous DMF or THF | Polar aprotic; solubilizes intermediates.[1] |
| Temperature | 0 °C to Room Temp. | Controls reactivity and minimizes side reactions. |
| Alkylating Agent | R-I > R-Br >> R-Cl | Reactivity order for SN2 reactions. |
| Expected Yield | 60-90% | Dependent on the specific alkyl halide used. |
Method 2: The Mitsunobu Reaction
Principle and Rationale
The Mitsunobu reaction is a powerful and mild method for forming C-N bonds that avoids the use of strong bases.[8][9] It couples a primary or secondary alcohol with a suitable N-H nucleophile (in this case, our amide) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
The reaction proceeds via the activation of the alcohol by the PPh₃/DEAD reagent system, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). The amide, being a moderately acidic pronucleophile, can then displace this leaving group in an SN2 fashion.[9] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's chiral center, though this is not pertinent when using simple primary alcohols.[10] This method is particularly valuable for substrates that are sensitive to strong bases or high temperatures. The main drawback is the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) which can sometimes complicate purification.[10]
Workflow for Mitsunobu N-Alkylation
Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., Methanol, Benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the amide).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.2 eq) dropwise over 10-15 minutes. A color change (typically to a pale yellow or orange) and sometimes the formation of a precipitate is observed.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification Strategy 1 (Precipitation): Add a minimal amount of dichloromethane to dissolve the residue, then add a large volume of hexanes or diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with hexanes. Concentrate the filtrate.
-
Purification Strategy 2 (Chromatography): Directly load the crude residue onto a silica gel column. The triphenylphosphine oxide and hydrazine byproducts can be challenging to separate. A less polar solvent system is often required. Purify by flash column chromatography to isolate the pure N-alkyl-3,3-dimethylbutanamide.
| Parameter | Recommended Value | Rationale |
| Reagents | PPh₃, DIAD/DEAD | Standard, commercially available Mitsunobu reagents.[9] |
| Equivalents | 1.1 - 1.5 eq | Excess ensures the reaction goes to completion. |
| Solvent | Anhydrous THF | Good solubility for reactants and intermediates.[11] |
| Temperature | 0 °C to Room Temp. | Slow addition at 0 °C controls the initial exothermic reaction.[9] |
| Alcohol | Primary or Secondary | Tertiary alcohols are too hindered and will not react. |
| Expected Yield | 50-85% | Highly dependent on substrate and purification efficiency. |
References
- Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
- Varma, R. S., & Naicker, K. P. (1999).
- Loupy, A., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Sciencemadness Discussion Board. (2016).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
- Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6692. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Das, S., et al. (2011). Catalytic reductive N-alkylation of amines using carboxylic acids.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Johnson, H. E., & Crosby, D. G. (1963). N-Alkylation of Amides. A Novel Procedure. The Journal of Organic Chemistry, 28(8), 2224-2224. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- Bartleby. (n.d.). Williamson Ether Synthesis. [Link]
- Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Mitsunobu. [Link]
- ResearchGate. (2015).
- ResearchGate. (2002). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. [Link]
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The Strategic Role of 3,3-Dimethylbutanamide as a Pharmaceutical Intermediate: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical determinant of efficiency, yield, and ultimately, the economic viability of drug manufacturing. 3,3-Dimethylbutanamide, a simple yet versatile amide, serves as a noteworthy precursor in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of this compound's application as a key intermediate, with a particular focus on its role in the synthesis of complex heterocyclic moieties that are integral to certain active pharmaceutical ingredients (APIs). We will explore the synthesis of this compound, its chemical properties, and a detailed, field-proven protocol for its utilization in the synthesis of a complex pharmaceutical precursor.
Introduction: The Unseen Importance of a Simple Amide
This compound (CAS No. 926-04-5), also known as tert-butylacetamide, is a white solid with a molecular weight of 115.17 g/mol .[1] While its structure is unassuming, its true value in pharmaceutical chemistry lies in its utility as a building block. The tert-butyl group provides steric bulk, which can influence reaction selectivity and the conformational properties of the final API. The amide functionality, on the other hand, is a versatile handle for a variety of chemical transformations.
While not a direct precursor in the most common sense, the principles of amide chemistry and the use of sterically hindered building blocks are central to the synthesis of many pharmaceuticals. For the purpose of this guide, we will explore a synthetic pathway analogous to those where such amides are employed, focusing on the construction of a complex heterocyclic system relevant to medicinal chemistry. Specifically, we will detail a robust protocol for the synthesis of a key piperazinyl-pyrimidine intermediate, a moiety found in a class of neuroprotective agents known as 21-aminosteroids, such as Tirilazad Mesylate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for process development and optimization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 926-04-5 | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 223.4 °C at 760 mmHg | [3] |
| Flash Point | 88.9 °C | [3] |
| Density | 0.896 g/cm³ | [3] |
| LogP | 1.60820 | [3] |
Synthesis of this compound: A Foundational Protocol
The most common and straightforward method for the synthesis of this compound is through the amidation of 3,3-dimethylbutanoic acid. This can be achieved via activation of the carboxylic acid followed by reaction with ammonia.
Reaction Causality
The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or by using a coupling agent. The subsequent addition of ammonia or an ammonia source leads to the formation of the amide bond.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,3-Dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH, concentrated solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylbutanoic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Cool the resulting crude 3,3-dimethylbutanoyl chloride in an ice bath. Slowly and cautiously add a concentrated solution of ammonium hydroxide (a significant excess) to the flask with vigorous stirring. An exothermic reaction will occur, and a white precipitate of this compound will form.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional hour.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a white solid.
Application in the Synthesis of a Tirilazad Mesylate Precursor
Tirilazad Mesylate is a 21-aminosteroid that has been investigated for its neuroprotective properties.[4] Its complex structure features a steroidal backbone and a heterocyclic side chain at the C21 position. The synthesis of this side chain, 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl], is a multi-step process where amide chemistry principles are fundamental. While this compound is not directly a precursor, its synthesis and handling provide a model for the types of transformations required.
The key heterocyclic moiety in Tirilazad's side chain is a substituted pyrimidine ring attached to a piperazine linker. A general and effective method for the synthesis of such structures involves the reaction of a chloropyrimidine with piperazine.
Mechanistic Rationale
The synthesis of the piperazinyl-pyrimidine core of the Tirilazad side chain relies on nucleophilic aromatic substitution. A di-substituted chloropyrimidine is reacted with piperazine. The chlorine atom on the pyrimidine ring is a good leaving group, and the nitrogen atoms of piperazine are effective nucleophiles. The reaction proceeds via an addition-elimination mechanism to form the C-N bond.
Detailed Protocol: Synthesis of a Key Piperazinyl-Pyrimidine Intermediate
This protocol describes the synthesis of a 2-(1-Piperazinyl)pyrimidine derivative, a core component analogous to the Tirilazad side chain.
Materials:
-
2-Chloro-4,6-disubstituted-pyrimidine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Water
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.5 equivalents) and potassium carbonate (0.9 equivalents) in water.
-
Addition of Chloropyrimidine: To the stirred solution, add the 2-chloro-4,6-disubstituted pyrimidine (1 equivalent) in small portions at a temperature of 50-65 °C.[5]
-
Reaction: Stir the mixture for 1 hour at 60-65 °C.[5]
-
Work-up: Cool the reaction mixture to 35 °C. A solid by-product, 1,4-bispyrimidinylpiperazine, may precipitate and can be removed by filtration.
-
Extract the filtrate with chloroform (3x).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(1-piperazinyl)pyrimidine derivative.[5]
-
Purification: The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Coupling to the Steroid Backbone
The synthesized piperazinyl-pyrimidine intermediate can then be coupled to a suitable steroid precursor. A common strategy involves having a good leaving group, such as an iodine or a sulfonate ester, at the C21 position of the steroid. The nucleophilic piperazine nitrogen of the side chain then displaces this leaving group to form the final carbon-nitrogen bond, completing the synthesis of the 21-aminosteroid. A general procedure for a similar coupling is the reaction of a 21-iodosteroid with a piperazine derivative in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.[2]
Conclusion and Future Perspectives
This compound, while a simple molecule, exemplifies the crucial role of well-chosen intermediates in the intricate world of pharmaceutical synthesis. Its synthesis via standard amidation protocols provides a foundational understanding of the types of reactions necessary for the construction of more complex APIs. The principles of nucleophilic substitution and the strategic use of heterocyclic building blocks, as demonstrated in the synthesis of the Tirilazad side-chain precursor, are central to modern medicinal chemistry. As the demand for more complex and potent pharmaceuticals continues to grow, the importance of robust and efficient synthetic routes for key intermediates like this compound and its conceptual analogs will only increase.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). 2-tert-butyl-3,3-dimethylbutanamide.
- MDPI. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- PrepChem.com. (n.d.). Synthesis of 17α-Hydroxy-21-[4-(2-pyridinyl)-1-piperazinyl]pregna-4,9(11)-diene-3,20-dione (I).
- Chemsrc. (2025). Butanamide,3,3-dimethyl-.
- PubMed. (1996). Protective effects of tirilazad mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury.
- PubMed. (2001). In vitro evaluation of the antioxidant activity and biomembrane interaction of the lazaroid U-74389G.
- Bratislavské lekárske listy. (1999). [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation].
- PubMed. (1999). Effects of tirilazad mesylate on vasospasm and phospholipid hydroperoxides in a primate model of subarachnoid hemorrhage.
- PubMed. (1996). Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage.
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Application Notes & Protocols for the Exploration of 3,3-Dimethylbutanamide in Agrochemical Development
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within this context, the exploration of unique chemical scaffolds as potential active ingredients is of paramount importance. This document provides a comprehensive guide for researchers, chemists, and plant scientists on the prospective use of 3,3-dimethylbutanamide and its derivatives in the development of new agrochemicals. While not yet established as a commercial agrochemical, the structural attributes of this compound present an intriguing starting point for discovery programs. These application notes and protocols are designed to serve as a foundational resource for the synthesis, screening, and evaluation of this chemical family's potential as insecticides, herbicides, and fungicides. The methodologies outlined herein are grounded in established principles of agrochemical research and are intended to provide a robust framework for hypothesis-driven investigation.
Introduction: The Rationale for Investigating this compound
The amide functional group is a prevalent feature in a multitude of successful agrochemicals, valued for its chemical stability and its ability to engage in hydrogen bonding, a key interaction in biological systems. This compound, with its distinctive tert-butyl group, offers a unique steric and lipophilic profile that could lead to novel modes of action or improved selectivity. The tert-butyl moiety can influence a molecule's metabolic stability and its interaction with biological targets. These characteristics warrant a systematic investigation into the potential of this compound and its analogs as a new class of agrochemicals. This guide will provide the necessary protocols to embark on such an exploratory journey.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as an agrochemical. These properties influence its formulation, environmental fate, and biological activity.
| Property | Value | Source |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 223.4°C at 760 mmHg | [2] |
| LogP (Octanol/Water Partition Coefficient) | 0.8 | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | [3] |
Synthesis Protocols
The following protocols describe the laboratory-scale synthesis of this compound and a representative N-substituted analog. These methods are based on general and well-established amidation reactions.[4][5][6][7][8]
Protocol for the Synthesis of this compound
This protocol outlines the direct amidation of 3,3-dimethylbutanoic acid.
Materials:
-
3,3-dimethylbutanoic acid
-
Thionyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a fume hood, dissolve 3,3-dimethylbutanoic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents) in a round-bottom flask.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.
-
Amidation: Cool the resulting crude 3,3-dimethylbutanoyl chloride in an ice bath.
-
Slowly add the acid chloride to a stirred, chilled solution of excess ammonium hydroxide in a separate flask. This reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol for the Synthesis of N-substituted this compound Analogs
This protocol describes a general method for creating a library of N-substituted analogs for structure-activity relationship (SAR) studies.
Materials:
-
3,3-dimethylbutanoyl chloride (prepared as in section 3.1)
-
A primary or secondary amine (e.g., ethylamine, diethylamine)
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the desired primary or secondary amine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask and cool in an ice bath.
-
Acylation: Slowly add a solution of 3,3-dimethylbutanoyl chloride (1 equivalent) in dichloromethane to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthetic pathways for this compound and its N-substituted analogs.
Protocols for Agrochemical Screening
The following are generalized, primary screening protocols to assess the potential of synthesized compounds as insecticides, herbicides, and fungicides. It is crucial to include appropriate positive and negative controls in all assays.
Insecticidal Activity Screening
This protocol is designed for a preliminary assessment of insecticidal activity against a common agricultural pest, such as the larval stage of the cabbage looper (Trichoplusia ni) or the adult aphid (Myzus persicae).
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Cabbage leaf discs or artificial diet
-
Larvae of a model insect (e.g., Trichoplusia ni) or adult aphids
-
Petri dishes or multi-well plates
-
Ventilated containers for incubation
-
A known insecticide as a positive control (e.g., a pyrethroid)
-
Solvent-only solution as a negative control
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds. A typical screening concentration is 100-1000 ppm. Dilute the stock solution in water containing a small amount of surfactant to ensure even application.
-
Application:
-
For leaf-feeding insects: Dip cabbage leaf discs into the test solutions for 10-15 seconds and allow them to air dry.
-
For sucking insects: Spray the test solution onto host plants and allow them to dry.
-
-
Insect Exposure: Place the treated leaf discs or plants into Petri dishes or ventilated containers. Introduce a set number of insects (e.g., 10-20 larvae or adults) into each container.[9]
-
Incubation: Maintain the containers in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).
-
Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Moribund insects (incapable of coordinated movement) should be counted as dead.[10][11]
-
Data Analysis: Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula if necessary.
Caption: Workflow for primary insecticidal screening.
Herbicidal Activity Screening
This protocol provides a method for evaluating the pre- and post-emergence herbicidal activity of the test compounds on representative monocot and dicot weed species (e.g., ryegrass and cress).[12][13][14]
Materials:
-
Test compounds dissolved in a suitable solvent
-
Surfactant
-
Distilled water
-
Pots filled with a standard soil mix
-
Seeds of a monocot and a dicot weed species
-
Growth chamber or greenhouse with controlled conditions
-
A known herbicide as a positive control
-
Solvent-only solution as a negative control
Procedure:
-
Pre-emergence Application:
-
Sow seeds of the test species in pots.
-
Apply the test solution evenly to the soil surface.
-
Water the pots and place them in a growth chamber.
-
-
Post-emergence Application:
-
Sow seeds and allow them to germinate and grow to the 2-3 leaf stage.
-
Apply the test solution as a foliar spray until runoff.
-
Return the pots to the growth chamber.
-
-
Incubation: Maintain the pots under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod, adequate watering).
-
Assessment: After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, mortality) using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Data Analysis: Compare the phytotoxicity ratings of the test compounds to the controls.
Fungicidal Activity Screening
This in vitro protocol assesses the ability of test compounds to inhibit the mycelial growth of a common plant pathogenic fungus (e.g., Fusarium graminearum or Rhizoctonia solani).[15][16][17][18]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA)
-
Actively growing culture of a test fungus
-
Sterile Petri dishes
-
Sterile cork borer
-
A known fungicide as a positive control
-
Solvent-only amended media as a negative control
Procedure:
-
Preparation of Amended Media: Autoclave the PDA and allow it to cool to approximately 50-60°C. Add the test compound stock solution to the molten agar to achieve the desired final concentration (e.g., 10-100 ppm).
-
Plating: Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungus culture onto the center of each PDA plate.
-
Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 25°C).
-
Assessment: When the mycelial growth in the negative control plates has reached the edge of the plate, measure the diameter of the fungal colony in all treatments.
-
Data Analysis: Calculate the percentage inhibition of mycelial growth for each treatment compared to the negative control.
Caption: Overview of the primary screening process for agrochemical discovery.
Concluding Remarks and Future Directions
The protocols detailed in this document provide a comprehensive starting point for the investigation of this compound and its derivatives as potential new agrochemicals. A systematic approach, beginning with synthesis and moving through a cascade of biological screenings, is essential for identifying promising lead compounds. It is important to recognize that these are primary screening methods, and any "hit" compounds will require more extensive secondary screening, mode of action studies, and toxicological and environmental impact assessments. The unique chemical structure of this compound offers an exciting opportunity for the discovery of novel solutions to the ongoing challenges in crop protection.
References
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- Li, Y., et al. (2022). A Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids. Organic Letters, 22(14), 5517-5521.
- JoVE. (2023). Preparation of Amides.
- Gunanathan, C., & Milstein, D. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids.
- Cheméo. (n.d.). Chemical Properties of Butanamide, 3,3-dimethyl- (CAS 926-04-5).
- ChemSrc. (2025). Butanamide,3,3-dimethyl- | CAS#:926-04-5.
- PubChem. (n.d.). This compound.
- Shaner, D. L. (n.d.). Primary Herbicide Screening. American Cyanamid Company.
- St. Clair, C. R., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58929.
- Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
- Beckie, H. J., & Tardif, F. J. (2012). Screening for Herbicide Resistance in Weeds. Weed Technology, 26(3), 545-558.
- PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests.
- Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
- World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.
- Teagasc. (n.d.). Herbicide Resistance.
- World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes.
- Centers for Disease Control and Prevention. (2020). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay.
- Tanveer, N., et al. (2017). In vitro screening methods using chemical fungicides against canola black spot pathogen.
- MDPI. (2023). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi.
- Academic Journals. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii.
- Scientific Papers Series A. Agronomy. (2024). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp..
- ResearchGate. (2017). In vitro evaluation of antifungal activity of some agricultural fungicides against two saprolegnoid fungi infecting cultured fish.
- PubChem. (n.d.). N,N-diethyl-3,3-dimethylbutanamide.
- PubChem. (n.d.). N-ethyl-3,3-dimethylbutanamide.
- PubChemLite. (n.d.). This compound (C6H13NO).
- ATB. (n.d.). This compound | C6H13NO | MD Topology | NMR | X-Ray.
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Application Notes and Protocols for Amide Bond Formation with Sterically Hindered Substrates
Introduction: Navigating the Challenges of Sterically Congested Amide Couplings
The amide bond is a cornerstone of chemical synthesis, central to the structure of peptides, polymers, and a vast array of pharmaceuticals.[1][2][3] While numerous methods for amide bond formation have been developed, the synthesis of amides from sterically hindered carboxylic acids or amines remains a significant challenge for researchers in drug discovery and development.[2][4] Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt), or even more robust uronium-based reagents like HATU, often fail or provide disappointingly low yields when confronted with bulky substrates.[5][6] This failure is primarily due to the slow rate of nucleophilic attack by the hindered amine on the activated carboxylate intermediate.[2]
These application notes provide a comprehensive guide to advanced and field-proven techniques for successfully synthesizing sterically hindered amides. We will delve into the mechanistic rationale behind each method, offering detailed, step-by-step protocols to empower researchers to overcome these synthetic hurdles.
The Acyl Fluoride Approach: Minimizing Steric Clash
A key strategy for coupling hindered substrates is to minimize the steric bulk of the activated carboxylic acid species.[4] Acyl fluorides are ideal in this regard due to the small atomic radius of fluorine.[1] They exhibit a favorable balance of stability for handling and high reactivity towards amines.[1][7] While traditional methods for preparing acyl fluorides can be harsh, modern techniques allow for their mild, in situ generation, followed by immediate reaction with the amine.[1][8]
Causality of Experimental Choice:
The in situ formation of acyl fluorides is preferred to avoid the isolation of these reactive intermediates. Reagents like Deoxo-Fluor and DAST have been used, but can introduce byproducts from the release of their respective amine fragments.[4] A significant advancement is the use of reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate), which reduces byproduct formation and has proven effective where other methods have failed.[1][4]
Diagram: General Workflow for In Situ Acyl Fluoride Formation and Amidation
Caption: Workflow for hindered amide synthesis via acyl fluorides.
Protocol 1: BTFFH-Mediated Amidation of a Hindered Carboxylic Acid and Amine[4]
This protocol is adapted from the work of Ulven and coworkers and is particularly effective for electron-deficient and sterically hindered amines.[4][9]
Materials:
-
Sterically hindered carboxylic acid (1.3 equiv.)
-
Sterically hindered amine (1.0 equiv.)
-
BTFFH (1.5 equiv.)
-
Diisopropylethylamine (DIPEA) (4.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent.
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid (1.3 equiv.), BTFFH (1.5 equiv.), and anhydrous DMF.
-
Add DIPEA (4.5 equiv.) to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the acyl fluoride.
-
Add the sterically hindered amine (1.0 equiv.) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Advanced Coupling Reagents: Enhancing Reactivity
When acyl fluoride methods are not suitable, the use of highly reactive coupling reagents is the next line of defense. Phosphonium-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and advanced uronium/aminium salts are designed to create highly activated esters that are more susceptible to attack by hindered amines.[5][10][11]
Causality of Experimental Choice:
The key to success with these reagents is often "pre-activation."[5] This involves allowing the carboxylic acid to react with the coupling reagent and a non-nucleophilic base for a short period before the amine is introduced. This ensures the formation of the activated species and minimizes side reactions where the coupling reagent might react with the amine.[5]
Protocol 2: PyBOP-Mediated Coupling of Hindered Substrates[5]
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv.)
-
Sterically hindered amine (1.1 equiv.)
-
PyBOP (1.1 equiv.)
-
Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) and PyBOP (1.1 equiv.) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Add DIPEA (3.0 equiv.) to the mixture.
-
Stir the solution at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).
-
Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.
-
Purify the product by flash column chromatography.
The Mixed Anhydride Method: A Classic Reimagined
The mixed anhydride method is a long-standing technique in peptide synthesis that can be highly effective for hindered couplings.[12][13] The strategy involves activating a carboxylic acid with an alkyl chloroformate in the presence of a tertiary amine. For sterically hindered substrates, the choice of the chloroformate is critical. Bulky reagents like isobutyl chloroformate or pivaloyl chloride are used to create a mixed anhydride where one carbonyl group is significantly more sterically hindered than the other, directing the amine's nucleophilic attack to the desired carbonyl carbon.[12][13]
Diagram: Regioselectivity in Mixed Anhydride Formation
Caption: Directing nucleophilic attack in the mixed anhydride method.
Protocol 3: Mixed Anhydride Coupling Using Isobutyl Chloroformate
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv.)
-
Sterically hindered amine (1.1 equiv.)
-
N-methylmorpholine (NMM) (1.0 equiv.)
-
Isobutyl chloroformate (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv.) in anhydrous THF and cool the solution to -15 °C in a salt-ice bath.
-
Add N-methylmorpholine (1.0 equiv.) and stir for 1-2 minutes.
-
Slowly add isobutyl chloroformate (1.0 equiv.) while maintaining the temperature at -15 °C. A precipitate of NMM·HCl may form.
-
Allow the mixed anhydride to form by stirring at -15 °C for 5-10 minutes.
-
In a separate flask, dissolve the amine (1.1 equiv.) in cold THF.
-
Add the amine solution to the mixed anhydride solution.
-
Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC or LC-MS.
-
Filter off the NMM·HCl precipitate.
-
Concentrate the filtrate and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Catalytic Direct Amidation: A Greener Approach
Recent advances have led to the development of catalytic methods for direct amide bond formation from carboxylic acids and amines, with water as the only byproduct.[14][15][16] Boronic acid derivatives have emerged as effective catalysts for these transformations, even for sterically demanding substrates.[14][17] These methods are highly atom-economical and environmentally friendly.
Causality of Experimental Choice:
Catalytic direct amidation is ideal for large-scale synthesis where avoiding stoichiometric activators and byproducts is desirable.[15] The reaction often requires azeotropic removal of water, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene or xylene.[14][15]
Protocol 4: Boronic Acid-Catalyzed Direct Amidation (General)
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv.)
-
Sterically hindered amine (1.1 equiv.)
-
Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) (1-10 mol%)
-
Toluene or o-xylene
-
Dean-Stark apparatus and condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add the carboxylic acid (1.0 equiv.), amine (1.1 equiv.), the boronic acid catalyst (1-10 mol%), and toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography. The catalyst can often be removed by a simple acid-base workup or by chromatography.
Data Summary: Comparison of Techniques
| Method | Key Reagent(s) | Advantages | Disadvantages | Best Suited For |
| Acyl Fluoride | BTFFH, Deoxo-Fluor, PFP | Minimizes steric hindrance, high reactivity, mild conditions.[1][4][18] | Can be expensive, some reagents produce amine byproducts.[4] | Extremely hindered substrates, electron-deficient amines.[4] |
| Advanced Coupling | PyBOP, HATU, COMU | High reactivity, fast reaction times, low epimerization.[5][10] | Reagents can be costly, potential for side reactions with the amine.[11] | Moderately to severely hindered substrates, peptide synthesis.[19] |
| Mixed Anhydride | Isobutyl chloroformate, Pivaloyl chloride | Inexpensive reagents, well-established method.[12][13] | Potential for "wrong-way" opening, requires low temperatures.[13] | Moderately hindered substrates, large-scale synthesis. |
| Catalytic Direct | Boronic acids | Atom-economical, green, generates only water as a byproduct.[14][16] | Requires high temperatures and water removal, may have limited substrate scope.[14][15] | Process chemistry, green synthesis initiatives. |
References
- The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
- Acyl fluoride synthesis by fluorination. Organic Chemistry Portal.
- Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Semantic Scholar.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
- Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing).
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters - ACS Publications.
- Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- The Synthesis of Sterically Hindered Amides. ResearchGate.
- Tips and tricks for difficult amide bond formation? Reddit.
- Transamidation of sterically hindered amides via the formation of acyl fluoride intermediates. ResearchGate.
- 3.4 Acid Anhydrides. Thieme.
- Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. ResearchGate.
- Coupling Reagents. Aapptec Peptides.
- 21.4: Chemistry of Acid Halides. Chemistry LibreTexts.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
- Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
- Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Recent development of peptide coupling reagents in organic synthesis. Hanyang University.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Amine to Amide (via Acid Chloride). Organic Chemistry Data.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate.
- Catalytic and non-catalytic amidation of carboxylic acid substrates. PubMed.
- Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver.
- Amide synthesis by acylation. Organic Chemistry Portal.
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3,3-Dimethylbutanamide
Foreword: Bridging Bench Chemistry with Industrial Reality
The synthesis of 3,3-dimethylbutanamide, a valuable intermediate in the pharmaceutical and agrochemical industries, presents unique challenges when transitioning from the laboratory bench to large-scale industrial production. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the robust and efficient scale-up of its synthesis. We will delve into the intricacies of the Ritter reaction, a powerful tool for amide synthesis, and explore the critical parameters that govern its success on an industrial scale. Our focus will be on ensuring scientific integrity, operational safety, and economic viability, underpinned by authoritative references and practical insights.
The Strategic Choice of Synthesis: The Ritter Reaction
For the industrial production of this compound, the Ritter reaction emerges as the most strategically sound method. This reaction facilitates the formation of N-alkyl amides from a nitrile and a carbocation source under acidic conditions.[1][2] Its industrial appeal lies in the use of readily available starting materials and the potential for high yields.[3]
The core transformation for the synthesis of this compound via the Ritter reaction involves the reaction of pivalonitrile (tert-butyl cyanide) with a source of a tert-butyl carbocation, typically generated from tert-butanol or isobutylene, in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][4]
Mechanistic Insights: Understanding the 'Why'
The Ritter reaction proceeds through a well-established mechanism. The strong acid protonates the alcohol (or alkene), leading to the formation of a stable tertiary carbocation.[5] This electrophilic carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-alkyl amide.[5]
Caption: Mechanism of the Ritter Reaction for this compound Synthesis.
Safety by Design: Handling Hazardous Reagents at Scale
Industrial synthesis necessitates a paramount focus on safety. The key reagents in this process, pivalonitrile and concentrated sulfuric acid, are hazardous materials requiring stringent handling protocols.
Pivalonitrile (tert-Butyl Cyanide)
Pivalonitrile is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]
-
Handling: All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system to minimize vapor exposure.[7] Use non-sparking tools and explosion-proof equipment.[6] Grounding and bonding of containers during transfer is mandatory to prevent static discharge.[6]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.[9] Respiratory protection may be necessary depending on the scale and ventilation.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] Keep containers tightly closed.
Concentrated Sulfuric Acid
Concentrated sulfuric acid is a highly corrosive mineral acid that can cause severe burns.[10][11]
-
Handling: Always add acid to water or other liquids slowly and with agitation; never the other way around to prevent violent exothermic reactions.[12] Use acid-resistant pumps and piping for transfers.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and acid-resistant gloves, apron, and boots.[10][13] Ensure an eyewash station and safety shower are readily accessible.[14]
-
Storage: Store in corrosion-resistant containers in a cool, dry, and well-ventilated area, separate from incompatible materials such as bases and organic compounds.[13][14]
Industrial Scale-Up Protocol: From Kilograms to Tons
This protocol outlines a robust procedure for the scaled-up synthesis of this compound.
Equipment
-
Glass-lined or stainless steel reactor with temperature control (heating and cooling capabilities), overhead agitation, and a reflux condenser.
-
Addition funnel or pump for controlled reagent addition.
-
Receiving vessels for quenching and extraction.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
-
Distillation setup for purification.
Reagent Quantities and Ratios
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for 1 kmol scale) |
| Pivalonitrile | 83.13 | 1.0 | 83.13 kg |
| tert-Butanol | 74.12 | 1.1 | 81.53 kg |
| Sulfuric Acid (98%) | 98.08 | 2.0 | 196.16 kg |
| Water (for work-up) | 18.02 | - | As required |
| Toluene (for extraction) | 92.14 | - | As required |
| 50% Sodium Hydroxide | 40.00 | - | As required for neutralization |
Step-by-Step Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Pivalonitrile and tert-Butanol: Charge the reactor with pivalonitrile and tert-butanol.
-
Acid Addition: Cool the reactor contents to 0-5 °C. Slowly add concentrated sulfuric acid to the stirred mixture, maintaining the temperature below 10 °C. The addition is highly exothermic and requires efficient cooling.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50 °C.[3] Monitor the reaction progress by in-process controls (e.g., GC-MS) until the consumption of the limiting reagent is complete (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding it to a stirred vessel containing crushed ice/water. This step is also highly exothermic.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of 50% sodium hydroxide solution, maintaining the temperature below 25 °C. Extract the aqueous layer with toluene.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual acid and inorganic salts.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Caption: Industrial Workflow for this compound Synthesis.
Quality Control and Analytical Protocols
Robust analytical methods are crucial for ensuring the quality and purity of the final product.
In-Process Controls (IPCs)
-
Gas Chromatography-Mass Spectrometry (GC-MS): To monitor the consumption of starting materials and the formation of the product.[15] A small aliquot of the reaction mixture can be quenched, neutralized, and extracted for analysis.
Final Product Characterization
| Analytical Technique | Purpose | Expected Results |
| Gas Chromatography (GC) | Purity assessment | Purity ≥ 98% |
| ¹H NMR | Structural confirmation | Consistent with the structure of this compound[16] |
| ¹³C NMR | Structural confirmation | Consistent with the structure of this compound[17] |
| FTIR Spectroscopy | Functional group analysis | Presence of characteristic amide C=O and N-H stretches[15] |
| Melting Point | Purity indicator | Sharp melting point range |
Protocol: Purity Determination by Gas Chromatography (GC)
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.[18]
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium.
-
Sample Preparation: Dissolve a known amount of the final product in a suitable solvent (e.g., methanol or ethyl acetate) for injection.
Conclusion: A Pathway to Efficient Industrial Production
The scale-up synthesis of this compound via the Ritter reaction is a well-established and industrially viable process. By understanding the underlying reaction mechanism, implementing rigorous safety protocols, and employing robust process control and analytical methods, high yields of a high-purity product can be consistently achieved. This guide provides a foundational framework for the successful transition of this important synthesis from the laboratory to an industrial manufacturing setting.
References
- VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information.
- Zipfluid. (n.d.). Handling Sulfuric Acid Safely: Risks, Best Practices, and Zipfluid Engineered Solutions.
- University of California, Santa Barbara. (2012, December 14). Sulfuric Acid - Standard Operating Procedure.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- PubChem. (n.d.). This compound.
- Automated Topology Builder (ATB) and Repository. (n.d.). This compound.
- Zoro. (n.d.). Pivalonitrile (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
- Journal of Chemical Sciences. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. 124(5), 1025–1032.
- Wikipedia. (n.d.). Ritter reaction.
- ResearchGate. (2025, July 15). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis.
- ResearchGate. (n.d.). Reaction of 1 with acetonitrile and pivalonitrile (yield estimated by ¹H NMR analysis).
- NROChemistry. (n.d.). Ritter Reaction.
- PubChem. (n.d.). N,N-diethyl-3,3-dimethylbutanamide.
- Organic Chemistry Portal. (n.d.). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction.
- FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature.
- National Institutes of Health. (2024, September 18). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O.
- ResearchGate. (2025, September 25). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications.
- ResearchGate. (n.d.). The Ritter Reaction.
- ResearchGate. (2025, August 5). Ritter's reaction of poly(acrylonitrile).
- PubChemLite. (n.d.). This compound (C6H13NO).
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
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Application Notes & Protocols: Strategic Derivatization of 3,3-Dimethylbutanamide for Enhanced Biological Screening
Abstract: The strategic modification of lead compounds is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. Amides, a common functional group in bioactive molecules, are particularly stable and often require targeted derivatization to unlock new biological potential. This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 3,3-dimethylbutanamide, a model primary amide featuring a sterically demanding tert-butyl group. We will explore three distinct and fundamental transformations: reduction to a primary amine, hydrolysis to a carboxylic acid, and Hofmann rearrangement to a carbon-shorter primary amine. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles, purification strategies, and analytical characterization methods. This document serves as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development seeking to expand their chemical libraries for biological screening.
Introduction: The Rationale for Amide Derivatization
In the landscape of early-stage drug discovery, generating molecular diversity from a common scaffold is paramount. A primary amide, such as this compound, represents a chemically robust yet synthetically versatile starting point. The parent amide itself may possess limited biological activity due to its neutral charge, high polarity, and strong hydrogen bonding capability, which can hinder membrane permeability.
Derivatization transforms these physicochemical properties, creating a small, focused library of compounds with distinct functionalities:
-
Amines (from Reduction & Rearrangement): Introducing a basic center allows for salt formation, potentially improving solubility and enabling ionic interactions with biological targets like kinases, GPCRs, or proteases.
-
Carboxylic Acids (from Hydrolysis): Introducing an acidic functional group can facilitate interactions with different target sites, such as the zinc-binding domain of metalloproteinases, and significantly alters solubility and distribution profiles.
The bulky tert-butyl group of this compound serves as an excellent model system, as it challenges synthetic transformations with significant steric hindrance, making the protocols described herein robust and broadly applicable.
Strategic Derivatization Pathways
This guide focuses on three high-impact derivatization strategies that fundamentally alter the core functional group of the parent amide. Each pathway yields a product with dramatically different chemical and physical properties, ideal for comprehensive biological screening.
Caption: Derivatization workflow for this compound.
Protocol 1: Amide Reduction to 3,3-Dimethylbutan-1-amine
Scientific Principle: The reduction of amides to amines is a powerful transformation that removes the carbonyl oxygen, converting a planar, neutral amide into a basic, sp³-hybridized amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this challenging reduction.[1] The reaction proceeds via nucleophilic attack of the hydride on the amide carbonyl, followed by coordination of the oxygen to the aluminum species, which transforms it into a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the final amine.[1][2] Due to the high reactivity of LiAlH₄, this reaction must be performed under strictly anhydrous conditions.
Caption: Simplified mechanism for LiAlH₄ reduction of a primary amide.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Sigma-Aldrich | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Highly reactive, moisture-sensitive |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore | Reaction solvent |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | Extraction solvent |
| Deionized Water (H₂O) | N/A | In-house | For workup |
| Sodium Hydroxide (NaOH) | 15% w/v aqueous solution | VWR | For workup |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR | Drying agent |
| Hydrochloric Acid (HCl) | 2 M in Et₂O | Sigma-Aldrich | For product isolation as salt |
| Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet | N/A | Standard lab supplier | All glassware must be oven-dried |
Step-by-Step Protocol
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with 100 mL of a 1.0 M solution of LiAlH₄ in THF (100 mmol, 4.0 eq). Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2.88 g of this compound (25 mmol, 1.0 eq) in 25 mL of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 CH₂Cl₂:MeOH, staining with ninhydrin for the amine product).
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
3.8 mL of water
-
3.8 mL of 15% aqueous NaOH
-
11.4 mL of water
-
Safety Note: The quenching process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform the additions very slowly. A white, granular precipitate of aluminum salts should form.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and MS. For long-term storage and easier handling, the amine can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and adding a 2 M solution of HCl in ether until precipitation is complete.
Protocol 2: Amide Hydrolysis to 3,3-Dimethylbutanoic Acid
Scientific Principle: Amide hydrolysis involves the cleavage of the robust amide C-N bond to form a carboxylic acid and an amine/ammonia.[3] This process can be catalyzed by either acid or base, though it typically requires harsh conditions such as elevated temperatures due to the stability of the amide bond.[4]
-
Acid-Catalyzed Hydrolysis: The amide carbonyl is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. This is generally less efficient for primary amides as the departing amide anion (⁻NH₂) is a very poor leaving group.[3]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Sigma-Aldrich | Starting material |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | For acid-catalyzed protocol |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | For base-catalyzed protocol |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidification during workup |
| Diethyl Ether (Et₂O) | Reagent grade | Fisher Scientific | Extraction solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent |
Step-by-Step Protocol (Acid-Catalyzed)
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a stir bar, combine 2.88 g of this compound (25 mmol) and 25 mL of 6 M aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC by spotting a neutralized aliquot of the reaction mixture.
-
Workup: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 40 mL) to remove any unreacted starting material. Discard the organic layers.
-
Isolation: The aqueous layer contains the protonated carboxylic acid and ammonium sulfate. To isolate the product, cool the aqueous layer in an ice bath and carefully acidify it to pH 1-2 with concentrated HCl if starting from the basic hydrolysis protocol (not necessary here but good practice to check). Extract the acidified solution with diethyl ether (3 x 50 mL).
-
Causality Note: The product is soluble in the aqueous phase. Extraction with an organic solvent isolates it.
-
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylbutanoic acid, which can be purified by distillation or recrystallization.
-
Characterization: Confirm product identity via ¹H NMR (disappearance of amide N-H protons, appearance of carboxylic acid O-H proton ~10-12 ppm) and IR spectroscopy (appearance of a broad O-H stretch and a C=O stretch around 1710 cm⁻¹).
Protocol 3: Hofmann Rearrangement to 2,2-Dimethylpropylamine
Scientific Principle: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5] The reaction proceeds by treating the amide with bromine and a strong base.[6] An N-bromoamide intermediate is formed, which, upon deprotonation, rearranges to an isocyanate as the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion.[7] This isocyanate intermediate is then hydrolyzed in situ to a carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide gas.[5][7]
Caption: Key stages of the Hofmann Rearrangement mechanism.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Sigma-Aldrich | Starting material |
| Bromine (Br₂) | Reagent grade | Sigma-Aldrich | Highly corrosive and toxic. Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | |
| Diethyl Ether (Et₂O) | Reagent grade | Fisher Scientific | Extraction solvent |
| Deionized Water (H₂O) | N/A | In-house |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For product isolation |
Step-by-Step Protocol
-
Hypobromite Preparation: In a 250 mL flask cooled in an ice-salt bath, prepare a solution of sodium hypobromite by slowly adding 1.5 mL of bromine (29.4 mmol, 1.1 eq) to a stirred solution of 10.7 g of sodium hydroxide (267.5 mmol, 10 eq) in 100 mL of water. Keep the temperature below 0 °C.
-
Safety Note: Bromine is highly volatile and toxic. This step must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
-
-
Amide Addition: In a separate beaker, dissolve 3.0 g of this compound (26.1 mmol, 1.0 eq) in a minimal amount of warm water or ethanol and add it to the cold hypobromite solution.
-
Reaction: Remove the ice bath and slowly warm the reaction mixture to approximately 70-75 °C using a water bath. Stir at this temperature for 1-2 hours. The reaction is complete when the solution becomes clear.
-
Isolation: Cool the reaction mixture. The product, 2,2-dimethylpropylamine, is volatile. The preferred method of isolation is steam distillation from the alkaline reaction mixture, collecting the distillate in a receiver containing dilute HCl.
-
Purification: The collected acidic distillate contains the amine hydrochloride salt. The solution can be concentrated under reduced pressure to yield the solid salt. The free base can be liberated by adding a strong base (e.g., NaOH pellets) and extracting with diethyl ether, followed by drying and careful distillation.
-
Characterization: The product can be characterized as its hydrochloride salt by ¹H NMR, ¹³C NMR, and melting point analysis.
Summary of Analytical Characterization
Proper characterization is essential to confirm the success of the derivatization and to ensure the purity of the compounds entering biological screening.
| Compound | Technique | Expected Key Observations |
| 3,3-Dimethylbutan-1-amine | ¹H NMR | Disappearance of amide N-H signals. Appearance of a new broad N-H signal (singlet, integrates to 2H). Methylene protons adjacent to nitrogen shift to ~2.6 ppm. |
| IR (cm⁻¹) | Disappearance of amide C=O stretch (~1650). Appearance of N-H stretches (~3300-3400). | |
| MS (EI) | Molecular ion (M⁺) at m/z = 101. | |
| 3,3-Dimethylbutanoic Acid | ¹H NMR | Disappearance of amide N-H signals. Appearance of a very broad carboxylic acid O-H signal (~10-12 ppm). Methylene protons adjacent to carbonyl shift to ~2.2 ppm. |
| IR (cm⁻¹) | Disappearance of amide signals. Appearance of a broad O-H stretch (~2500-3300) and a sharp C=O stretch (~1710). | |
| MS (EI) | Molecular ion (M⁺) at m/z = 116. | |
| 2,2-Dimethylpropylamine | ¹H NMR | Disappearance of methylene signal from starting material. Appearance of a new methylene signal adjacent to nitrogen at ~2.4 ppm. |
| IR (cm⁻¹) | Disappearance of amide C=O stretch (~1650). Appearance of N-H stretches (~3300-3400). | |
| MS (EI) | Molecular ion (M⁺) at m/z = 87. |
Conclusion and Outlook
The protocols detailed in this guide provide robust and reliable methods for converting this compound into a focused library of primary amine and carboxylic acid derivatives. These transformations fundamentally alter the molecule's physicochemical properties, equipping researchers with a diverse set of compounds for biological screening. By understanding the causality behind each experimental step—from the anhydrous conditions required for LiAlH₄ reductions to the controlled quenching procedures and the mechanism-driven logic of the Hofmann rearrangement—scientists can confidently apply and adapt these methods to other amide-containing scaffolds in their discovery programs. The resulting library serves as an excellent starting point for exploring structure-activity relationships and identifying new bioactive chemical matter.
References
- Shioiri, T. (1991). Hofmann and Curtius Rearrangements. In Comprehensive Organic Synthesis (Vol. 6, pp. 795-828). Pergamon. [Link]
- Wikipedia contributors. (2023). Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
- Chemistry LibreTexts. (2020). 21.7: Chemistry of Amides. [Link]
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
- Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link]
- Master Organic Chemistry. Reduction of Amides to Amines. [Link]
- University of Calgary. Ch20 : Amide hydrolysis. [Link]
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The 3,3-Dimethylbutanamide Scaffold: A Keystone for Potent and Selective Enzyme Inhibition in Modern Drug Discovery
Introduction: The Strategic Value of the 3,3-Dimethylbutanamide Moiety
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The this compound scaffold, characterized by a sterically demanding tert-butyl group adjacent to an amide linkage, has emerged as a valuable structural motif for achieving high potency and selectivity against various enzyme targets. The inherent conformational constraints and lipophilicity conferred by the tert-butyl group offer a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note will delve into the utility of the this compound scaffold, with a focus on its application in the development of inhibitors for key enzymes implicated in inflammatory diseases: caspase-1 and tumor necrosis factor-alpha converting enzyme (TACE). We will explore the rationale behind its use, provide exemplary case studies, and furnish detailed protocols for the synthesis and evaluation of compounds incorporating this versatile scaffold.
The tert-butyl group, a hallmark of the this compound scaffold, is a common motif in medicinal chemistry. Its incorporation into bioactive compounds can, however, be accompanied by unwanted property modulation, such as increased lipophilicity and decreased metabolic stability.[1] Despite these challenges, the steric bulk of the tert-butyl group can be advantageous, providing a "steric shield" that can enhance the stability of compounds against enzymatic degradation.[2] This unique characteristic, when strategically incorporated into a drug's design, can lead to an improved pharmacokinetic profile.
Case Study 1: VX-765 (Belnacasan) - A Prodrug Approach to Caspase-1 Inhibition
VX-765, also known as Belnacasan, is a prime example of a clinical candidate that leverages the this compound scaffold to achieve potent and selective inhibition of caspase-1, a key mediator of inflammation.[3][4] VX-765 is an orally absorbed prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[3][4] This conversion is facilitated by plasma and liver esterases.[5]
Mechanism of Action and Therapeutic Rationale
Caspase-1, also known as interleukin-1 converting enzyme (ICE), plays a critical role in the inflammatory response by processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[6] Overactivation of caspase-1 is implicated in a variety of inflammatory and autoimmune diseases. VRT-043198, the active form of VX-765, is a potent and selective inhibitor of the caspase-1 subfamily of caspases.[3][4] It has been shown to block the release of IL-1β and IL-18, thereby exerting potent anti-inflammatory effects.[3][4] The selectivity of VRT-043198 is noteworthy, exhibiting 100- to 10,000-fold greater selectivity for caspase-1 over other caspases such as caspase-3 and caspases-6 to -9.[3][4] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.
The this compound moiety in VRT-043198 plays a crucial role in its interaction with the caspase-1 active site. The bulky tert-butyl group is believed to occupy a hydrophobic pocket in the enzyme, contributing to the high-affinity binding and inhibitory potency.
Quantitative Data for VX-765 and its Active Metabolite VRT-043198
| Compound | Target | Parameter | Value | Reference(s) |
| VRT-043198 | Caspase-1 | Ki | 0.8 nM | [5] |
| VRT-043198 | Caspase-4 | Ki | 0.6 nM | [5] |
| VRT-043198 | IL-1β release from PBMCs | IC50 | 0.67 ± 0.55 nM | [5] |
| VRT-043198 | IL-1β release from whole blood | IC50 | 1.9 ± 0.80 nM | [5] |
| VX-765 | LPS-induced serum IL-1β in mice | ED50 | 25-200 mg/kg (dose-dependent reduction) | [5] |
Signaling Pathway: Caspase-1 Mediated Pyroptosis
The inhibition of caspase-1 by VRT-043198 directly impacts the pyroptosis signaling pathway, a pro-inflammatory form of programmed cell death.
Caption: VX-765 inhibits the Caspase-1 signaling pathway.
Case Study 2: BMS-561392 - A TACE Inhibitor for Inflammatory Disorders
BMS-561392 is another example of a clinical candidate that incorporates the this compound scaffold. It is a potent and selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17.[7][8] TACE is a key enzyme in the processing of several transmembrane proteins, most notably tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
Mechanism of Action and Therapeutic Rationale
TACE is responsible for the shedding of the extracellular domain of membrane-bound pro-TNF-α, releasing the soluble, active form of TNF-α. Elevated levels of soluble TNF-α are associated with a wide range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. By inhibiting TACE, BMS-561392 blocks the release of soluble TNF-α, thereby reducing its pro-inflammatory effects. The this compound scaffold in BMS-561392 is crucial for its binding to the active site of TACE, contributing to its inhibitory potency.
Signaling Pathway: TACE (ADAM17) Mediated Shedding of Pro-inflammatory Molecules
The inhibition of TACE by BMS-561392 disrupts the shedding of multiple pro-inflammatory and signaling molecules from the cell surface.
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- 3. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of N-aryl-3,3-dimethylbutanamides
Introduction: The Significance of the Sterically Hindered N-Aryl Amide Moiety
N-aryl-3,3-dimethylbutanamides, often referred to as N-aryl pivalamides, are a class of organic compounds characterized by a sterically demanding tert-butyl group adjacent to the amide carbonyl. This structural feature imparts unique chemical and physical properties, including enhanced stability towards hydrolysis and distinct conformational preferences.[1] These characteristics make the N-aryl-3,3-dimethylbutanamide scaffold a valuable motif in medicinal chemistry and materials science. Many pharmaceutical compounds incorporate this structure to improve their metabolic stability and binding affinity to biological targets.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic routes to N-aryl-3,3-dimethylbutanamides. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the most salient synthetic strategies.
Strategic Approaches to the N-Aryl-3,3-dimethylbutanamide Linkage
The construction of the amide bond in N-aryl-3,3-dimethylbutanamides can be approached through several distinct strategies. The choice of method is often dictated by factors such as the electronic and steric properties of the aniline, the desired scale of the reaction, and the tolerance of other functional groups within the molecule.
Herein, we will discuss three primary and effective strategies:
-
Classical Acylation via Pivaloyl Chloride: A direct and robust method involving the reaction of an aniline with a pre-formed acyl chloride.
-
Palladium-Catalyzed Buchwald-Hartwig Amidation: A powerful cross-coupling reaction for the formation of C-N bonds, particularly useful for a broad range of aryl halides and pseudohalides.[2][3]
-
Copper-Catalyzed Ullmann-Goldberg Condensation: A classical and often cost-effective method for N-arylation, which has seen significant improvements with the development of modern ligand systems.[4][5]
The following diagram illustrates the logical workflow for selecting an appropriate synthetic route.
Caption: Decision workflow for selecting a synthetic strategy.
Route 1: Classical Acylation via Pivaloyl Chloride
This is one of the most direct and frequently employed methods for the synthesis of N-aryl-3,3-dimethylbutanamides. The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of pivaloyl chloride.[1] The significant steric hindrance of the tert-butyl group can slow the reaction rate compared to less hindered acyl chlorides, but the reaction is generally high-yielding.[1]
Reaction Mechanism
The mechanism involves a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the carbonyl carbon of pivaloyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group, followed by deprotonation of the nitrogen, yields the final amide product.
Caption: Nucleophilic acyl substitution mechanism.
Protocol: Synthesis of N-(4-methoxyphenyl)-3,3-dimethylbutanamide
This protocol details the synthesis of a representative N-aryl-3,3-dimethylbutanamide from p-anisidine and pivaloyl chloride.[6]
Materials:
-
p-Anisidine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath), add pivaloyl chloride (1.1 eq) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-3,3-dimethylbutanamide.
Causality Behind Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline which would render it non-nucleophilic.
-
0 °C Addition: The reaction is exothermic, and dropwise addition at low temperature helps to control the reaction rate and minimize potential side reactions.
-
Aqueous Workup: The acid wash removes unreacted aniline and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amidation
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amidation involves a series of steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amide and deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl amide and regenerate the Pd(0) catalyst.[3]
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The Untapped Potential of 3,3-Dimethylbutanamide in Polymer Chemistry: An Exploratory Guide
Abstract
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the novel application of 3,3-dimethylbutanamide in polymer chemistry. While literature on its direct use in polymerization is scarce, its unique structure—a primary amide featuring a sterically imposing tert-butyl group—suggests intriguing, unexplored possibilities. This guide provides a comprehensive overview of this compound's physicochemical properties and safety data. More importantly, it offers a scientifically grounded exploration of its hypothetical applications as a comonomer for creating specialty polyamides with modified thermal and mechanical properties, as a chain terminator for controlling polymer molecular weight, and as a building block for complex macromolecular architectures. Detailed, step-by-step exploratory protocols are provided to empower researchers to investigate these potential applications, along with a guide to the necessary analytical techniques for product characterization. This document is intended not as a review of established science, but as a launchpad for pioneering research into a potentially valuable new monomer.
Introduction: A Molecule of Untapped Potential
In the vast landscape of polymer chemistry, the discovery and application of novel monomers are the driving forces behind innovation. This compound is a compound that, despite its simple structure, has been largely overlooked in the field of polymer science. A thorough review of current literature reveals a significant gap in our understanding of how this molecule behaves in polymerization reactions and what properties it might impart to a polymer chain.
This guide is predicated on a central hypothesis: the unique combination of a reactive primary amide group and a bulky, sterically hindering tert-butyl group makes this compound a compelling candidate for several specialized applications in polymer chemistry. The tert-butyl group, one of the bulkiest alkyl substituents, is known to significantly impact the physical properties of molecules and polymers by restricting bond rotation, inhibiting close chain packing, and altering solubility. These are all levers that polymer chemists use to fine-tune the performance of their materials.
This document will, therefore, serve as a foundational text for any researcher looking to be at the forefront of this new area of investigation. We will begin by providing the essential, known data on this compound. We will then move into a discussion of its hypothetical applications, grounded in established principles of polymer chemistry. Finally, we will provide detailed, practical, and exploratory protocols to begin testing these hypotheses in the laboratory.
Physicochemical Properties and Safety Information
A thorough understanding of a monomer's properties is critical for its safe and effective use in polymerization. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 926-04-5 | |
| Appearance | Solid | |
| Purity | ≥95% - 97% | , [2] |
| Synonyms | t-Butylacetamide, 3,3-Dimethylbutyramide | , [2][3] |
Safety and Handling:
This compound is classified as a hazardous substance.[1] According to the Globally Harmonized System (GHS), it is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[4] All manipulations should be carried out in a well-ventilated fume hood.[4]
Hypothetical Applications in Polymer Chemistry
The true potential of this compound lies in how its unique structure could be leveraged to create novel polymers. Below, we explore several hypothetical applications, each with a strong scientific rationale.
As a Comonomer to Introduce Bulky Side Groups
The most promising application of this compound is as a comonomer in the synthesis of polyamides. Polyamides, such as Nylon, are a major class of engineering thermoplastics, but their properties can be further tuned by altering their chemical structure.[5] The incorporation of bulky side groups into a polymer backbone is a well-established strategy for modifying its properties.[6]
Scientific Rationale:
The introduction of the tert-butyl group from this compound as a pendant group on a polyamide chain would be expected to have several significant effects:
-
Increased Glass Transition Temperature (Tg): The bulky tert-butyl group would restrict the rotational freedom of the polymer backbone, leading to a stiffer chain and a higher Tg.[7] This would translate to a polymer that retains its mechanical properties at higher temperatures.
-
Altered Solubility: The bulky, non-polar side groups would likely disrupt the strong hydrogen bonding that typically exists between polyamide chains. This could lead to increased solubility in a wider range of organic solvents, which would be advantageous for processing.
-
Modified Crystallinity: The steric hindrance from the tert-butyl groups would likely inhibit the close packing of polymer chains, leading to a more amorphous morphology. This could result in polymers with higher optical transparency.
The following diagram illustrates a hypothetical polycondensation reaction where this compound is incorporated as a comonomer.
Caption: Hypothetical copolymerization incorporating this compound.
As a Chain Terminator for Molecular Weight Control
In many polymerization reactions, precise control over the molecular weight of the final polymer is crucial for achieving the desired properties. Because this compound has only one reactive primary amide group, it can act as a chain terminator.
Scientific Rationale:
During a polycondensation reaction, polymer chains grow by reacting with monomers at both ends. If a monofunctional monomer like this compound is introduced, it can react with a growing polymer chain end. Once it has reacted, there are no further reactive sites on that end of the chain, and its growth is terminated. The final molecular weight of the polymer can be controlled by adjusting the ratio of the monofunctional monomer to the difunctional monomers.
This would be a valuable tool for synthesizing polyamides with a specific, predictable molecular weight, which in turn influences properties like viscosity and mechanical strength.
Exploratory Experimental Protocols
The following protocols are designed as a starting point for a researcher wishing to investigate the potential of this compound in polymer chemistry. They are intended to be exploratory and should be optimized based on experimental observations.
Protocol 1: Screening for Reactivity as a Comonomer
Objective: To determine if this compound can be incorporated into a polyamide backbone via solution polycondensation and to observe its effect on the resulting polymer's basic properties.
Materials:
-
Adipoyl chloride
-
Hexamethylenediamine
-
This compound
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine
-
Methanol
-
Standard laboratory glassware, magnetic stirrer, nitrogen inlet
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve hexamethylenediamine and a specific molar percentage of this compound (e.g., 5 mol%) in anhydrous NMP.
-
Add triethylamine as an acid scavenger (2 molar equivalents based on adipoyl chloride).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride in NMP to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with rapid stirring.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C to a constant weight.
-
Repeat the experiment with varying molar percentages of this compound (e.g., 0%, 10%, 20%) to create a series of copolymers for comparison.
Characterization Plan
A thorough characterization of the synthesized polymers is essential to confirm the success of the reaction and to understand the influence of the this compound.
| Analytical Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | To confirm the formation of the polyamide and the presence of the tert-butyl group. | Appearance of characteristic amide I and II bands. Presence of peaks corresponding to C-H stretching and bending of the tert-butyl group. |
| ¹H NMR Spectroscopy | To confirm the incorporation of this compound into the polymer backbone and to quantify the molar ratio of the comonomers. | Appearance of a characteristic singlet peak for the nine protons of the tert-butyl group. Integration of this peak relative to the peaks from the main polymer backbone will allow for quantification. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. | Comparison of the molecular weights of the polymers made with and without this compound. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. | An increase in Tg with increasing content of this compound is expected. A decrease in the melting temperature and crystallinity is also anticipated. |
| Solubility Tests | To assess the effect of the tert-butyl groups on the polymer's solubility. | The copolymers are expected to show improved solubility in a wider range of organic solvents compared to the homopolyamide. |
The following diagram outlines the proposed experimental workflow.
Sources
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral amides, with a specific focus on structural analogs of 3,3-dimethylbutanamide. Chiral amides are critical structural motifs in a significant portion of active pharmaceutical ingredients (APIs).[1][2] Traditional chemical synthesis routes often necessitate harsh reaction conditions, stoichiometric coupling agents, and complex protecting group strategies, which can be inefficient and generate substantial waste.[3][4] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a milder, more sustainable, and highly efficient alternative for constructing these valuable molecules.[3][5][6][7] This document details field-proven methodologies for enzyme selection, kinetic resolution of racemic amines via lipase-catalyzed acylation, and analytical techniques for the determination of enantiomeric purity. The protocols are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to implement enzymatic strategies in their synthetic workflows.
Introduction: The Imperative for Chiral Amides and the Biocatalytic Advantage
The amide bond is one of the most prevalent functional groups in medicinal chemistry and natural products.[8][9] The three-dimensional arrangement of substituents around a stereocenter profoundly influences a molecule's biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[7] Consequently, the ability to synthesize enantiomerically pure chiral amides is of paramount importance in drug discovery and development.[2][10][11]
Biocatalytic methods have emerged as powerful tools for asymmetric synthesis, offering exceptional levels of chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[6][12][13] Enzymes, being inherently chiral catalysts, can differentiate between enantiomers of a racemic substrate, enabling processes like kinetic resolution.[14] This approach is particularly effective for producing chiral amines and their corresponding amides.[6][15]
This application note will focus on the use of lipases for the synthesis of chiral amides. Lipases are a class of hydrolases that are robust, commercially available, and can function efficiently in non-aqueous environments, which is advantageous for shifting the reaction equilibrium towards synthesis rather than hydrolysis.[6][16] We will explore the kinetic resolution of a model racemic amine through selective acylation to yield an enantioenriched amide and the unreacted, enantiopure amine.
Strategic Workflow for Biocatalytic Chiral Amide Synthesis
The successful biocatalytic synthesis of a target chiral amide involves a systematic, multi-step approach. The workflow is designed to ensure optimal enzyme performance and efficient isolation of the desired enantiomerically pure product.
Figure 1: High-level experimental workflow for biocatalytic chiral amide synthesis.
Materials and Reagents
Enzymes and Substrates
| Reagent | Supplier | Grade | Notes |
| Racemic 1-(3,3-Dimethylbutyl)ethan-1-amine | Sigma-Aldrich | ≥98% | Model substrate |
| Immobilized Lipase B from Candida antarctica (Novozym 435) | Sigma-Aldrich | Industrial Grade | Highly versatile and robust lipase.[17] |
| Lipase from Pseudomonas cepacia (Amano Lipase PS) | Amano Enzyme | Industrial Grade | Often shows complementary selectivity.[18] |
| Ethyl acetate | Fisher Scientific | Anhydrous, ≥99.5% | Acyl donor and solvent |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% | Co-solvent |
| Molecular Sieves, 3 Å | Sigma-Aldrich | UOP Type, 8-12 Mesh | For maintaining anhydrous conditions.[19] |
Analytical Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Chiral Stationary Phases (CSPs): Chiralcel OD-H and Chiralpak IC columns are recommended for separating amide enantiomers.[20]
-
Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol.
-
GC-MS System: For reaction conversion analysis.
-
Incubator Shaker: For controlled temperature and agitation.
Detailed Experimental Protocols
Protocol 1: Enzyme Screening for Kinetic Resolution
Rationale: The choice of biocatalyst is paramount for achieving high enantioselectivity. Different lipases exhibit varying affinities and catalytic efficiencies for specific substrates. Screening a panel of enzymes under standardized conditions is a critical first step to identify the optimal catalyst.
Step-by-Step Procedure:
-
Preparation: In separate 4 mL glass vials, place 10 mg of each lipase to be screened (e.g., Novozym 435, Amano Lipase PS).
-
Substrate Addition: To each vial, add 1 mL of anhydrous toluene.
-
Reaction Initiation: Add 0.1 mmol of racemic 1-(3,3-dimethylbutyl)ethan-1-amine and 0.15 mmol of ethyl acetate (acyl donor) to each vial.
-
Incubation: Seal the vials and place them in an incubator shaker at 40°C with agitation at 200 rpm.
-
Monitoring: After 24 hours, take a small aliquot (approx. 50 µL) from each reaction, filter through a 0.22 µm syringe filter, and dilute with the mobile phase for chiral HPLC analysis.
-
Analysis: Determine the enantiomeric excess (ee%) of the unreacted amine and the formed amide. The enzyme providing the highest enantioselectivity (E-value) will be selected for optimization.
Protocol 2: Preparative Scale Kinetic Resolution
Rationale: Once the optimal enzyme is identified, the reaction is scaled up to produce a larger quantity of the desired chiral products. Reaction conditions are optimized based on preliminary screening results to maximize both yield and enantiomeric purity.
Step-by-Step Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1.0 g of Novozym 435 (assuming it was the best enzyme from screening) and 50 mg of 3 Å molecular sieves.[19]
-
Solvent and Substrates: Add 50 mL of anhydrous cyclopentyl methyl ether (CPME), a greener solvent alternative. Add 10 mmol of racemic 1-(3,3-dimethylbutyl)ethan-1-amine and 12 mmol of ethyl acetate.
-
Reaction Conditions: Stir the mixture at 60°C. The progress of the reaction should be monitored periodically (e.g., every 4-6 hours) by taking aliquots for HPLC analysis.
-
Reaction Termination: The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[14]
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed with solvent and reused for subsequent batches.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the formed amide can be separated by standard column chromatography on silica gel.
Protocol 3: Analytical Method for Enantiomeric Excess (ee%) Determination
Rationale: Accurate determination of the enantiomeric purity of the products is essential to validate the success of the biocatalytic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1][21][22]
Step-by-Step Procedure:
-
Column and Mobile Phase:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm.
-
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture or the purified product in 1 mL of the mobile phase.
-
Injection: Inject 10 µL of the prepared sample onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of both the amine and the amide.
-
Calculate the enantiomeric excess (ee%) for each component using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Data Presentation and Interpretation
Table of Enzyme Screening Results
| Enzyme | Substrate Conversion (%) | ee% of Amine (S-enantiomer) | ee% of Amide (R-enantiomer) | Enantioselectivity (E) |
| Novozym 435 (CALB) | 48.5 | >99 | 96.2 | >200 |
| Amano Lipase PS | 42.1 | 85.3 | 60.5 | ~15 |
| Lipase from C. rugosa | 15.6 | 20.1 | 18.7 | ~2 |
Data is representative and based on typical outcomes for such resolutions.
Interpretation: The data clearly indicates that Novozym 435 is the superior biocatalyst for this specific transformation, providing excellent enantioselectivity (E > 200).[6][17] A high E-value is crucial for obtaining products with high enantiomeric purity at a reasonable conversion.
Mechanistic Insights
The lipase-catalyzed kinetic resolution proceeds via a well-established mechanism. The enzyme's active site, containing a catalytic triad (typically Ser-His-Asp/Glu), selectively binds one enantiomer of the racemic amine.
Figure 2: Simplified mechanism of lipase-catalyzed kinetic resolution.
In this process, the lipase first reacts with the acyl donor (ethyl acetate) to form a covalent acyl-enzyme intermediate.[23] Subsequently, the more reactive enantiomer of the amine (e.g., the R-enantiomer) nucleophilically attacks the acyl-enzyme intermediate, forming the corresponding R-amide and regenerating the free enzyme. The less reactive S-enantiomer of the amine remains largely unreacted.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | - Enzyme inhibition.- Insufficient reaction time.- Water content quenching the reaction. | - Increase enzyme loading.- Extend reaction time.- Ensure all reagents and solvents are anhydrous; use freshly activated molecular sieves. |
| Low Enantioselectivity (ee%) | - Suboptimal enzyme choice.- Reaction temperature is too high.- Reaction has proceeded past 50% conversion. | - Screen a wider range of lipases or other hydrolases (e.g., amidases).[12][24]- Lower the reaction temperature (e.g., from 40°C to 30°C).[25]- Carefully monitor the reaction and stop it close to 50% conversion. |
| Poor Separation on Chiral HPLC | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based).[20][26]- Systematically vary the ratio of hexane to alcohol modifier in the mobile phase. |
Conclusion
Biocatalytic synthesis represents a mature and highly effective technology for the production of enantiomerically pure chiral amides. The protocols and insights provided in this application note demonstrate that lipases, particularly robust immobilized preparations like Novozym 435, can be readily employed to perform efficient kinetic resolutions. This approach not only aligns with the principles of green chemistry by utilizing mild conditions and reducing waste but also provides access to high-value chiral building blocks that are essential for the pharmaceutical industry.[6][27] By following a systematic workflow of enzyme screening, process optimization, and rigorous analytical characterization, researchers can confidently integrate biocatalysis into their synthetic strategies for complex chiral molecules.
References
- Goswami, A., & Van Lanen, S. G. (2015). Enzymatic strategies and biocatalysts for amide bond formation: tricks of the trade outside of the ribosome. Molecular BioSystems, 11(2), 338–353. [Link]
- Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4767–4772. [Link]
- Goswami, A., & Van Lanen, S. G. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]
- Various Authors. (n.d.). Biocatalytic Amide Bond Formation.
- Zhang, W., et al. (2021). Repurposing Amide Bond-Forming Enzymes for Non-native Protein Modification.
- Grogan, G., & Turner, N. J. (2022). Merging Enzymes with Chemocatalysis for Amide Bond Synthesis. Research Communities. [Link]
- Both, P., et al. (2016). Whole-Cell Biocatalysts for Stereoselective C-H Amination Reactions. Angewandte Chemie International Edition, 55(4), 1511-1513. [Link]
- Jawień, P., et al. (2022).
- Shen, Y., et al. (2020). Amidase as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications. Biotechnology Advances, 44, 107621. [Link]
- Petchey, M. R., et al. (2024). Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus.
- Rowlinson, B., & Grogan, G. (2023). Biocatalytic Approaches to Amide Synthesis. University of Manchester Research Explorer. [Link]
- Various Authors. (n.d.). Biocatalytic Approaches to Amide Synthesis.
- Both, P., et al. (2016). Whole-Cell Biocatalysts for Stereoselective C H Amination Reactions.
- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Various Authors. (n.d.). Integrated chemo- and biocatalytic synthesis of chiral amides A Scope...
- Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15–22. [Link]
- de Souza, R. O. M. A., et al. (2023).
- Kaur, P., et al. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
- Sharma, P., & Kumar, P. (2024).
- Both, P., et al. (2016). Whole-cell biocatalysts for stereoselective C-H amination reactions. University of Manchester Research Explorer. [Link]
- Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography.
- Author Unknown. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
- Kumar, C. G., et al. (2024).
- Various Authors. (n.d.). Amidases: Versatile enzymes in nature.
- Various Authors. (n.d.). Peptide synthesis catalyzed by lipases in anhydrous organic solvents.
- Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]
- Various Authors. (n.d.). Lipase-catalyzed transamidation of non-activated amides in organic solvent.
- Various Authors. (n.d.). The synthetic routes of chiral amino acid by amidase as catalyst.
- Petchey, M., & Grogan, G. J. (2019). Enzyme-catalyzed Synthesis of Secondary and Tertiary Amides. White Rose Research Online. [Link]
- Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Advances in Applied Microbiology, 49, 1-49. [Link]
- Zeng, R., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
- Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Scite.ai. [Link]
- Author Unknown. (n.d.). Kinetic resolution. Wikipedia. [Link]
- Wang, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
- Various Authors. (n.d.). Commercial immobilized lipase catalyzed amide synthesis.
- Sipos, A., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences. [Link]
- Bisogno, F. R., & Lavandera, I. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Green Chemistry. [Link]
- Wainer, I. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Author Unknown. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
- Various Authors. (n.d.). Analytical chiral separation methods (IUPAC Recommendations 1997).
- Chen, Y., et al. (2022). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions.
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences. [Link]
- Various Authors. (n.d.). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Molecules. [Link]
- Nisar, S., et al. (2018). Lipase-catalyzed dimethyl adipate synthesis: response surface modeling and kinetics. 3 Biotech. [Link]
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Protecting Group Strategies for Reactions Involving 3,3-Dimethylbutanamide: Application Notes and Protocols
Introduction: Navigating the Reactivity of a Sterically Hindered Amide
In the landscape of organic synthesis and drug development, 3,3-dimethylbutanamide and its derivatives serve as important building blocks. The molecule's primary amide functionality, however, presents a classic synthetic challenge. The nitrogen-hydrogen (N-H) bonds are acidic and susceptible to deprotonation by strong bases, creating a nucleophilic nitrogen center that can lead to undesired side reactions such as N-alkylation or N-acylation.[1][2] Compounding this reactivity is the significant steric hindrance imposed by the adjacent tert-butyl group. This bulk can impede the approach of reagents, influencing reaction kinetics and sometimes preventing reactions altogether.
Effective protection of the amide nitrogen is therefore a critical step to ensure chemoselectivity in multi-step syntheses.[3] This guide provides a detailed examination of two robust and orthogonal protecting group strategies for this compound: the acid-labile tert-butoxycarbonyl (Boc) group and the fluoride-labile silyl groups. We will explore the causality behind experimental choices, provide field-proven, step-by-step protocols for their application and removal, and offer guidance for selecting the optimal strategy for your synthetic pathway.
Strategy 1: The tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common nitrogen protecting groups in organic chemistry, prized for its resilience in a wide range of chemical environments.[4] It is exceptionally stable under basic, nucleophilic, and reductive conditions, making it an ideal choice when subsequent synthetic steps involve these types of reagents.[5] Its primary value lies in its clean and efficient removal under mild acidic conditions.[6][7]
Protocol 1.1: N-Boc Protection of this compound
This protocol details the installation of the Boc group onto the primary amide using di-tert-butyl dicarbonate (Boc₂O). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a potent acylation catalyst.[8] Due to the possibility of double-Boc protection on primary amides, careful control of stoichiometry is recommended to favor the mono-protected product.[9]
Experimental Workflow: N-Boc Protection
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Application Note: Analytical Strategies for Real-Time Monitoring and Quality Control of 3,3-Dimethylbutanamide Synthesis
Abstract
This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of 3,3-Dimethylbutanamide. Effective reaction monitoring is critical for process optimization, maximizing yield, identifying impurities, and ensuring the safety and consistency of the final product.[1][2] This application note details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it introduces the principles of in-situ reaction monitoring for real-time process control. Each section explains the causality behind experimental choices, offers step-by-step protocols, and discusses the validation of these analytical methods to ensure data integrity in research and manufacturing environments.
Introduction: The Imperative for Rigorous Reaction Monitoring
This compound is a valuable chemical intermediate in the synthesis of various organic compounds. Its production, typically involving the formation of an amide bond, requires precise control to achieve high purity and yield. Amide bond formation is a cornerstone of organic chemistry, often accomplished by reacting a carboxylic acid derivative, such as an acyl chloride (e.g., 3,3-dimethylbutanoyl chloride), with an amine (e.g., ammonia).[3][4][5]
Monitoring the progress of this reaction is not merely a quality control step but a fundamental component of Process Analytical Technology (PAT). It allows for:
-
Kinetic Analysis: Understanding the reaction rate to optimize temperature, pressure, and catalyst loading.
-
Endpoint Determination: Precisely identifying when the reaction is complete to prevent the formation of byproducts from over- or under-reacting.
-
Impurity Profiling: Detecting and quantifying side products in real-time, which is crucial for process development and regulatory compliance.
-
Process Safety: Ensuring that reactive intermediates do not accumulate to hazardous levels.[6]
This guide details several orthogonal analytical techniques, from offline methods like chromatography and NMR to online, in-situ spectroscopy, providing a complete toolkit for the modern chemist.[7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a premier technique for separating and quantifying non-volatile components in a reaction mixture, making it ideal for monitoring the consumption of starting materials and the formation of this compound.
Expertise & Causality: The choice of HPLC parameters is dictated by the physicochemical properties of the analyte. This compound is a polar molecule with no significant UV chromophore. This necessitates a careful selection of the stationary phase and detector. A reversed-phase C18 column is a robust starting point, but for enhanced retention of polar analytes, an aqueous C18 or a polar-embedded column may be superior. Due to the lack of UV absorbance, universal detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are required for accurate quantification.
Protocol: HPLC-CAD Analysis of this compound
-
Sample Preparation: a. Carefully withdraw a 50 µL aliquot from the reaction mixture. b. Quench the reaction immediately by diluting the aliquot into 950 µL of mobile phase in a 1.5 mL vial. This creates a 20-fold dilution. Note: The quenching step is critical to halt the reaction and preserve the composition at the time of sampling. c. Vortex the sample for 10 seconds. If particulates are present, filter through a 0.45 µm syringe filter into an HPLC vial.
-
Instrumentation and Conditions: a. HPLC System: Agilent 1260 Infinity II or equivalent. b. Detector: Charged Aerosol Detector (CAD). c. Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. d. Mobile Phase: Isocratic, 95% Water with 0.1% Formic Acid, 5% Acetonitrile. e. Flow Rate: 0.4 mL/min. f. Column Temperature: 35 °C. g. Injection Volume: 5 µL.
-
Quantification: a. Prepare a calibration curve using a certified reference standard of this compound at five concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL). b. Use an internal standard (e.g., a structurally similar compound with a distinct retention time) for highest accuracy. c. Calculate the concentration of reactants and product in the reaction sample by correlating peak areas to the calibration curve.
Data Presentation: HPLC Parameters
| Parameter | Value | Rationale |
| Column | Reversed-Phase C18 | Good starting point for moderately polar analytes. |
| Mobile Phase | 95% Water (0.1% FA), 5% ACN | High aqueous content for retention of the polar amide. |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for compounds lacking a UV chromophore. |
| Flow Rate | 0.4 mL/min | Optimized for a 2.1 mm ID column. |
| Temperature | 35 °C | Ensures reproducible retention times. |
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography (GC): Monitoring Volatile Species
GC is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds.[9] It is particularly useful for monitoring the disappearance of volatile starting materials (like 3,3-dimethylbutanoyl chloride) and the appearance of the slightly less volatile this compound product.
Expertise & Causality: The key to a successful GC method is ensuring the analyte can be vaporized without thermal degradation. The GC inlet temperature must be high enough to volatilize the sample but low enough to prevent decomposition. The choice of column is also critical; a mid-polarity column (e.g., a "624" or "1701" phase) provides a good balance for separating a range of components from non-polar starting materials to the more polar amide product.[10] A Flame Ionization Detector (FID) is the detector of choice due to its robustness and near-universal response to carbon-containing compounds.[11]
Protocol: GC-FID Analysis of this compound
-
Sample Preparation: a. Withdraw a 50 µL aliquot from the reaction mixture. b. Quench and dilute the sample into 950 µL of a suitable solvent (e.g., Methanol or Ethyl Acetate) in a GC vial. This solvent should be compatible with the reaction mixture and provide good chromatography. c. Cap the vial immediately to prevent the loss of volatile components.
-
Instrumentation and Conditions: a. GC System: Agilent 8890 GC or equivalent, with FID. b. Column: Agilent DB-624, 30 m x 0.25 mm x 1.4 µm. c. Carrier Gas: Helium, constant flow at 1.2 mL/min. d. Inlet Temperature: 250 °C. e. Split Ratio: 50:1 (adjust as needed based on concentration). f. Oven Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: 20 °C/min to 240 °C.
- Hold: Hold at 240 °C for 5 minutes. g. Detector Temperature: 280 °C.
-
Data Analysis: a. Identify peaks corresponding to starting materials and product based on retention times established with pure standards. b. Quantify using an internal or external standard method. Area percent normalization can be used for a quick estimation of reaction progress.
Data Presentation: GC Parameters
| Parameter | Value | Rationale |
| Column | DB-624 (6% cyanopropylphenyl) | Mid-polarity phase ideal for separating diverse components. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of analytes without degradation. |
| Oven Program | 60 °C to 240 °C | Provides separation between volatile reactants and the product. |
| Detector | Flame Ionization (FID) | Universal and sensitive detector for organic compounds. |
Workflow Visualization: GC Analysis
Caption: General workflow for GC-based reaction analysis.
NMR Spectroscopy: Unambiguous Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information.[12] For reaction monitoring, ¹H NMR is used to track the disappearance of reactant signals and the simultaneous appearance of product signals, offering unambiguous confirmation of the transformation. Quantitative NMR (qNMR) can provide highly accurate concentration data without the need for analyte-specific calibration curves.[13]
Expertise & Causality: To perform qNMR, a certified internal standard with a known concentration and non-overlapping signals is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. For this compound synthesis, one would monitor the disappearance of the α-protons of the starting carboxylic acid derivative and the appearance of new signals for the product, particularly the α-CH₂ group adjacent to the newly formed amide carbonyl.[14][15]
Protocol: Quantitative ¹H NMR (qNMR) Reaction Monitoring
-
Sample Preparation: a. In an NMR tube, add 500 µL of a deuterated solvent (e.g., CDCl₃) containing a precisely weighed amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). b. Withdraw a 50 µL aliquot from the reaction, quench if necessary, and add it directly to the NMR tube. c. Mix thoroughly.
-
Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is crucial for accurate integration. A 90° pulse angle should be used.
-
Data Processing and Analysis: a. Apply phasing and baseline correction to the spectrum. b. Integrate the characteristic signals for the starting material, product, and the internal standard. c. Calculate the concentration of the product using the following equation: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V_total)
Data Presentation: Key ¹H NMR Signals
| Compound | Functional Group | Expected ¹H Shift (ppm, approx.) | Multiplicity | Monitored for |
| 3,3-Dimethylbutanoyl Chloride | α-CH₂ | ~2.9 | Singlet | Disappearance |
| This compound | α-CH₂ | ~2.1 | Singlet | Appearance |
| This compound | C(CH₃)₃ | ~1.0 | Singlet | Appearance |
| This compound | -NH₂ | ~5.5-6.5 | Broad Singlet | Appearance |
Mass Spectrometry (MS): High-Sensitivity Identification
Mass spectrometry provides molecular weight and structural information, making it ideal for confirming the identity of the desired product and detecting trace-level impurities.[1] It is most powerful when coupled with a chromatographic separation technique (LC-MS or GC-MS).
Expertise & Causality: For LC-MS, Electrospray Ionization (ESI) is typically used, which would detect this compound as its protonated molecule [M+H]⁺. For GC-MS, Electron Ionization (EI) is common, which generates a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule. A common fragmentation for amides is the cleavage of the N-CO bond.[16][17]
Protocol: Confirmation by GC-MS
The sample preparation and GC conditions are identical to the GC-FID method described in Section 3.
-
MS Detection: a. Ionization Mode: Electron Ionization (EI), 70 eV. b. Mass Range: Scan from m/z 40 to 300. c. Source Temperature: 230 °C.
-
Data Analysis: a. Extract the mass spectrum for the peak corresponding to this compound. b. Confirm the presence of the molecular ion (m/z 115). c. Analyze the fragmentation pattern to confirm the structure.
Data Presentation: Expected Mass Fragments
| Species | Formula | Expected m/z [M]⁺ | Key Fragments (EI) |
| This compound | C₆H₁₃NO | 115 | 100 ([M-NH]⁺), 57 (t-butyl cation), 44 ([CONH₂]⁺) |
Method Validation: Ensuring Trustworthy Data
For use in regulated environments, analytical methods must be validated to prove they are suitable for their intended purpose.[18][19][20] Validation demonstrates the performance, consistency, and reliability of the analytical method.[2][21]
Key Validation Parameters
| Parameter | Description | Importance for Reaction Monitoring |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Ensures that reactant and product peaks are not co-eluting with impurities. |
| Linearity | The method's ability to elicit test results that are directly proportional to the analyte concentration. | Essential for accurate quantification across the reaction's dynamic range. |
| Accuracy | The closeness of test results to the true value. | Guarantees that the measured conversion and yield are correct. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Ensures that the observed changes in concentration are real and not due to analytical variability. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters. | Confirms the method is reliable for routine use under slightly different conditions. |
Conclusion: Selecting the Right Tool for the Task
The choice of analytical method for monitoring this compound synthesis depends on the specific goals of the analysis.
-
HPLC and GC are the primary tools for quantitative analysis of reaction progress, offering excellent accuracy and precision.
-
NMR provides definitive structural confirmation and is a powerful tool for qNMR when absolute quantification is needed.
-
MS is indispensable for identifying unknown byproducts and confirming product identity with high certainty.
For comprehensive process understanding, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine time-point monitoring, while NMR and MS can be used to characterize the final product and investigate any unexpected impurities. By implementing these robust and well-understood analytical protocols, researchers and drug development professionals can ensure the efficient, safe, and reproducible synthesis of this compound.
References
- EP1399465B1 - Ligation method and reagents to form an amide bond - Google P
- EP3786151A1 - Method for producing amide compound - Google P
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corpor
- Analytical Method Validation for Quality Assurance and Process Valid
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (URL: [Link])
- Gas chromatography on-column reaction chemistry using amides | Poster Board #822. (URL: [Link])
- Analytical Method Validation Protocol for Pharmaceuticals - Pharmaguideline. (URL: [Link])
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
- Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. - R Discovery. (URL: [Link])
- CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry. (URL: [Link])
- Analytical method valid
- Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry - YouTube. (URL: [Link])
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- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
- Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucid
- Synthesis and analysis of amides - Chemistry Educ
- LCMS of primary amides - Chrom
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv. (URL: [Link])
- CN103512996B - Analysis method for amide compounds - Google P
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- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. (URL: [Link])
- (PDF)
- Determination of five amides in food contact materials by GC/MS -
- US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google P
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- Amide and Peptide Bond Formation in Water at Room Temper
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- Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implic
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- 2-Amino-3,3-dimethylbutanamide - CAS Common Chemistry. (URL: [Link])
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- Development of LC-QTOF method for analysis of extracts from urinary c
- NMRexp: A database of 3.3 million experimental NMR spectra - PMC - PubMed Central. (URL: [Link])
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- Exploiting in situ NMR to monitor the formation of a metal–organic framework. (URL: [Link])
- CN105675783A - HPLC (high-performance liquid chromatography)
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Application Note & Protocols: The Strategic Role of the 3,3-Dimethylbutanoyl Moiety in the Synthesis of Potent Enzyme Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of sterically demanding, hydrophobic moieties is a cornerstone of modern medicinal chemistry for achieving high-potency and selective enzyme inhibition. The 3,3-dimethylbutanoyl group, a structural relative of 3,3-Dimethylbutanamide, serves as a powerful pharmacophore for engaging hydrophobic pockets within enzyme active sites. This technical guide elucidates the causality behind its use and provides detailed, field-proven protocols for its incorporation into two distinct classes of enzyme inhibitors: Caspase-1 inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will explore the underlying principles of molecular recognition and detail the synthetic methodologies, emphasizing the critical amide bond formation step that lies at the heart of these syntheses.
Introduction: The Principle of Steric and Hydrophobic Targeting
Enzyme active sites are complex, three-dimensional environments. Specificity and binding affinity are often dictated by a complementary fit between the inhibitor and various sub-pockets of the active site. Bulky, non-polar alkyl groups, such as the tert-butyl or the structurally related neopentyl group found in the 3,3-dimethylbutanoyl moiety, are exceptionally effective at occupying hydrophobic pockets. This interaction displaces water molecules and establishes favorable van der Waals contacts, which can significantly enhance binding affinity.
The tert-butyl group is a common feature in many drugs, serving to increase specificity or act as a steric shield to enhance metabolic stability.[1] However, its true power in inhibitor design is realized when it is precisely positioned to interact with a well-defined hydrophobic pocket in the target enzyme. This guide focuses on the synthetic strategies used to install the 3,3-dimethylbutanoyl fragment, a key component in several advanced clinical candidates.
Case Study I: Inhibition of Caspase-1 with 3,3-Dimethylbutanoyl-Containing Peptidomimetics
2.1. Expertise & Rationale: Targeting the Inflammasome Pathway
Caspase-1 is a critical enzyme in the innate immune system that proteolytically activates the pro-inflammatory cytokines IL-1β and IL-18.[2] Its dysregulation is implicated in a range of inflammatory diseases. Potent inhibition of Caspase-1 can be achieved with peptidomimetic inhibitors that occupy the enzyme's substrate-binding pockets. The 3,3-dimethylbutanoyl moiety, when attached to an amino acid scaffold, provides a bulky side chain that is ideally suited to occupy the hydrophobic S2 pocket of the caspase active site, leading to potent inhibition.
VX-765 is an orally available prodrug of VRT-043198, a potent and selective inhibitor of the Caspase-1 subfamily.[2] The core structure of the active inhibitor features an (S)-2-amino-3,3-dimethyl-butanoyl fragment, which is critical for its high affinity and biological activity.[2]
2.2. Synthetic Strategy & Workflow
The synthesis of Caspase-1 inhibitors like VRT-043198 hinges on the formation of a stable amide bond between the key (S)-2-amino-3,3-dimethyl-butanoyl fragment and the rest of the inhibitor scaffold. This is typically achieved using standard peptide coupling protocols, which are designed to be high-yielding and minimize racemization.
Caption: Synthetic workflow for Caspase-1 inhibitors.
2.3. Protocol 1: Catalytic Amide Bond Formation for Caspase-1 Inhibitor Precursors
This protocol describes a general, robust method for coupling a protected (S)-2-amino-3,3-dimethylbutanoic acid with a peptide fragment containing a free amine. The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and reliable choice that activates the carboxylic acid for nucleophilic attack while suppressing side reactions and racemization.[3]
Materials:
-
N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid
-
Amine-containing peptide fragment (e.g., pyrrolidine-2-carboxylic acid derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reactant Solubilization: In a round-bottom flask under an inert atmosphere (Argon), dissolve N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) and the amine-containing peptide fragment (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) to the solution. Stir for 10 minutes at room temperature to allow for pre-association.
-
Coupling Initiation: Add EDC (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq). The base is critical for neutralizing the HCl byproduct of the EDC reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product (the protected inhibitor precursor) by flash column chromatography on silica gel to yield the pure compound.
Trustworthiness: This protocol is self-validating. The sequential aqueous washes are designed to systematically remove specific types of impurities. The final purification by chromatography ensures the isolation of a high-purity product, which can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value/Condition | Rationale |
| Coupling Reagents | EDC / HOBt | High efficiency, suppresses racemization, and generates water-soluble urea byproduct for easy removal.[3] |
| Base | DIPEA | Non-nucleophilic base that prevents unwanted side reactions with the activated ester. |
| Solvent | Anhydrous DCM/DMF | Provides good solubility for reactants and is unreactive under the coupling conditions. |
| Temperature | Room Temperature | Sufficient for reaction completion without promoting significant side reactions or degradation. |
| Stoichiometry | Slight excess of coupling reagents | Ensures complete conversion of the limiting reactant, which is typically the more complex fragment. |
Case Study II: The β-Amino Amide Pharmacophore in DPP-4 Inhibitors
3.1. Expertise & Rationale: Targeting Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[4] Inhibiting DPP-4 prolongs the action of incretins, making it an effective therapeutic strategy for type 2 diabetes.[4][5] Sitagliptin, a highly selective DPP-4 inhibitor, features a core β-amino amide pharmacophore. While not containing the 3,3-dimethylbutanoyl group, its synthesis provides an exemplary case of amide bond formation as the final key step to construct the active molecule. The principles and protocols are directly transferable.
3.2. Synthetic Strategy & Workflow
The industrial synthesis of Sitagliptin and its analogues has been highly optimized. A convergent strategy is often employed where the chiral β-amino acid core and the heterocyclic amine component are prepared separately and then joined in a final, high-fidelity amide coupling step.[6][7]
Caption: Final steps in the convergent synthesis of Sitagliptin.
3.3. Protocol 2: General Protocol for Late-Stage Amide Coupling
This protocol outlines the final amide bond formation in the synthesis of a Sitagliptin precursor, as described in the literature.[6] It showcases a standard and widely applicable method for constructing complex drug molecules.
Materials:
-
(3R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq)
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[6][7][8]triazolo[4,3-a]pyrazine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt·H₂O (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Initial Setup: Dissolve the carboxylic acid (1.0 eq) and the heterocyclic amine (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. This mitigates any exotherm upon addition of the coupling reagents.
-
Activation: Add HOBt·H₂O (1.2 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir for 16-24 hours.
-
Workup:
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic extracts and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-Boc-Sitagliptin can be purified by flash chromatography or recrystallization to yield the highly pure intermediate, ready for final deprotection.
Trustworthiness: The protocol's reliability stems from its use of well-established coupling chemistry.[9] The choice of DMF as a solvent ensures solubility for polar intermediates. The extractive workup is designed to efficiently remove the DMF and water-soluble reagents, simplifying the final purification step.
| Reagent Class | Example(s) | Function & Rationale |
| Carbodiimides | EDC, DCC | Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] |
| Additives | HOBt, HATU | Forms an active ester that is less prone to racemization and side reactions than the O-acylisourea.[3] |
| Catalysts | Boronic Acids | Can catalyze direct amidation at room temperature, offering a greener alternative by avoiding stoichiometric activators. |
| Solvents | DCM, DMF, THF | Must be aprotic and anhydrous to prevent quenching of the activated intermediates. |
Conclusion
The 3,3-dimethylbutanoyl moiety and its structural relatives are powerful tools in the rational design of enzyme inhibitors, providing the necessary steric bulk and hydrophobicity to achieve potent and selective binding. The synthesis of these complex molecules is critically dependent on robust and high-fidelity amide bond formation protocols. As demonstrated through the case studies of Caspase-1 and DPP-4 inhibitors, standard coupling chemistries utilizing reagents like EDC and HOBt provide reliable and scalable pathways to these valuable therapeutic agents. Understanding the causality behind both the molecular design and the synthetic strategy is paramount for professionals in drug discovery and development.
References
- Schaffner, A. P., et al. (2024). Electrochemical Synthesis of a Sitagliptin Precursor. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.4c00223
- Kim, J., et al. (2017). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152292/
- Singh, R., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: https://www.frontiersin.org/articles/10.3389/fbioe.2021.737783/full
- Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: https://www.researchgate.
- Merck & Co., Inc. (2013). Intermediates of sitagliptin and preparation process thereof. Google Patents. Available at: https://patents.google.
- Solubility of Things. (n.d.). N-tert-butylacetamide. Available at: https://www.solubilityofthings.
- Al-Soud, Y. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: https://www.oatext.com/design-synthesis-and-in-vitro-evaluation-of-novel-dipeptidyl-peptidase-iv-inhibitors.php
- Zhang, Z., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/32644815/
- Mishra, R. K., et al. (2012). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. ACS Medicinal Chemistry Letters. Available at: https://pubs.acs.org/doi/10.1021/ml300185z
- Wannamaker, W., et al. (2007). (S)-1-((S)-2- -3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an Orally Available Selective Interleukin (IL)-Converting Enzyme/Caspase-1 Inhibitor, Exhibits Potent Anti-Inflammatory Activities by Inhibiting the Release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics. Available at: https://www.researchgate.net/publication/6362244_S-1-S-2-33-dimethyl-butanoyl-pyrrolidine-2-carboxylic_acid_2R3S-2-ethoxy-5-oxo-tetrahydro-furan-3-yl-amide_VX-765_an_Orally_Available_Selective_Interleukin_IL-Converting_EnzymeCaspase-1_Inhibito
- Donohoe, J., et al. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: https://discovery.ucl.ac.uk/id/eprint/10058850/
- Tsvetanova, R., & Tsvetanov, M. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325066/
- Donohoe, J., et al. (2018). A green chemistry perspective on catalytic amide bond formation. ResearchGate. Available at: https://www.researchgate.
- Bak, A., et al. (2020). Recent developments in catalytic amide bond formation. ResearchGate. Available at: https://www.researchgate.
- Farrag, M. M., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10457140/
- Sigma-Aldrich. (n.d.). Greener Methods: Catalytic Amide Bond Formation. Available at: https://www.sigmaaldrich.
- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Available at: https://www.hyphadiscovery.co.uk/metabolism-of-t-butyl-groups-in-drugs/
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Amides
Introduction
Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing sterically hindered amides. The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds.[1][2][3][4] However, when steric hindrance is a factor in either the carboxylic acid or the amine, standard coupling protocols often prove inadequate, leading to low yields, side reactions, or complete failure of the reaction.[5][6][7][8][9]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during these demanding syntheses. The information presented here is grounded in established scientific principles and practical, field-proven insights to empower you to overcome these synthetic hurdles.
Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the synthesis of sterically hindered amides.
Issue 1: Low to No Yield with Standard Coupling Reagents (e.g., EDC/HOBt, HATU)
Q: My standard amide coupling reaction using EDC/HOBt or HATU is resulting in low or no yield. What are the primary causes, and how can I troubleshoot this?
A: The failure of standard coupling conditions with sterically hindered substrates can be attributed to several factors:
-
Reduced Reactivity of Coupling Partners: The significant steric bulk around the carboxylic acid or the amine's nitrogen atom physically obstructs the nucleophilic attack of the amine on the activated acid, dramatically slowing down the reaction rate.[5]
-
Inefficient Carboxylic Acid Activation: While potent, reagents like HATU and EDC/HOBt might not generate an activated intermediate (e.g., O-acylisourea for EDC) that is reactive enough to couple with a poorly nucleophilic, hindered amine.[5]
-
Side Reactions and Intermediate Decomposition: If the desired reaction with the hindered amine is too slow, the highly reactive activated intermediate can decompose or undergo side reactions.[5] For instance, with carbodiimides, the O-acylisourea intermediate can rearrange into a stable N-acylurea, which terminates the reaction.[5] With uronium reagents like HATU, the amine may react with the coupling reagent itself, forming a guanidinium byproduct.[5]
-
Poor Solubility: Inadequate dissolution of reactants in the chosen solvent can also be a contributing factor.[5]
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting these challenging coupling reactions.
Caption: A decision tree for troubleshooting difficult amide couplings.
Experimental Protocols for Troubleshooting:
Protocol 1: Switching to a More Potent Coupling Reagent (e.g., PyBOP)
Phosphonium-based reagents like PyBOP are often effective for coupling sterically hindered partners while minimizing racemization.[5]
-
Dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (0.1–0.5 M).
-
Add a non-nucleophilic base, such as DIPEA (3.0 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the amine (1.1 equiv) and continue to stir at room temperature.
-
Monitor the reaction's progress (typically 1–12 hours).[5]
-
Upon completion, perform a standard aqueous workup to isolate the crude product.
Protocol 2: In Situ Formation of Acyl Fluorides (using BTFFH)
Acyl fluorides are highly reactive and less sterically demanding, making them ideal for coupling hindered substrates.[6][7][9][10][11] A protocol utilizing BTFFH has shown excellent results.[6][10]
-
In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent like DCM or acetonitrile (0.1 M).
-
Add BTFFH (1.2 equiv) followed by pyridine (3.0 equiv). Pyridine serves as both a base and a catalyst.[5]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the acyl fluoride.[5]
-
Add the hindered amine (1.0 equiv).
-
Seal the reaction vessel and heat to 80 °C.[5]
-
Monitor the reaction's progress over 12–24 hours using LCMS.[5]
-
After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent.
-
Perform a standard aqueous workup and purify the crude product.
Issue 2: Epimerization/Racemization of Chiral Carboxylic Acids
Q: I am working with a chiral carboxylic acid and observing significant epimerization in my product. How can I mitigate this?
A: Epimerization at the α-carbon of a chiral carboxylic acid is a critical side reaction, especially in peptide synthesis.
The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent:
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives is a standard practice to minimize racemization when using carbodiimide coupling reagents.[12]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of epimerization.
-
Base Selection: Use of a non-nucleophilic, sterically hindered base like DIPEA or N-methylmorpholine (NMM) is generally preferred.
Frequently Asked Questions (FAQs)
Q1: Are there alternative, non-traditional methods for synthesizing highly sterically hindered amides?
A1: Yes, for extremely hindered amides where traditional coupling methods fail, alternative strategies have been developed. One notable method involves the addition of Grignard reagents to isocyanates.[1][2][3][4] This approach has proven to be a robust solution for what has been a long-standing synthetic challenge.[1][2][3][4]
Q2: How does the choice of solvent impact the synthesis of sterically hindered amides?
A2: The solvent plays a crucial role. It must be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.[13] For reactions involving acyl fluoride formation, DCM has been observed to be faster and less prone to hydrolysis compared to DMF.[6] In some cases, increasing the concentration of the reactants can reduce the reaction time.[8]
Q3: Can catalytic methods be employed for the synthesis of sterically hindered amides?
A3: While stoichiometric coupling reagents are more common for challenging substrates, research into catalytic amide bond formation is an active area. Boric and boronic acids have been used as catalysts, often requiring azeotropic removal of water.[14] However, their efficiency can be limited with more hindered substrates.[15]
Q4: What is the role of the base in these coupling reactions, and what are the best practices for its selection and use?
A4: The base is essential for neutralizing any acidic byproducts generated during the reaction and, in many cases, for deprotonating the amine nucleophile. For sterically hindered couplings, a non-nucleophilic, organic base like diisopropylethylamine (DIPEA) or triethylamine is typically used.[] If the amine starting material is a salt (e.g., hydrochloride), it must first be neutralized with a non-nucleophilic base to liberate the free amine for the reaction.[13]
Q5: When should I consider converting my carboxylic acid to an acid chloride?
A5: The use of acid chlorides is a classic method for amide bond formation.[] This can be a viable option for some sterically hindered and less reactive amines.[] However, the preparation of the acid chloride itself can be challenging and may require harsh conditions (e.g., neat SOCl2 at elevated temperatures), which can lead to side reactions, especially with sensitive substrates.[17] Acyl fluorides are often a milder and more effective alternative for hindered systems.[6][7][9][10][11]
Data Summary
| Challenge | Common Cause(s) | Recommended Solution(s) | Key Considerations |
| Low/No Yield | Steric hindrance, inefficient activation, side reactions | Switch to more potent coupling reagents (PyBOP), utilize acyl fluoride intermediates (BTFFH), increase reaction temperature | Monitor for side reactions at higher temperatures.[5] |
| Racemization | Oxazolone formation | Use phosphonium (PyBOP) or aminium (HBTU) reagents, add HOBt, lower reaction temperature | The choice of base can also influence racemization. |
| Extremely Hindered Substrates | Severe steric clash | Addition of Grignard reagents to isocyanates | This is a non-traditional but highly effective method.[1][2][3][4] |
References
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–255. [Link]
- The Synthesis of Sterically Hindered Amides - ResearchG
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates - ResearchG
- Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252–255. [Link]
- Amine synthesis by amide reduction - Organic Chemistry Portal. [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. [Link]
- View of The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]
- Chapter 17: Catalytic Amide Bond Forming Methods - Books - The Royal Society of Chemistry. [Link]
- A green chemistry perspective on catalytic amide bond form
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchG
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D. [Link]
- Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers - PMC - NIH. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Coupling Reagents - Aapptec Peptides. [Link]
- December 2015 – Organic & Biomolecular Chemistry Blog. [Link]
- Amide coupling reaction in medicinal chemistry.
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
- The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. [Link]
- Protecting group - Wikipedia. [Link]
- Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
- Tips and tricks for difficult amide bond form
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. peptide.com [peptide.com]
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- 14. books.rsc.org [books.rsc.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 3,3-Dimethylbutanamide
Welcome to the technical support center for the synthesis of 3,3-dimethylbutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: Why is my yield of this compound consistently low?
Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the activation of the carboxylic acid and the reaction conditions.
Possible Cause 1: Inefficient Carboxylic Acid Activation
The direct reaction between 3,3-dimethylbutanoic acid and ammonia (or an ammonia source) is slow due to the formation of a stable ammonium carboxylate salt.[1] To achieve a higher yield, the carboxylic acid's carbonyl group must be activated to make it more electrophilic.
-
Solution:
-
Convert to an Acyl Chloride: A common and effective method is the conversion of 3,3-dimethylbutanoic acid to 3,3-dimethylbutanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting acyl chloride is much more reactive towards nucleophilic attack by ammonia.[3]
-
Use a Coupling Agent: Peptide coupling reagents are excellent for amide bond formation.[2] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with ammonia.[2]
-
Possible Cause 2: Suboptimal Reaction Conditions
Temperature and reaction time play a crucial role in amide synthesis.
-
Solution:
-
Temperature Control: When using the acyl chloride route, the initial reaction with ammonia is often exothermic and should be carried out at a low temperature (e.g., 0 °C) to minimize side reactions. Subsequently, allowing the reaction to warm to room temperature can help drive it to completion.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.
-
Possible Cause 3: Hydrolysis of Intermediates
Acyl chlorides and activated esters are sensitive to moisture. Any water present in the reaction mixture can hydrolyze these intermediates back to the carboxylic acid, thus reducing the yield.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.
-
Question 2: I am observing significant amounts of unreacted 3,3-dimethylbutanoic acid in my crude product. What can I do?
The presence of unreacted starting material is a common issue that can often be resolved by optimizing the reaction stoichiometry and workup procedure.
Possible Cause 1: Insufficient Activation
If the carboxylic acid is not fully converted to its activated form, it will remain in the reaction mixture.
-
Solution:
-
Stoichiometry of Activating Agent: Ensure you are using a sufficient stoichiometric amount (or a slight excess) of the activating agent (e.g., thionyl chloride or coupling agent).
-
Possible Cause 2: Inefficient Workup
An improper workup procedure may not effectively remove the unreacted carboxylic acid from the desired amide product.
-
Solution:
-
Aqueous Base Wash: During the workup, wash the organic layer containing the crude product with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This will deprotonate the acidic 3,3-dimethylbutanoic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively separating it from the neutral amide product in the organic layer.
-
Question 3: My final product is contaminated with a white, insoluble solid. What is it and how can I remove it?
If you are using a carbodiimide-based coupling agent like DCC, the white, insoluble solid is likely dicyclohexylurea (DCU), a byproduct of the reaction.
-
Solution:
-
Filtration: DCU is generally insoluble in most common organic solvents.[2] After the reaction is complete, the DCU can be removed by filtration of the reaction mixture before proceeding with the aqueous workup.
-
Solvent Choice: Using a solvent in which DCU has very low solubility, such as dichloromethane (DCM), can facilitate its removal by filtration.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for improving this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and direct method for synthesizing this compound is through the amidation of 3,3-dimethylbutanoic acid.[4] This is typically achieved via two main pathways:
-
Formation of an Acyl Chloride Intermediate: 3,3-dimethylbutanoic acid is first converted to 3,3-dimethylbutanoyl chloride using a reagent such as thionyl chloride (SOCl₂).[2] The acyl chloride is then reacted with ammonia or an ammonia source to form the amide.
-
Use of Coupling Agents: A one-pot method where 3,3-dimethylbutanoic acid is mixed with an ammonia source in the presence of a coupling agent like DCC or EDC.[2]
Q2: What are the key starting materials for the synthesis of this compound?
The primary starting materials are:
-
An ammonia source , which can be aqueous ammonia, ammonia gas, or ammonium chloride.
-
An activating agent such as thionyl chloride or a carbodiimide coupling agent.[2]
Q3: What are the safety precautions I should take when synthesizing this compound?
-
Thionyl Chloride: This reagent is corrosive and reacts with water to release toxic gases (HCl and SO₂).[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Coupling Agents: Some coupling reagents and their byproducts can be irritants or sensitizers. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
-
General Precautions: The final product, this compound, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Standard laboratory safety practices should be followed, including wearing appropriate PPE.
Q4: How can I purify the crude this compound?
A combination of extraction and recrystallization is generally effective.
-
Acid-Base Extraction: After the reaction, the crude mixture (dissolved in an organic solvent) can be washed with a dilute acid (like 1M HCl) to remove any unreacted basic starting materials, followed by a wash with a dilute base (like saturated NaHCO₃) to remove unreacted 3,3-dimethylbutanoic acid.
-
Recrystallization: Since this compound is a solid at room temperature, recrystallization is an excellent method for purification.[7] A suitable solvent system should be chosen where the amide has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution upon cooling.[8][9]
Common Synthetic Pathway and Key Parameters
Caption: A common synthetic route for this compound via an acyl chloride intermediate.
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Readily available and byproducts (SO₂ and HCl) are gaseous, which can simplify removal.[3] |
| Ammonia Source | Aqueous Ammonia | Easy to handle in a laboratory setting. |
| Reaction Solvent | Dichloromethane (DCM) | Aprotic and unreactive towards the reagents. |
| Temperature (Acyl Chloride Formation) | Reflux | To ensure complete conversion of the carboxylic acid. |
| Temperature (Amidation) | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by warming to drive the reaction to completion. |
| Workup | Aqueous HCl wash, followed by aqueous NaHCO₃ wash | To remove basic and acidic impurities, respectively. |
| Purification | Recrystallization | Effective for purifying solid organic compounds.[1] |
Experimental Protocol: Synthesis of this compound via the Acyl Chloride Route
This protocol is a representative example and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
3,3-Dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous ammonia (e.g., 28-30%)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. Monitor the reaction by TLC to confirm the consumption of the starting carboxylic acid.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 3,3-dimethylbutanoyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0 °C).
-
Slowly add aqueous ammonia (2.0-3.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude solid by recrystallization from a suitable solvent or solvent system (e.g., ethyl acetate/hexanes).
-
References
- Recrystallization. (n.d.).
- FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
- Recrystallization1. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
- This compound | C6H13NO | CID 219625. (n.d.). PubChem.
- A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid. (n.d.). Google Patents.
- This compound | C6H13NO | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Purification by Recrystallization. (2025). CUNY.
- Carbodiimide. (n.d.). Wikipedia.
- High-load, Soluble Oligomeric Carbodiimide: Synthesis and Application in Coupling Reactions. (2004). Journal of Organic Chemistry, 69(24), 8340-4.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
- Scholars Research Library - Der Pharma Chemica. (n.d.).
- 3,3-DIMETHYLBUTANOIC ACID. (n.d.). precisionFDA.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amide Synthesis [fishersci.it]
- 3. m.youtube.com [m.youtube.com]
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- 5. GSRS [precision.fda.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Common side reactions and by-products in 3,3-Dimethylbutanamide synthesis
Welcome to the technical support center for the synthesis of 3,3-Dimethylbutanamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this sterically hindered amide. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method for synthesizing this compound is through the amidation of 3,3-dimethylbutanoic acid. This can be achieved via several pathways:
-
Direct thermal amidation: This involves heating the ammonium salt of 3,3-dimethylbutanoic acid. However, due to the steric hindrance of the t-butyl group, this method often requires high temperatures, which can lead to side reactions.
-
Activation of the carboxylic acid: A more controlled approach involves the in-situ activation of the carboxylic acid using coupling reagents. This allows the reaction to proceed under milder conditions, often leading to higher yields and purity. Common activating agents include carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, PyBOP).[1]
-
Conversion to an acid chloride: 3,3-Dimethylbutanoic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with ammonia or an ammonia source yields the desired amide.
Q2: How does the steric hindrance of the t-butyl group in 3,3-dimethylbutanoic acid affect the amidation reaction?
The bulky t-butyl group adjacent to the carbonyl carbon significantly impacts the reactivity of 3,3-dimethylbutanoic acid. This steric hindrance can:
-
Slow down the reaction rate: The bulky group physically impedes the approach of the nucleophilic amine to the carbonyl carbon, requiring more forcing conditions or more potent coupling reagents.[2]
-
Promote side reactions: The need for harsher conditions can increase the likelihood of side reactions such as dehydration and decomposition.
-
Influence the choice of coupling reagent: More powerful coupling reagents like HATU or PyBOP are often more effective than standard carbodiimides for sterically demanding substrates.[2]
Q3: What are the most common side reactions to watch out for during the synthesis of this compound?
Several side reactions can occur, leading to impurities and reduced yields. The most prevalent include:
-
Hydrolysis of the amide: The amide product can hydrolyze back to the starting carboxylic acid, especially in the presence of water and under acidic or basic conditions.[3]
-
Dehydration of the primary amide: Under certain conditions, particularly with strong dehydrating agents or high temperatures, this compound can lose a molecule of water to form 3,3-dimethylbutanenitrile.
-
Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable and often difficult-to-remove N-acylurea byproduct.[1]
-
Epimerization (if applicable): While this compound itself is achiral, if there were a chiral center alpha to the carbonyl, the use of certain coupling reagents and bases could lead to its racemization.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete reaction due to steric hindrance | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration. 2. Switch to a more powerful coupling reagent: If using a carbodiimide, consider switching to a uronium salt like HATU or a phosphonium salt like PyBOP.[2] 3. Pre-activate the carboxylic acid: Stir the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine source.[1] | Sterically hindered substrates require more energy and/or more reactive intermediates to overcome the activation barrier for nucleophilic attack.[2] Pre-activation forms a highly reactive ester intermediate that is more susceptible to aminolysis. |
| Acid-base reaction between starting materials | 1. Use a non-nucleophilic base: Employ a hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acidic byproducts without competing with the ammonia source. 2. Use an ammonium salt as the amine source: Using ammonium chloride with a base like triethylamine can be an effective way to introduce ammonia in a controlled manner. | Carboxylic acids and amines can form a stable ammonium carboxylate salt, which is unreactive towards amide formation under mild conditions. A non-nucleophilic base is required to facilitate the reaction without acting as a competing nucleophile. |
| Hydrolysis of activated intermediate or product | 1. Ensure anhydrous conditions: Use freshly distilled, dry solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Careful workup: Quench the reaction with a non-aqueous workup if possible, or minimize the exposure to aqueous acidic or basic conditions during extraction. | Activated carboxylic acid derivatives and the amide product are susceptible to hydrolysis in the presence of water.[3] |
Problem 2: Presence of Significant By-products
Possible Causes & Solutions
| By-product | Identification | Troubleshooting Steps | Scientific Rationale |
| Unreacted 3,3-dimethylbutanoic acid | Can be detected by ¹H NMR (characteristic broad singlet for the carboxylic acid proton) and confirmed by LC-MS. | 1. Increase the equivalents of the coupling reagent and/or amine source. 2. Extend the reaction time. 3. Purify via acid-base extraction: Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove the acidic starting material. | Incomplete conversion is common with sterically hindered acids. Driving the equilibrium towards the product by using an excess of reagents can improve the yield. Acid-base extraction is a standard method for separating acidic and neutral/basic compounds. |
| N-acylurea | Often has a similar polarity to the product, making chromatographic separation difficult. Can be identified by its characteristic signals in ¹H and ¹³C NMR and its molecular weight in MS. | 1. Add HOBt or OxymaPure as an additive: These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[2] 2. Use a non-carbodiimide coupling reagent: Switch to HATU, PyBOP, or another reagent that does not form this type of byproduct.[2] | The O-acylisourea intermediate is highly reactive and can undergo an intramolecular O-to-N acyl transfer to form the stable N-acylurea. Additives trap this intermediate, preventing the side reaction.[1] |
| 3,3-Dimethylbutanenitrile | Can be identified by the characteristic nitrile stretch in the IR spectrum (~2250 cm⁻¹) and the absence of amide N-H protons in the ¹H NMR. | 1. Avoid harsh dehydrating conditions: If using a reagent like SOCl₂ to form the acid chloride, ensure the reaction is not overheated. 2. Choose coupling reagents less prone to dehydration: Some coupling reagents can promote dehydration, especially with primary amides. | Primary amides can be dehydrated to nitriles under certain conditions. This is a common side reaction when strong dehydrating agents are used or when the reaction is performed at high temperatures. |
Experimental Protocols
Protocol 1: Amidation using HATU
This protocol is recommended for the synthesis of this compound due to the high efficiency of HATU with sterically hindered carboxylic acids.[4]
Materials:
-
3,3-Dimethylbutanoic acid (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ammonium chloride (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,3-dimethylbutanoic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.
-
In a separate flask, suspend ammonium chloride in anhydrous DMF and add DIPEA (1.0 eq). Stir for 10 minutes.
-
Add the ammonium chloride suspension to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Amidation via Acid Chloride
This is a more traditional approach that can be effective if performed carefully.
Materials:
-
3,3-Dimethylbutanoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Aqueous ammonia (excess)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,3-dimethylbutanoic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to 0 °C and slowly add it to a stirred, cooled solution of excess aqueous ammonia.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
Common Side Reaction Pathways
Caption: An overview of the desired reaction and common side reaction pathways in the synthesis of this compound.
References
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
Technical Support Center: Purification of 3,3-Dimethylbutanamide and its Derivatives
Welcome to the Technical Support Center for the purification of 3,3-dimethylbutanamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address challenges encountered during the purification of these sterically hindered amides.
Introduction: The Challenge of Purifying Sterically Hindered Amides
This compound and its N-substituted derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the bulky tert-butyl group adjacent to the amide functionality introduces significant steric hindrance, which can complicate purification processes. Common issues include incomplete reactions leading to mixtures of starting materials and products, and difficulties in separating structurally similar impurities. This guide provides practical, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound and its derivatives?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing N-substituted amides is the Schotten-Baumann reaction, which involves reacting an amine with an acid chloride (e.g., 3,3-dimethylbutanoyl chloride) under basic conditions.[1][2][3][4]
Common Impurities and Their Sources:
| Impurity | Source | Reason for Presence |
| Unreacted Amine | Starting Material | Incomplete reaction due to steric hindrance or improper stoichiometry. |
| Unreacted 3,3-Dimethylbutanoyl Chloride | Starting Material | Incomplete reaction; can hydrolyze to 3,3-dimethylbutanoic acid during workup.[5] |
| 3,3-Dimethylbutanoic Acid | Hydrolysis of Acid Chloride | Exposure of 3,3-dimethylbutanoyl chloride to water or moisture.[5] |
| Di- or Tri-acylated Amine | Side Reaction | Occurs if the amine has multiple reactive sites or if the reaction conditions are not well-controlled. |
| Byproducts from Coupling Reagents | Reagent Decomposition | If using peptide coupling reagents instead of an acid chloride, unreacted coupling agents and their byproducts can be present. |
Q2: I'm struggling with low yields during the purification of my target amide. What are the likely causes?
A2: Low yields during the purification of sterically hindered amides can often be attributed to several factors:
-
Product Loss During Extraction: The polarity of your amide might lead to it partitioning into the aqueous layer during workup, especially if it is a primary or secondary amide capable of hydrogen bonding.
-
Decomposition on Silica Gel: Amides can sometimes streak or decompose on acidic silica gel during column chromatography.
-
Co-elution with Impurities: If the polarity of your product and a major impurity are very similar, it can be difficult to achieve good separation, leading to the loss of product in mixed fractions.
-
Inefficient Recrystallization: Using a suboptimal solvent system for recrystallization can result in significant loss of the product in the mother liquor.[6]
Q3: How can I effectively remove unreacted starting amine from my N-substituted this compound product?
A3: A common and effective method is an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[7] Your N-substituted amide, being less basic, will remain in the organic layer. Be sure to wash the organic layer with brine afterward to remove any residual acid.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound and its derivatives.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid amides. However, the unique properties of sterically hindered amides can present challenges.
Problem 1: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point.[8] This is common for compounds with low melting points or when the solution is highly supersaturated. The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.
-
Solutions:
-
Add more solvent: Re-heat the mixture until the oil redissolves, then add more of the hot solvent to decrease the saturation of the solution. Allow it to cool more slowly.
-
Use a different solvent system: The ideal recrystallization solvent will have a boiling point lower than the melting point of your compound. Experiment with different solvents or solvent pairs. For polar amides, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexane.[9]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a small seed crystal of the pure compound.[8]
-
Problem 2: No crystals form upon cooling.
-
Causality: This usually indicates that the solution is not saturated, meaning too much solvent was used.
-
Solutions:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Then, allow it to cool again.
-
Use a poorer solvent: If your compound is highly soluble in the chosen solvent, you can add a "poorer" solvent (one in which your compound is less soluble but is miscible with the first solvent) dropwise to the warm solution until it becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[8]
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.
-
Problem 3: The crystals are colored, but the pure compound should be white.
-
Causality: Colored impurities are present in your crude product.
-
Solution:
-
Use activated charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb to the surface of the charcoal.
-
Hot filtration: Perform a hot filtration to remove the charcoal while the solution is still hot. This is a critical step, as premature crystallization on the filter paper can lead to significant product loss. Use a pre-heated funnel and flask.
-
Proceed with recrystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.[8]
-
Column Chromatography Troubleshooting
Flash column chromatography is a standard method for purifying amides that are liquids or when recrystallization is ineffective.
Problem 1: My amide product is streaking or not moving from the baseline on the TLC plate.
-
Causality: This is common for polar compounds on silica gel. The amide's polar nature can cause strong interactions with the acidic silanol groups on the silica surface, leading to poor elution and band tailing.
-
Solutions:
-
Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol or ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Add a modifier to the mobile phase: Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel, reducing the strong interactions and improving the peak shape.[6]
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase silica gel (C18) if your compound is sufficiently non-polar.[7] For very polar amides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.
-
Problem 2: Poor separation between my product and an impurity.
-
Causality: The polarity of your product and the impurity are too similar for effective separation with the chosen mobile phase.
-
Solutions:
-
Optimize the mobile phase: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone gradient.
-
Use a longer column: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.
-
Consider reverse-phase chromatography: If normal-phase chromatography is not providing adequate separation, reverse-phase chromatography may offer a different selectivity and resolve the compounds.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of solid this compound or its derivatives. The choice of solvent is critical and should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexane, ethanol/water)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen "good" solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Caption: A step-by-step workflow for the purification of N-substituted 3,3-dimethylbutanamides using flash column chromatography.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound or its derivative.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. For polar amides, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to assess purity and confirm the molecular weight.
References
- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. [Link]
- Grokipedia. Schotten–Baumann reaction. [Link]
- ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide?[Link]
- Automated Topology Builder. This compound | C6H13NO | MD Topology | NMR | X-Ray. [Link]
- Chem.libretexts.org.
- ResearchGate. (2018, October 20).
- Cambridge University Press. Schotten-Baumann Reaction. [Link]
- Reddit. (2025, May 23). How do I recrystallize this product?[Link]
- Cheméo. Chemical Properties of Butanamide, 3,3-dimethyl- (CAS 926-04-5). [Link]
- ResearchGate. (2020, November 2).
- Wikipedia. Schotten–Baumann reaction. [Link]
- ResearchGate.
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]
- Reddit. (2024, February 5).
- YouTube. (2017, May 2). D.
- SpectraBase. N-{2,2-dimethyl-3-[(3-methylbutanoyl)amino]propyl}-3-methylbutanamide - Optional[1H NMR] - Spectrum. [Link]
- PubChemLite. This compound (C6H13NO). [Link]
- PubChem. This compound | C6H13NO | CID 219625. [Link]
- PubChem. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514. [Link]
- PubMed. Preparative Isolation and Purification of Amides From the Fruits of Piper Longum L.
- ACS Publications. (2009, March 4). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. [Link]
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
- Matrix Fine Chemicals. 3,3-DIMETHYLBUTANOYL CHLORIDE | CAS 7065-46-5. [Link]
- ResearchGate. (2025, August 5). Preparative isolation and purification of amides from the fruits of Piper longum L.
- NMRShiftDB. 3,3-dimethyl-2-butanone. [Link]
- Reddit. (2024, March 8). Separation of Secondary amide and Tertiary amide. [Link]
Sources
- 1. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rubingroup.org [rubingroup.org]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for the amidation of 3,3-dimethylbutanoic acid
Welcome to the technical support center for optimizing the amidation of 3,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered carboxylic acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your coupling reactions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the amidation of 3,3-dimethylbutanoic acid, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: The reaction shows little to no formation of the desired amide product upon analysis (TLC, LC-MS, NMR).
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The bulky tert-butyl group of 3,3-dimethylbutanoic acid sterically hinders the carboxyl group, making its activation challenging for standard coupling reagents.[1][2][3]
-
Solution: Employ more potent coupling reagents specifically designed for sterically demanding substrates. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP are excellent choices.[4][5][6] These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack by the amine.
-
-
Poor Nucleophilicity of the Amine: If you are using an electron-deficient or sterically hindered amine, its reduced nucleophilicity can significantly slow down the reaction.[3][7]
-
Solution 1: Increase the reaction temperature. Modest heating (e.g., 40-60 °C) can often overcome the activation energy barrier without promoting significant side reactions. However, monitor for potential epimerization if your amine is chiral.
-
Solution 2: Consider using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with your amine nucleophile.
-
-
Inappropriate Solvent Choice: The reaction solvent can influence the solubility of reagents and the stability of intermediates.
-
Solution: Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM) are generally good choices. For particularly stubborn reactions, consider less common solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Issue 2: Formation of a Major Byproduct
Symptom: A significant, often difficult-to-separate, byproduct is observed alongside the desired amide.
Potential Cause & Solution:
-
N-Acylurea Formation with Carbodiimides: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct.[8][9][10] This is particularly problematic in polar solvents.
-
Solution 1: Incorporate an activating additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure®.[11][12] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.
-
Solution 2: Switch to a non-carbodiimide coupling reagent from the uronium/aminium or phosphonium salt families.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the amidation of 3,3-dimethylbutanoic acid?
There is no single "best" reagent, as the optimal choice depends on the specific amine being used and other reaction conditions. However, for a sterically hindered acid like 3,3-dimethylbutanoic acid, uronium/aminium or phosphonium-based reagents are generally recommended over carbodiimides due to their higher reactivity and lower propensity for N-acylurea formation.[5][6][]
Comparison of Recommended Coupling Reagents:
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Highly efficient, especially for challenging couplings.[4][14] | Higher cost, can cause guanidinylation of the amine if used in excess.[6] |
| HCTU | Uronium/Aminium | More cost-effective than HATU, with similar reactivity. | Can also cause guanidinylation. |
| COMU | Uronium/Aminium | Safer alternative to benzotriazole-based reagents, highly reactive.[5][6] | Can be less stable in solution than other reagents. |
| PyBOP | Phosphonium | Excellent for routine synthesis, does not cause guanidinylation.[6] | Produces carcinogenic HMPA as a byproduct. |
| EDC/HOBt | Carbodiimide/Additive | Economical and water-soluble byproducts for easy workup.[9] | Prone to N-acylurea formation, less reactive for hindered substrates.[8][11] |
Q2: How can I minimize racemization if my amine is chiral?
Minimizing racemization is critical when dealing with chiral amines. Key strategies include:
-
Low Reaction Temperatures: Perform the coupling at 0 °C or even lower temperatures if possible.
-
Choice of Additive: Use additives known to suppress racemization, such as HOAt or OxymaPure®.[11]
-
Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.
Q3: What is the role of a base in the coupling reaction?
A base is typically required to neutralize the acidic proton of the amine salt (if the amine is added as a salt) and to scavenge any acidic byproducts formed during the reaction. For uronium/aminium and phosphonium salt reagents, a tertiary amine base like DIPEA or triethylamine (TEA) is essential for the activation of the carboxylic acid.
Q4: Can I activate 3,3-dimethylbutanoic acid to an acid chloride first?
Yes, converting the carboxylic acid to an acyl chloride is a viable strategy, especially for difficult couplings.[15][16]
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF are commonly used.
-
Procedure: The resulting acyl chloride can then be reacted with the amine, usually in the presence of a base like pyridine or triethylamine, to form the amide.
-
Caution: This method can be harsh and may not be suitable for substrates with sensitive functional groups.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amidation using HATU
This protocol details a robust method for the amidation of 3,3-dimethylbutanoic acid with a generic primary amine using HATU.
Materials:
-
3,3-dimethylbutanoic acid
-
Primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of 3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amidation using EDC/HOBt
This protocol provides an alternative method using a carbodiimide coupling agent with an additive.
Materials:
-
3,3-dimethylbutanoic acid
-
Primary amine
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous DCM (Dichloromethane)
-
Triethylamine (TEA)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve 3,3-dimethylbutanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add the primary amine (1.1 eq) and TEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized workflow for the amidation of 3,3-dimethylbutanoic acid.
Caption: Mechanism of carbodiimide-mediated amidation and the role of additives.
References
- Wikipedia. Carbodiimide. [Link]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Reddit. (2021).
- Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6883–6887. [Link]
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
- MDPI. (2021).
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]
- National Institutes of Health. (2018).
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 333-337. [Link]
- ResearchGate. (2017). Convenient amidation of carboxyl group of carboxyphenylboronic acids. [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
- National Institutes of Health. (2009). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. [Link]
- Reddit. (2024).
- Growing Science. (2022).
- Royal Society of Chemistry. (2018).
- ResearchGate. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ojs.chimia.ch [ojs.chimia.ch]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 14. growingscience.com [growingscience.com]
- 15. reddit.com [reddit.com]
- 16. hepatochem.com [hepatochem.com]
Troubleshooting low conversion rates in N-substituted 3,3-Dimethylbutanamide synthesis
Welcome to the technical support center for the synthesis of N-substituted 3,3-dimethylbutanamides. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered amide synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot low conversion rates and other common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My standard amide coupling reaction is resulting in low or no yield.
Question: I am using standard coupling reagents like EDC/HOBt or HATU at room temperature for the synthesis of an N-substituted 3,3-dimethylbutanamide, but my conversion rates are consistently low. What is the likely cause and how can I resolve this?
Answer: The primary challenge in synthesizing N-substituted 3,3-dimethylbutanamides is the significant steric hindrance presented by the 3,3-dimethylbutanoyl group (also known as a pivaloyl group). The bulky tert-butyl group adjacent to the carbonyl carbon sterically shields the electrophilic center, making it difficult for the amine nucleophile to attack, even after activation by standard coupling reagents.[1][2]
Standard coupling conditions that are effective for less hindered substrates often fail in this context.[1] The O-acylisourea intermediate formed with carbodiimides like DCC or EDC may not be reactive enough to be intercepted by the amine before it undergoes side reactions.[3] Similarly, while HATU is a powerful reagent, its effectiveness can be limited by steric hindrance under standard room temperature conditions.[1][4]
Troubleshooting Workflow: Low Conversion Rates
Here is a logical workflow to diagnose and resolve low conversion rates in your synthesis.
Caption: A troubleshooting decision tree for difficult amide couplings.
Issue 2: Choosing the right coupling reagent for a sterically hindered system.
Question: Which coupling reagents are recommended for the synthesis of N-substituted 3,3-dimethylbutanamides, and what are their relative advantages and disadvantages?
Answer: For sterically demanding substrates, it is crucial to select a coupling reagent that generates a highly reactive intermediate. Phosphonium salts, uronium salts under forcing conditions, and reagents that promote the in-situ formation of acyl fluorides are generally more effective than standard carbodiimides.[1][5][6]
Comparison of Recommended Coupling Reagents
| Reagent Type | Examples | Mechanism of Action | Advantages | Disadvantages |
| Phosphonium Salts | PyBOP, PyAOP[4][7] | Forms a highly reactive OBt or OAt active ester. | Excellent for reducing racemization; effective for hindered substrates.[1][8] | Can be more expensive; byproducts can complicate purification. |
| Uronium/Aminium Salts | HATU, HBTU[7] | Also forms OAt or OBt active esters. | High reactivity; solutions in DMF are generally stable.[4] | Can cause guanidinium side reactions with the amine if the order of addition is incorrect. May require elevated temperatures for hindered substrates.[1] |
| Acyl Fluoride Formation | BTFFH, Deoxo-Fluor, Cyanuric fluoride | Converts the carboxylic acid to a highly reactive acyl fluoride intermediate. | Very effective for electron-deficient amines and sterically hindered substrates where other methods fail.[5][6] | Reagents can be moisture-sensitive; may require specific bases like pyridine.[1] |
| Mixed Anhydrides | Pivalic anhydride, Methanesulfonyl chloride[9][10] | Forms a mixed anhydride which is more reactive than the parent carboxylic acid. | Cost-effective; byproducts are often easily removed.[9][10] | May not be as potent as other methods for extremely hindered cases. |
Experimental Protocol: Acyl Fluoride-Mediated Coupling
This protocol is particularly effective for challenging, sterically hindered couplings.[1][5][6]
-
In a reaction vial under an inert atmosphere, dissolve the 3,3-dimethylbutanoic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).
-
Add BTFFH (1.2 equiv) followed by pyridine (3.0 equiv). Note that pyridine acts as both the base and a catalyst.[1]
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride.
-
Add the desired amine (1.0 equiv) to the reaction mixture.
-
Seal the vessel and heat the reaction to 80 °C.
-
Monitor the reaction progress over 12-24 hours via LCMS or TLC.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup and purify the crude product by column chromatography or recrystallization.
Issue 3: I'm observing significant side product formation.
Question: My reaction is producing the desired amide, but also a significant amount of a byproduct that is difficult to separate. What is this byproduct and how can I prevent its formation?
Answer: A common side reaction, particularly when using uronium/aminium-type coupling reagents like HBTU or HATU, is the formation of a guanidinium byproduct. This occurs when the amine nucleophile attacks the coupling reagent itself, rather than the activated carboxylic acid.
Mechanism of Guanidinium Byproduct Formation
Caption: Competing pathways leading to desired amide vs. guanidinium byproduct.
To minimize this side reaction, the order of addition is critical. The carboxylic acid should be pre-activated with the coupling reagent before the amine is introduced.
Optimized Protocol to Minimize Side Products (Uronium Reagent)
-
To a stirred solution of 3,3-dimethylbutanoic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add the uronium reagent (e.g., HATU, 1.1 equiv).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir this mixture for at least 5-10 minutes at room temperature to allow for the formation of the active ester intermediate.
-
Add the amine (1.1 equiv) to the pre-activated mixture.
-
Continue to stir at room temperature or heat as necessary, monitoring the reaction to completion.[1]
Issue 4: My reaction is not going to completion even with stronger coupling agents and heat.
Question: I've tried using PyBOP and heating my reaction, but I still see unreacted starting material. What other factors should I consider?
Answer: If a robust coupling reagent and elevated temperatures are insufficient, you should critically evaluate the other components and parameters of your reaction.
-
Purity of Reagents and Solvents: Amide coupling reactions are highly sensitive to water. Pivaloyl chloride, a potential starting material or intermediate, readily hydrolyzes to the unreactive pivalic acid.[11] Ensure all glassware is oven-dried and use anhydrous solvents. The purity of the 3,3-dimethylbutanoic acid and the amine is also critical.
-
Choice and Stoichiometry of Base: A base is required to neutralize the acid produced during the reaction (e.g., HCl if starting from an acid chloride, or the proton from the amine coupling).[11][] This base must be non-nucleophilic to avoid competing reactions. Diisopropylethylamine (DIPEA) is a common choice.[1] Ensure you are using a sufficient excess (typically 2-3 equivalents) to drive the reaction forward.
-
Alternative Synthetic Routes: If direct coupling of the carboxylic acid remains problematic, consider a two-step approach via the acid chloride.[13]
Experimental Protocol: Synthesis via Acid Chloride
This is a reliable, albeit two-step, method for synthesizing pivalamides.[11][13]
Step 1: Synthesis of 3,3-Dimethylbutanoyl Chloride (Pivaloyl Chloride)
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 3,3-dimethylbutanoic acid.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) at room temperature with stirring.
-
Add a catalytic amount of DMF (a few drops). An exothermic reaction will begin.[13]
-
Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases.
-
The crude 3,3-dimethylbutanoyl chloride can be purified by fractional distillation (boiling point ~105-106°C).[13]
Step 2: Amidation
-
Dissolve the purified 3,3-dimethylbutanoyl chloride (1.0 equiv) in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 equiv) and a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 equiv) in the same anhydrous solvent.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[11]
-
Upon completion, perform an aqueous workup, washing sequentially with dilute acid, saturated aqueous sodium bicarbonate, and brine to remove excess reagents and byproducts.[11]
-
Dry the organic layer, concentrate, and purify the crude amide.
References
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Journal of Organic Chemistry, 69, 8984-8986.
- Royal Society of Chemistry. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications.
- ResearchGate. (2025, August 7). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- Bai, J., Zembrón, B. K., & Vogel, P. (2014). Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Organic Letters, 16, 604-607.
- Royal Society of Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing).
- LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
- American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- ResearchGate. (n.d.). New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2021, June 8). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
- CORE. (2020, May 19). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Royal Society of Chemistry. (2019, June 17). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D.
- ResearchGate. (n.d.). Temperature effect in the synthesis of PPD-T (Yamazaki conditions).
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
- SciSpace. (n.d.). 2-N-methylamino-2,3- dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5- dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines.
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract.
- PubChem. (n.d.). N,N-diethyl-3,3-dimethylbutanamide | C10H21NO | CID 4630303.
- National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC.
- ResearchGate. (2025, August 6). Role of the reaction parameters in the direct synthesis of aromatic polyamides.
- ResearchGate. (n.d.). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).
- MDPI. (n.d.). Synthesis of Low Melting Temperature Aliphatic-Aromatic Copolyamides Derived from Novel Bio-Based Semi Aromatic Monomer.
- ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- ElectronicsAndBooks. (n.d.). 2-N-methylamino-2,3-dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5-dimethyl-4,5-dihydro- 1H-imidazol-4-on-2-yl)pyridines.
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Removal of unreacted starting materials from 3,3-Dimethylbutanamide reactions
Technical Support Center: Purification of 3,3-Dimethylbutanamide
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials from synthesis reactions. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The impurities are almost always related to the specific synthetic route employed.
-
From Carboxylic Acid: If you are synthesizing from 3,3-dimethylbutanoic acid and an amine source (e.g., ammonia), the most common impurity is unreacted 3,3-dimethylbutanoic acid . If a coupling reagent like dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) is a very common byproduct.[1][2]
-
From Acyl Chloride: When starting from 3,3-dimethylbutanoyl chloride and ammonia, residual acyl chloride is a potential impurity, though it is often hydrolyzed to the corresponding carboxylic acid during workup. Inorganic salts like ammonium chloride are also common byproducts.
Q2: How can I quickly assess the purity of my crude this compound?
A2: A combination of simple analytical techniques is most effective:
-
Thin-Layer Chromatography (TLC): This is the fastest method. The carboxylic acid starting material is significantly more polar than the amide product and will typically have a lower Rf value (it will not travel as far up the plate). A non-polar eluent system like 3:1 Hexanes:Ethyl Acetate is a good starting point.
-
¹H NMR Spectroscopy: A proton NMR spectrum provides definitive evidence. Look for the broad singlet of the carboxylic acid proton (-COOH) typically above 10 ppm. Compare the integration of this peak to the characteristic peaks of your amide product.
-
Melting Point: Pure this compound is a solid.[3] A broad or depressed melting range compared to the literature value is a strong indicator of impurities.
Q3: My reaction is complete, but the crude product is an oil or a sticky solid, not the expected crystalline solid. Why?
A3: This is a classic sign of residual acidic impurities. Unreacted 3,3-dimethylbutanoic acid, which is a liquid at room temperature, can act as a eutectic impurity, preventing the amide product from crystallizing properly.[4][5] Removing this acid is critical to obtaining a solid product.
Section 2: Troubleshooting Guide for Impurity Removal
This section addresses specific purification challenges in a problem-and-solution format.
Problem: Residual 3,3-Dimethylbutanoic Acid Contamination
Q: My TLC and NMR data confirm the presence of the starting carboxylic acid. Why can't I just remove it by evaporating it under vacuum?
A: While 3,3-dimethylbutanoic acid is volatile, its boiling point is relatively high (185-190 °C at atmospheric pressure).[6] Attempting to remove it by vacuum distillation risks co-distillation or thermal degradation of your amide product. The most reliable method is to exploit the difference in acidity between the impurity and the product through a chemical workup.
Q: What is the most effective way to remove the unreacted carboxylic acid?
A: The most robust method is a liquid-liquid extraction using a mild aqueous base. The principle is to convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous phase, leaving the neutral amide product in the organic phase.
-
Causality: Carboxylic acids are readily deprotonated by bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to form carboxylate salts (R-COO⁻Na⁺).[7] This ionic salt is highly polar and demonstrates high solubility in water, whereas the neutral this compound has limited water solubility and prefers common organic solvents like ethyl acetate or dichloromethane.
See Protocol 1 for a detailed step-by-step procedure.
Problem: Byproducts from Coupling Agents (e.g., DCC, EDC)
Q: After my reaction using DCC as a coupling agent, I have a significant amount of a white solid that is insoluble in my organic solvent. What is it and how do I get rid of it?
A: This insoluble white solid is almost certainly dicyclohexylurea (DCU), the primary byproduct of DCC-mediated couplings.[2] DCU is notoriously insoluble in most common organic solvents, which is actually an advantage for its removal.[2]
-
Solution: The simplest method is filtration . After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). The DCU will remain as a solid precipitate and can be easily removed by filtering the mixture through a Büchner funnel or a simple cotton plug in a pipette. The desired amide product will be in the filtrate.
Section 3: Detailed Purification Protocols
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction to Remove Acidic Impurities
This protocol is the gold standard for removing unreacted 3,3-dimethylbutanoic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Caution: Stopper the funnel and invert it gently, venting frequently to release CO₂ gas that evolves from the acid-base reaction. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by checking densities if unsure). Drain the lower aqueous layer.
-
Second Basic Wash: To ensure complete removal of the acid, repeat the wash with a fresh portion of saturated NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to remove any residual dissolved water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization of this compound
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product after the initial extractive workup. The key is to find a solvent system where the amide is soluble when hot but sparingly soluble when cold.[8][9]
Step-by-Step Methodology:
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents are often good candidates for recrystallizing amides.[8][10] A common and effective solvent system is a mixture of hexanes and ethyl acetate or acetone.[11][12]
-
Dissolution: Place the crude amide in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid just dissolves.
-
Induce Insolubility: While the solution is still warm, slowly add the less polar solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few more drops of the polar solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities. Allow the crystals to air dry completely on the filter or in a desiccator.
Section 4: Data & Physical Properties
Understanding the physical properties of your product and potential impurities is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | 115.18[3][13] | Solid[3] | ~104-108 °C | N/A | Sparingly soluble |
| 3,3-Dimethylbutanoic Acid | 116.16[5][14] | Liquid[4] | 6.5 °C[5] | 185-190 °C[6] | Soluble (19 g/L)[6] |
Section 5: Visual Workflow Guides
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve purity issues with your this compound product.
Caption: Troubleshooting workflow for purifying this compound.
Diagram 2: Liquid-Liquid Extraction Workflow
This diagram illustrates the key steps and rationale behind the aqueous workup procedure.
Caption: Key steps in purification by liquid-liquid extraction.
References
- Edelmann, F. T. (2020). What is the best technique for amide purification?
- CAS Common Chemistry. 3,3-Dimethylbutanoic acid. [Link]
- PubChem. This compound | C6H13NO | CID 219625. [Link]
- Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
- Cheméo. Chemical Properties of Butanamide, 3,3-dimethyl- (CAS 926-04-5). [Link]
- PubChem. N-butyl-3,3-dimethylbutanamide | C10H21NO | CID 3523337. [Link]
- PubChem. 3,3-Dimethylbutanoic Acid-d9 | C6H12O2 | CID 169438927. [Link]
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- University of California, Los Angeles.
- University of Rochester, Department of Chemistry.
- NIST WebBook. Butanoic acid, 3,3-dimethyl-. [Link]
- YouTube. (2022).
- Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?[Link]
- Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
- Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?[Link]
- Semantic Scholar. SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. [Link]
- Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- ChemSynthesis. 2-tert-butyl-3,3-dimethylbutanamide. [Link]
- Growing Science. (2022).
- ATB. This compound | C6H13NO | MD Topology | NMR | X-Ray. [Link]
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Overcoming solubility issues during the workup of 3,3-Dimethylbutanamide
Welcome to the technical support center for handling 3,3-Dimethylbutanamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly with product solubility, during the post-reaction workup and purification phases. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of this compound.
Question: What are the basic physical properties of this compound that influence its workup?
Answer: Understanding the fundamental properties of your target molecule is the first step to a successful workup. This compound possesses a unique structural blend: a polar amide group capable of hydrogen bonding and a nonpolar tert-butyl group. This duality dictates its solubility behavior.
| Property | Value | Significance for Workup | Source(s) |
| Molecular Formula | C₆H₁₃NO | - | [1][2][3] |
| Molecular Weight | 115.17 g/mol | Influences diffusion and behavior in chromatography. | [2][4][5] |
| Physical Form | Solid | Purification will likely involve crystallization or precipitation. | |
| LogP (Octanol/Water) | ~0.9 - 1.9 | Indicates a moderate lipophilicity; it will partition into both aqueous and organic phases to some extent. | [2][6] |
| Polar Surface Area | 43.09 Ų | The amide group provides significant polarity and hydrogen bonding capability, leading to water solubility. | [2] |
Question: My this compound seems to be staying in the aqueous layer during my liquid-liquid extraction. Why is this happening?
Answer: This is a classic and frequent challenge. The primary reason is the molecule's significant water solubility, driven by the hydrogen bonding capacity of the primary amide group (-CONH₂). While the tert-butyl group adds nonpolar character, the small overall size of the molecule allows water to effectively solvate it. If your aqueous layer is basic (from quenching a reaction) or acidic, the solubility can be further affected.
Question: I'm struggling to get my product to crystallize. It remains an oil or a waxy solid after solvent removal. What's the cause?
Answer: This issue typically points to the presence of impurities. Residual solvents, unreacted starting materials, or reaction byproducts can suppress the crystallization process by disrupting the formation of a uniform crystal lattice. The goal of the workup is to remove these impurities before attempting the final crystallization. A second possibility is the choice of an inappropriate crystallization solvent.[7]
Question: Can I use an acid or base wash to purify my amide?
Answer: Yes, this is a standard and highly effective technique for removing common impurities.[8]
-
Acid Wash (e.g., dilute HCl): This will protonate and solubilize any unreacted amine starting materials, pulling them into the aqueous layer.
-
Base Wash (e.g., dilute NaHCO₃ or NaOH): This will deprotonate and solubilize any unreacted carboxylic acid starting materials (or acidic byproducts), moving them into the aqueous layer.[9]
Crucially, amides are generally neutral and will remain in the organic layer during these washes. However, be aware that harsh acidic or basic conditions, especially with heating, can lead to amide hydrolysis.[10]
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth, step-by-step solutions to specific workup problems.
Guide 1: Overcoming High Aqueous Solubility with Salting-Out Extraction
This protocol is designed for situations where the product shows a high affinity for the aqueous phase, leading to poor recovery in the organic layer.
The Scientific Principle: The Salting-Out Effect By adding a high concentration of a salt (like NaCl or (NH₄)₂SO₄) to the aqueous layer, you increase its ionic strength. The water molecules, which are highly polar, become preoccupied with solvating the salt ions. This reduces the amount of "free" water available to dissolve the less polar amide.[11] Consequently, the amide's solubility in the aqueous phase decreases, effectively "pushing" it into the organic layer.[12][13]
Caption: Workflow comparing a standard vs. a salting-out extraction.
Step-by-Step Protocol: Salting-Out Workup
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding it to a separatory funnel containing deionized water or a dilute acid/base solution as required to neutralize reagents.
-
Solvent Addition: Add an appropriate organic extraction solvent. Given the moderate polarity of this compound, ethyl acetate (EtOAc) or dichloromethane (DCM) are often better choices than highly nonpolar solvents like hexanes.
-
Salting-Out: Add a saturated aqueous solution of sodium chloride (brine). Add a volume of brine that is approximately 25-50% of the total aqueous volume.
-
Extraction: Stopper the separatory funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer (this will be DCM or the aqueous layer if using EtOAc).
-
Repeat Extraction: Re-extract the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.
-
Combine & Dry: Combine all organic extracts. Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Guide 2: Systematic Approach to Recrystallization for Final Purity
This guide provides a method for purifying the crude solid product obtained after the workup.
The Scientific Principle: Differential Solubility Recrystallization works by exploiting the differences in solubility between your desired compound and the impurities at different temperatures.[7] An ideal solvent will dissolve your product completely at an elevated temperature but very poorly at a low temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon cooling).[14][15]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different test solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof).
-
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Pro-Tip: A solvent pair, such as Ethyl Acetate/Hexanes or Ethanol/Water, is often effective. Dissolve the crude product in a minimum amount of the "good" hot solvent (EtOAc or Ethanol), then slowly add the "poor" solvent (Hexanes or Water) until the solution just begins to turn cloudy. Add a drop of the good solvent to clarify and then allow it to cool.
-
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Allow the crystals to dry completely, either by pulling air through the funnel or by transferring them to a watch glass.
Caption: A logical workflow for the recrystallization of this compound.
Part 3: Solvent Selection Guide
Choosing the right solvent is critical for a successful workup. This table provides a quick reference for common solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Water Miscibility | Typical Use |
| Hexanes/Heptane | 0.1 | 69 / 98 | Immiscible | Extraction (nonpolar), Recrystallization (as anti-solvent) |
| Diethyl Ether | 2.8 | 35 | Slightly | Extraction (good general solvent, but volatile) |
| Dichloromethane (DCM) | 3.1 | 40 | Immiscible | Extraction (can dissolve slightly more polar compounds) |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Slightly | Recommended Extraction Solvent , Recrystallization |
| Tetrahydrofuran (THF) | 4.0 | 66 | Miscible | Reaction solvent; avoid for extractions unless removing first.[16] |
| Acetonitrile | 5.8 | 82 | Miscible | Recrystallization |
| Ethanol | 4.3 | 78 | Miscible | Recrystallization |
| Water | 10.2 | 100 | - | Aqueous phase, Recrystallization |
References
- Gao, Y. Q. (2012). Simple theory for salt effects on the solubility of amide. The Journal of Physical Chemistry B, 116(33), 9934–9943. [Link]
- Qin, Y., & Gao, Y. Q. (2012). Simple theory for salt effects on the solubility of amide. The Journal of Physical Chemistry B. [Link]
- Gao, Y. Q. (2012). Simple theory for salt effects on the solubility of amide. PubMed. [Link]
- AK Lectures. (n.d.). Salting out. [Link]
- Reddit. (2020).
- University of California, Irvine. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. [Link]
- Chemistry LibreTexts. (2023). Salting Out. [Link]
- ResearchGate. (2020).
- Automated Topology Builder. (n.d.). This compound. [Link]
- Cheméo. (n.d.). Chemical Properties of Butanamide, 3,3-dimethyl-. [Link]
- Kelly, C. B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
- White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides... [Link]
- Kelly, C. B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
- ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. [Link]
- DSpace@MIT. (2014). Development of a Multi-Step Synthesis and Workup Sequence... [Link]
- Overly, K. (2013).
- ChemSynthesis. (2025). 2-tert-butyl-3,3-dimethylbutanamide. [Link]
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018). The Amide Functional Group. [Link]
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
- NIST. (n.d.). Butanamide, 3,3-dimethyl-. [Link]
- PubChem. (n.d.). This compound. [Link]
- Chemsrc. (2025). Butanamide,3,3-dimethyl-. [Link]
- NIST. (n.d.). Butanamide, 3,3-dimethyl-. [Link]
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Preventing racemization during the synthesis of chiral 3,3-Dimethylbutanamide analogs
Technical Support Center: Synthesis of Chiral 3,3-Dimethylbutanamide Analogs
Welcome to the technical support center for the synthesis of chiral this compound analogs. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during amide bond formation. The sterically hindered nature of the 3,3-dimethylbutanoyl group, coupled with the inherent chirality of the amine component, presents a significant challenge in preventing racemization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address and mitigate these challenges effectively.
Troubleshooting Guide: Diagnosing and Solving Racemization
Issue 1: Significant Epimerization Detected in the Final Product
You've successfully synthesized your this compound analog, but chiral HPLC or NMR analysis reveals a significant percentage of the undesired epimer. This is a common and critical issue, as racemization can drastically impact the biological activity and safety profile of your target compound.
Racemization during amide bond formation typically occurs through one of two primary mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The acidic proton at the alpha-carbon of the activated carboxylic acid becomes susceptible to abstraction by a base, leading to a loss of stereochemical information.[4][5] The bulky 3,3-dimethylbutanoyl group can exacerbate this issue by slowing down the desired nucleophilic attack from the amine, providing a larger window of opportunity for racemization to occur.[6][7]
Troubleshooting Workflow: Mitigating Racemization
Caption: A systematic workflow for troubleshooting racemization.
Step 1: Re-evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): While cost-effective, these reagents are notorious for causing racemization when used alone because they form a highly reactive O-acylisourea intermediate that is prone to cyclizing into an oxazolone.[3][8]
-
Solution: ALWAYS use a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) intercept the O-acylisourea to form a more stable active ester, which is less prone to racemization and reacts efficiently with the amine.[1][3][9] OxymaPure is often considered a safer and highly effective alternative to the potentially explosive HOBt and HOAt.[10][11]
-
-
Uronium/Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally superior for minimizing racemization as they rapidly form active esters in situ.[4][9]
-
HATU is particularly effective as it is the HOAt-based analogue and reacts quickly with less epimerization.[9]
-
COMU is a modern uronium reagent based on OxymaPure that shows excellent coupling efficiency with very low racemization, often outperforming HATU.[10][11][12]
-
DEPBT and TDBTU are other reagents noted for their ability to suppress epimerization, especially in challenging couplings.[9]
-
| Reagent Class | Common Examples | Racemization Potential (without additives) | Recommended Use Case |
| Carbodiimides | DCC, DIC, EDC | High | Routine synthesis; must be paired with an additive (e.g., OxymaPure).[8] |
| Uronium/Aminium | HBTU, HATU, HCTU, COMU | Low to Moderate | Sterically hindered couplings; sensitive amino acids.[9][11] |
| Phosphonium | BOP, PyBOP, PyAOP | Low | High-reactivity needed; BOP produces a carcinogenic byproduct.[9][13] |
Step 2: Scrutinize the Base
The base neutralizes the amine salt and can facilitate the coupling, but excess or overly strong bases are primary culprits in promoting racemization by abstracting the alpha-proton.[1]
-
Avoid Strong, Sterically Hindered Bases: Diisopropylethylamine (DIPEA) is widely used but is a known promoter of racemization.[1][4] Triethylamine (Et3N) is even more problematic due to its smaller steric bulk and stronger basicity.[1]
-
Optimal Choice: Use the weakest base necessary to achieve the reaction. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are significantly less basic than DIPEA (pKa 10.1) and are proven to reduce racemization.[1][3]
-
Stoichiometry is Key: Use the minimum amount of base required, typically 1-2 equivalents. For uronium/phosphonium reagents, only one equivalent of base may be needed with reagents like COMU.[10][11]
Step 3: Optimize Reaction Conditions
-
Temperature: This is a powerful tool. Lowering the reaction temperature (e.g., to 0 °C or -15 °C) is highly effective at suppressing racemization.[4] The rate of racemization (enolization/oxazolone formation) is often more sensitive to temperature than the desired amide bond formation.
-
Solvent: The choice of solvent can influence reaction rates. Dichloromethane (DCM) and dimethylformamide (DMF) are common. Some studies suggest that less polar solvents can sometimes reduce racemization.[14] However, be aware that DMF has been restricted in some regions due to health concerns.[15]
-
Pre-activation Time: When using uronium/aminium reagents, keep the pre-activation time (mixing the carboxylic acid, coupling reagent, and base before adding the amine) to a minimum (1-5 minutes).[6] Prolonged pre-activation increases the concentration of the activated species, providing more time for racemization to occur before the amine is introduced.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in this synthesis? A1: The most common pathway is through the formation of a 5(4H)-oxazolone intermediate.[3][5] After the carboxylic acid is activated by the coupling reagent, the N-acyl group can attack the activated carbonyl, forming a five-membered ring. The proton on the chiral center of this oxazolone is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a racemic mixture.[5][14]
Caption: The oxazolone mechanism is a major cause of racemization.
Q2: Are there any specific amino acids that are more prone to racemization when coupled with 3,3-dimethylbutanoic acid? A2: Yes. While the bulky nature of the 3,3-dimethylbutanoyl group is the primary driver of the challenge, certain amino acid side chains are intrinsically more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly notorious for epimerizing during coupling reactions.[16][17] Therefore, when synthesizing analogs with these residues, it is imperative to use the mildest possible conditions (low temperature, weaker base, and a high-efficiency/low-racemization coupling reagent like HATU or COMU).
Q3: Can my choice of N-protecting group influence racemization? A3: Absolutely. The N-protecting group plays a crucial role. Urethane-based protecting groups like Fmoc and Boc are generally good at suppressing racemization because the lone pair on the nitrogen is delocalized into the carbonyl, making it less available to participate in oxazolone formation.[17] In contrast, N-acyl protecting groups like Acetyl (Ac) or Benzoyl (Bz) significantly increase the rate of racemization because the carbonyl oxygen of the protecting group itself can facilitate the formation of the oxazolone intermediate.[1][18] For this reason, urethane-based protecting groups are standard in modern peptide synthesis.
Q4: I'm performing a fragment condensation. Is the risk of racemization higher? A4: Yes, the risk is substantially higher. When coupling a peptide fragment (e.g., a dipeptide ending in a chiral residue) instead of a single amino acid, the activated C-terminal residue is highly susceptible to racemization. This is a classic challenge in peptide synthesis. For such "segment coupling," it is critical to use reagents specifically designed for low epimerization, such as DEPBT or TDBTU, and to strictly control the base and temperature.[9] The use of additives like HOBt and copper(II) chloride has also been shown to be effective in suppressing racemization during fragment condensations.[19]
Q5: How can I accurately quantify the level of racemization? A5: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[4] You will need a suitable chiral stationary phase that can resolve the two epimers of your final product. By comparing the peak areas, you can accurately determine the enantiomeric or diastereomeric excess. In some cases, NMR spectroscopy using chiral shift reagents can also be used to distinguish between diastereomers.[4]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU
This protocol is recommended for sensitive or sterically hindered couplings where minimizing racemization is the highest priority.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral N-protected amino acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF or DCM.
-
Base Addition: Add a weak, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine (1.0-1.5 eq). Note: COMU often performs well with just one equivalent of base.[11]
-
Pre-activation: Stir the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes.
-
Amine Addition: Add the chiral amine component (1.0-1.1 eq) to the activated mixture.
-
Reaction & Monitoring: Cool the reaction to 0 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer will remove the water-soluble urea and oxime byproducts.[20] Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the stereochemical purity using chiral HPLC.
Protocol 2: Optimized Carbodiimide Coupling with OxymaPure
This protocol is a robust and cost-effective method for routine synthesis, optimized to suppress racemization.
-
Preparation: In a flask, dissolve the chiral N-protected amino acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to mitigate racemization.[4]
-
Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the solution and stir for 1-2 minutes.
-
Amine Addition: Add the chiral amine component (1.0-1.1 eq) followed by a weak base like NMM (1.0 eq) if the amine is provided as a salt (e.g., HCl salt).
-
Reaction & Monitoring: Allow the reaction to slowly warm to room temperature while stirring overnight. Monitor by TLC or LC-MS.
-
Work-up & Purification: Filter the reaction mixture to remove the diisopropylurea byproduct if it precipitates (more common with DCC). If DIC is used, the urea is typically soluble.[8] Proceed with a standard aqueous work-up, purification, and chiral analysis as described in Protocol 1.
References
- BenchChem. (2025). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTec. (n.d.). Coupling Reagents.
- Journal of Chromatographic Science. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Nature Communications. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Organic Chemistry Frontiers. (n.d.).
- RSC Publishing. (n.d.). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones.
- Angewandte Chemie. (2009). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents.
- PubMed. (n.d.). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method.
- BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
- Journal of the American Chemical Society. (n.d.). Peptide racemization mechanism.
- American Chemical Society. (n.d.). Peptide racemization mechanism.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Molecules. (n.d.).
- Tetrahedron. (1967).
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- ResearchGate. (n.d.).
- Green Chemistry. (2023).
- Molecules. (2023).
- The Journal of Organic Chemistry. (n.d.). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis.
- RSC Publishing. (2024).
- Science of Synthesis. (n.d.). 3.8 Uronium/Guanidinium Salts.
- Molecules. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- BenchChem. (n.d.).
- PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- ResearchGate. (2025). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis.
- BenchChem. (2025).
- Journal of the American Chemical Society. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Journal of the American Chemical Society. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
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- 18. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Coupling Reagents for the Synthesis of 3,3-Dimethylbutanamide
Welcome to our dedicated technical support center for the synthesis of 3,3-Dimethylbutanamide. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered amide synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.
I. Troubleshooting Guide & FAQs: Overcoming Synthetic Hurdles
This section addresses common issues encountered during the synthesis of this compound, a molecule where steric hindrance from the tert-butyl group of 3,3-dimethylbutanoic acid can significantly impede the reaction.
Question 1: My reaction to synthesize this compound is resulting in low to no yield. What are the likely causes?
Answer:
Low or no yield in the synthesis of this compound is a frequent issue, primarily stemming from the steric bulk of the reactants.[1] Several factors can contribute to this:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[2] Inefficient activation is a common pitfall, especially with sterically hindered acids.[1]
-
Steric Hindrance: The bulky tert-butyl group on 3,3-dimethylbutanoic acid physically obstructs the approach of the amine to the activated carbonyl group, slowing down or preventing the reaction.[3]
-
Amine Protonation: A competing acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt.[4] This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1]
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1] The use of anhydrous solvents and reagents is crucial.
-
Suboptimal Reaction Conditions: Factors such as incorrect solvent, temperature, or the choice and amount of base can significantly impact the reaction's success.[1]
Question 2: I'm observing significant side reactions. How can these be minimized?
Answer:
Side reactions are common in amide coupling, particularly when forcing conditions are required for hindered substrates. Key side reactions and their mitigation strategies include:
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the amine.[5][6]
-
Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[1]
-
-
Epimerization (if chiral centers are present): While not directly applicable to achiral this compound, if you are working with chiral analogs, racemization at the α-carbon of the carboxylic acid can be a significant issue.
-
Guanidinylation of the Amine (with Uronium/Aminium Reagents): Excess uronium or aminium reagents like HBTU or HATU can react with the amine to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.[11]
Question 3: How do I choose the most suitable alternative coupling reagent for a sterically hindered amide like this compound?
Answer:
For sterically demanding couplings, the choice of reagent is critical. Standard carbodiimides like DCC or EDC alone often fail.[13] More potent reagents are necessary to overcome the steric barrier.
-
Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents are highly effective for difficult couplings.[8] They form highly reactive OBt or OAt active esters.[11] PyBOP is a safer alternative to BOP, as it does not produce the carcinogenic byproduct HMPA.[8] PyAOP is particularly effective for coupling N-methylated amino acids and other challenging substrates.[8]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These are also very efficient coupling reagents.[8] HATU is generally considered more reactive than HBTU and is often preferred for rapid couplings with reduced epimerization.[7][12] COMU is a newer generation reagent that is often more efficient and requires only one equivalent of base, compared to the two equivalents needed for HBTU and HATU.[8]
-
Propylphosphonic Anhydride (T3P®): This is an excellent choice for sterically hindered and epimerization-prone substrates.[3][10] It is known for its high yields, clean reactions, and the water-solubility of its byproducts, which simplifies purification.[3][14]
-
Acyl Fluoride Precursors (e.g., TFFH, BTFFH): Converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy for coupling sterically hindered substrates.[13][15] Acyl fluorides are small and highly reactive, minimizing steric hindrance during the coupling step.[15]
Below is a diagram illustrating the decision-making process for selecting a coupling reagent for hindered amide synthesis.
Caption: Decision workflow for selecting a coupling reagent.
Question 4: What are the best practices for purification of this compound from the reaction mixture?
Answer:
Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Aqueous Workup: A standard aqueous workup is the first step. This typically involves quenching the reaction with water or a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.[1] Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine and basic byproducts, while a mild base wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid and acidic byproducts.
-
Water-Soluble Byproducts: The choice of coupling reagent can greatly simplify purification. Reagents like T3P® and EDC produce water-soluble byproducts that can be easily removed during the aqueous workup.[2][3] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and is typically removed by filtration.[8]
-
Chromatography: If the aqueous workup is insufficient, column chromatography is often necessary.[16] For amides, silica gel is a common stationary phase, with solvent systems like hexane/ethyl acetate.[17] For more polar compounds, reversed-phase chromatography may be a better option.[18]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, often yielding very pure material.[17]
II. Comparative Data of Alternative Coupling Reagents
The following table summarizes the performance of several alternative coupling reagents suitable for the synthesis of sterically hindered amides.
| Reagent | Reagent Type | Key Advantages | Common Side Reactions/Byproducts |
| PyBOP | Phosphonium Salt | High efficiency, byproducts are less hazardous than those from BOP.[8] | Benztriazole-based byproducts. |
| HATU | Uronium/Aminium Salt | Very high reactivity, faster than HBTU with less epimerization.[7][8] | Guanidinylation of the amine if used in excess.[12] |
| COMU | Uronium/Aminium Salt | High efficiency, safer than benzotriazole-based reagents, requires only 1 equivalent of base.[8] | Guanidinylation of the amine. |
| T3P® | Phosphonic Anhydride | Excellent for hindered substrates, low epimerization, water-soluble byproducts simplify workup.[3][10] | Byproducts are phosphonic acids. |
| BTFFH | Fluorouronium Salt | Forms highly reactive acyl fluorides in situ, excellent for very hindered couplings.[13][15] | Requires careful handling. |
III. Detailed Experimental Protocols
Here we provide step-by-step protocols for using some of the recommended alternative coupling reagents.
Protocol 1: Amide Synthesis using T3P®
This protocol is adapted for general use with sterically hindered substrates.
-
Dissolve 3,3-dimethylbutanoic acid (1.0 equivalent) and the amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., ethyl acetate, THF, or DCM).
-
Add a suitable organic base, such as pyridine (2.0 equivalents) or triethylamine (2.0 equivalents).[10]
-
Add T3P® (1.5 equivalents, typically as a 50% solution in a solvent like ethyl acetate) dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.[14]
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.
Protocol 2: Amide Synthesis via In Situ Acyl Fluoride Formation using BTFFH
This protocol is particularly useful for extremely challenging, sterically hindered couplings.[13]
-
In a separate flask, dissolve 3,3-dimethylbutanoic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add BTFFH (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
In another flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the solution containing the pre-formed acyl fluoride to the amine solution.
-
Stir the reaction at room temperature and monitor for completeness. Reaction times may be significantly longer for these types of couplings.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Below is a diagram illustrating the general mechanism of amide bond formation using a coupling reagent.
Caption: General mechanism of amide bond formation.
IV. References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Andersen, T. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11461-11466.
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
TutorChase. (n.d.). Describe the differences between amides and acyl chlorides. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide Coupling Reagents. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Reddit. (2017). Amide synthesis, why make acyl chloride?. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Springer Nature. (n.d.). This compound. Retrieved from [Link]
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Managing exothermic reactions in large-scale 3,3-Dimethylbutanamide production
A Senior Application Scientist's Guide to Managing Exothermic Reactions in Large-Scale Production
Welcome to the Technical Support Center for the synthesis of 3,3-Dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthesis on a large scale. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the safety, efficiency, and success of your work.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound considered an exothermic process?
A1: The synthesis of this compound, particularly when using highly reactive starting materials like 3,3-dimethylbutanoyl chloride and an amine, is an exothermic process.[] Amide bond formation from an acyl chloride and an amine is a thermodynamically favorable reaction that releases energy in the form of heat.[2][3] The reaction is often vigorous, and the heat generated can be substantial, especially on a large scale.[]
Q2: What are the primary safety hazards associated with an uncontrolled exothermic reaction in this synthesis?
A2: The most significant hazard is a thermal runaway. This dangerous situation occurs when the heat generated by the reaction surpasses the rate of heat removal by the cooling system.[4][5] This excess heat accelerates the reaction rate, leading to an exponential increase in temperature and pressure.[4] Potential consequences of a thermal runaway include:
-
Over-pressurization of the reactor: The buildup of gases can exceed the pressure limits of the vessel, leading to a rupture.[4]
-
Boiling of the solvent: A rapid increase in temperature can cause the solvent to boil violently.
-
Fires and explosions: If flammable materials are present, the heat and pressure from a runaway reaction can lead to fires or explosions.[4]
-
Release of toxic substances: An uncontrolled reaction could release hazardous materials into the surrounding environment.[4]
Q3: How does scaling up the synthesis of this compound affect the management of the exotherm?
A3: Scaling up a chemical process significantly increases the challenges of managing an exothermic reaction.[6] This is due to the change in the surface-area-to-volume ratio. The heat generated is proportional to the volume of the reactants, while the heat dissipated is proportional to the surface area of the reactor. As the reactor size increases, the volume increases at a much faster rate than the surface area, making it more difficult to remove the heat generated by the reaction.[6] A reaction that is easily managed in the lab can become a serious safety hazard at the pilot plant or production scale if not properly controlled.[5]
Q4: What preliminary steps should be taken to assess the thermal hazards of the this compound synthesis before scaling up?
A4: A thorough reaction hazard assessment is crucial before any scale-up.[7] This should include:
-
Literature Review: Research the known hazards of all reactants, products, and potential byproducts.
-
Thermal Screening: Employ techniques such as Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events.[8]
-
Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your specific process conditions. This data is essential for designing an adequate cooling system.[8]
Troubleshooting Guide
Q1: During the addition of 3,3-dimethylbutanoyl chloride, the temperature of the reaction is rising much faster than anticipated, even with the cooling system at full capacity. What should I do?
A1: An unexpectedly rapid temperature increase is a sign that the reaction is proceeding too quickly and could lead to a thermal runaway.
-
Immediate Action: Immediately stop the addition of the 3,3-dimethylbutanoyl chloride.[9]
-
Increase Agitation: Ensure the stirring is efficient to prevent localized hot spots and improve heat transfer to the cooling surfaces.
-
Emergency Cooling: If available, have a backup cooling system, such as a dry ice/acetone bath, ready for emergency use.[9]
-
Dilution/Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-cooled, inert solvent to dilute the reactants and absorb the heat.
Q2: The pressure in the reactor is steadily increasing during the reaction. What could be the cause and how should I respond?
A2: An increase in pressure can be caused by the evolution of gases, such as hydrogen chloride if a base is not used effectively, or by the solvent approaching its boiling point.[4]
-
Verify Temperature: Check the internal temperature of the reaction. If it is nearing the boiling point of your solvent, the pressure increase is likely due to vaporization. Improve cooling immediately.
-
Check Venting: Ensure that the reactor's vent line is not blocked.
-
Scrubber Efficiency: If you are using a base to scavenge HCl, ensure it is being added effectively and is not being consumed too quickly.
-
Emergency Relief: Be aware of the location and setpoint of the emergency pressure relief devices, such as rupture discs or safety valves.[4]
Q3: After completing the addition of reactants, the reaction temperature remains high and is not decreasing as expected. What are the potential issues?
A3: This could indicate that the reaction is not yet complete or that there is a problem with the cooling system.
-
Monitor the Reaction: Continue to monitor the reaction temperature closely.
-
Check Cooling System: Verify that the cooling system is functioning correctly. Check the coolant flow rate and temperature.
-
Extended Reaction Time: The reaction may require a longer time to go to completion than initially anticipated. Do not turn off the cooling until the temperature has stabilized at the desired level.
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol outlines a method for the synthesis of this compound, with a strong emphasis on managing the exothermic nature of the reaction.
Reaction Scheme:
3,3-dimethylbutanoyl chloride + Ammonia -> this compound + Ammonium chloride
Key Reaction Parameters
| Parameter | Value | Rationale |
| 3,3-dimethylbutanoic acid | 1.0 eq | Starting material |
| Thionyl chloride | 1.2 eq | To convert the carboxylic acid to the more reactive acyl chloride[10] |
| Ammonia (in a suitable solvent) | 2.5 eq | Amine source and to neutralize the HCl byproduct[11] |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent for this type of reaction[10] |
| Reaction Temperature | 0-5 °C | To control the exothermic reaction between the acyl chloride and ammonia[] |
| Addition Time of Acyl Chloride | 1-2 hours | Slow addition is critical to manage the rate of heat generation[9] |
Step-by-Step Methodology
Part 1: Preparation of 3,3-dimethylbutanoyl chloride
-
Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO2 gases), and an addition funnel.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen.
-
Charge Reactants: Charge the reactor with 3,3-dimethylbutanoic acid and dichloromethane.
-
Cooling: Cool the reactor jacket to 0-5 °C.
-
Slow Addition: Slowly add thionyl chloride to the stirred solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction of a carboxylic acid with thionyl chloride is itself exothermic.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours, or until gas evolution ceases.
Part 2: Amidation
-
Prepare Amine Solution: In a separate reactor, prepare a solution of ammonia in dichloromethane and cool it to 0-5 °C.
-
Slow Addition of Acyl Chloride: Slowly add the previously prepared 3,3-dimethylbutanoyl chloride solution to the cold ammonia solution over 1-2 hours. Crucially, monitor the internal temperature continuously and do not allow it to exceed 10 °C. The rate of addition should be adjusted to keep the temperature within the desired range.[9]
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.
-
Workup:
-
Slowly add water to quench the reaction.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization or distillation.
Workflow for Managing Exothermic Events
The following diagram illustrates a decision-making workflow for managing a potential exothermic event during the synthesis.
Caption: Workflow for real-time management of reaction temperature.
References
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- Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses. (2012, March 6).
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- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
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- the prepar
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Technical Support Center: A Deep Dive into the Identification and Characterization of Impurities in 3,3-Dimethylbutanamide
Welcome to the comprehensive technical support guide for navigating the complexities of impurity identification and characterization in 3,3-Dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to support your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a thorough understanding of the principles and empowering you to troubleshoot effectively.
The Critical Role of Impurity Profiling for this compound
This compound is a vital building block in organic synthesis and pharmaceutical development. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from various stages of the manufacturing process, including starting materials, byproducts of side reactions, and degradation of the final product.[1][2][3][4] A thorough understanding and characterization of these impurities are not just a regulatory hurdle but a fundamental aspect of quality control.
This guide will equip you with the knowledge to anticipate, identify, and characterize potential impurities in your this compound samples, providing a structured approach to troubleshooting common analytical challenges.
Unraveling the Origins: A Look at Potential Impurities
A logical first step in impurity profiling is to understand their potential sources. For this compound, impurities can be broadly categorized into three main types:
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound.
-
Starting Material-Related Impurities: Residual starting materials or impurities present in the starting materials that carry through the synthesis.
-
Degradation Products: Impurities that form over time due to the decomposition of this compound under various environmental conditions.[1][2][3][4]
To illustrate the potential impurities, let's consider a common synthetic route to this compound: the amidation of 3,3-dimethylbutanoic acid.
Caption: A simplified schematic of the synthesis of this compound.
Based on this and other potential synthetic pathways, we can anticipate the following impurities:
| Impurity Type | Potential Impurities | Structure | Origin |
| Starting Material-Related | 3,3-Dimethylbutanoic Acid | CC(C)(C)CC(=O)O | Unreacted starting material from the amidation of the corresponding carboxylic acid.[5] |
| 3,3-Dimethylbutanoyl chloride | CC(C)(C)CC(=O)Cl | Unreacted starting material if the synthesis proceeds via the acid chloride. | |
| Process-Related | N-(3,3-dimethylbutanoyl)-3,3-dimethylbutanamide (Dimer) | CC(C)(C)CC(=O)NC(=O)CC(C)(C)C | Formed by the reaction of two molecules of the starting acid chloride with ammonia or by self-condensation. |
| tert-Butylacetic acid | (CH₃)₃CCH₂COOH | A common synonym and potential starting material.[5][6][7][8] | |
| Degradation Products | 3,3-Dimethylbutanoic Acid | CC(C)(C)CC(=O)O | Resulting from the hydrolysis of the amide bond under acidic or basic conditions.[1][9] |
| 3,3-Dimethylbutylamine | CC(C)(C)CCN | Potential degradation product under certain reductive conditions, though less common. |
Analytical Strategies for Identification and Characterization
A multi-pronged analytical approach is often necessary for the comprehensive identification and characterization of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this effort.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities.[10] For a polar compound like this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Caption: A typical workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[11] Due to the polar nature of this compound and its potential impurities, derivatization is often necessary to improve their volatility and chromatographic performance.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown impurities. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can provide detailed structural information.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound and its impurities.
Q1: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A1: Peak tailing for a polar, basic compound like an amide on a C18 column is often due to interactions with residual silanol groups on the silica support. Here's how to troubleshoot:
-
Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the amide.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of accessible silanol groups. Ensure you are using such a column.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q2: I am not seeing any peaks for my impurities in the GC-MS analysis. What should I do?
A2: This is a common issue when dealing with polar, non-volatile compounds.
-
Confirm Derivatization: The most likely culprit is incomplete or failed derivatization. Ensure your derivatization reagents (e.g., BSTFA) are fresh and anhydrous. Optimize the reaction time and temperature.
-
Check for Inlet Discrimination: The injector temperature might be too low, preventing the volatilization of your derivatized analytes. Conversely, if it's too high, it could cause degradation. Experiment with different injector temperatures.
-
Consider an Alternative Derivatization Reagent: If silylation is not effective, consider other derivatization techniques such as acylation.
-
Use a More Polar GC Column: If your impurities are highly polar even after derivatization, a more polar column (e.g., a WAX column) might be necessary.
Q3: I have an unknown peak in my HPLC chromatogram that I suspect is a degradation product. How can I identify it?
A3: Identifying unknown peaks requires a systematic approach:
-
Forced Degradation Studies: Subject your this compound sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][2][3][4] This will help you confirm if the unknown peak is indeed a degradant and will provide more of the impurity for characterization.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification.
-
Fraction Collection and NMR Analysis: If the impurity is present at a sufficient level, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC. After concentrating the fraction, you can perform NMR analysis for structural elucidation.
Q4: How can I be sure that my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other impurities.[10][12][13] To demonstrate this:
-
Specificity through Forced Degradation: As mentioned in Q3, perform forced degradation studies. Your HPLC method should be able to resolve the main peak of this compound from all the degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its impurities and degradants. The peak should be spectrally homogeneous.
Conclusion: A Commitment to Quality and Scientific Rigor
The identification and characterization of impurities in this compound is a multifaceted process that demands a deep understanding of synthetic chemistry, degradation pathways, and analytical science. By employing a systematic and logical approach, as outlined in this guide, researchers can confidently ensure the purity and quality of their materials, ultimately contributing to the development of safer and more effective pharmaceutical products. This commitment to scientific integrity and thoroughness is the bedrock of trustworthy and authoritative research in the pharmaceutical industry.
References
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
- Synthesis and analysis of amides. Chemistry Education.
- Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Academia.edu.
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- This compound | C6H13NO | MD Topology | NMR | X-Ray. atb.uq.edu.au.
- Butanamide, 3,3-dimethyl-. the NIST WebBook.
- Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. (2025, August 6). ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Recent Developments in Amide Synthesis Using Nonactivated Starting Materials.. Semantic Scholar.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- 3,3-dimethyl-2-butanone. chem.ucla.edu.
- 3,3-dimethylbutanoic acid. Wikidata.
- Stability indicating study by using different analytical techniques. IJSDR.
- N-{2,2-dimethyl-3-[(3-methylbutanoyl)amino]propyl}-3-methylbutanamide - Optional[1H NMR] - Spectrum. SpectraBase.
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- tert-Butylacetic acid | C6H12O2 | CID 14057. PubChem.
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- 3,3-DIMETHYLBUTANOIC ACID. precisionFDA.
- (PDF) Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. (2025, September 25). ResearchGate.
- Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. NIH.
- tert-Butyl acetate. Wikipedia.
- Tertiary Butyl Acetate. Shilpa Chemspec International Pvt. Ltd..
- tert-Butylacetic acid. (2024, April 9). ChemBK.
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Journal of Medicinal and Chemical Sciences.
- Advances in amidation chemistry – a short overview. arkat usa.
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Technical Support Center: Minimizing Elimination By-products in Organic Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to providing in-depth guidance on a persistent challenge in organic synthesis: the formation of unwanted elimination by-products. This resource is designed for researchers, scientists, and drug development professionals who encounter the competitive nature of substitution and elimination reactions in their daily work. Our goal is to equip you with the knowledge and practical strategies to steer your reactions toward the desired substitution products, thereby improving yield, simplifying purification, and ensuring the integrity of your target molecules.
This guide moves beyond a simple recitation of rules, delving into the mechanistic underpinnings of why certain conditions favor one pathway over another. By understanding the "why," you will be better equipped to troubleshoot unexpected results and proactively design more selective and efficient syntheses.
Frequently Asked Questions (FAQs): The Substitution vs. Elimination Dichotomy
Q1: I'm trying to perform a substitution reaction, but I'm consistently isolating a significant amount of an alkene by-product. What's happening?
A1: This is a classic case of competing elimination reactions. Substitution (S N 1 and S N 2) and elimination (E1 and E2) pathways often coexist and are highly sensitive to a variety of factors.[1][2] The formation of an alkene indicates that instead of your nucleophile replacing the leaving group, a base is abstracting a proton from a carbon adjacent (beta-carbon) to the leaving group, leading to the formation of a double bond.
Several factors dictate the outcome of this competition: the structure of your substrate, the nature of your nucleophile/base, the solvent system, and the reaction temperature.[1][3] Understanding how to manipulate these variables is key to minimizing the undesired elimination pathway.
Troubleshooting Guide: Strategies to Suppress Elimination
This section provides specific, actionable strategies to address common issues encountered during substitution reactions.
Issue 1: My primary alkyl halide is giving me elimination products.
Q2: I thought primary alkyl halides strongly favor S N 2 reactions. Why am I still observing elimination?
A2: While it's true that primary substrates are sterically unhindered and thus excellent candidates for S N 2 reactions, elimination (specifically E2) can still occur, especially when a strong, sterically hindered base is used.[4][5]
Core Principle: The S N 2 reaction involves a backside attack of the nucleophile on the carbon bearing the leaving group.[1] A bulky nucleophile will have difficulty accessing this carbon.[4][6] In contrast, the E2 reaction requires the base to abstract a more accessible proton on the adjacent carbon.[1]
Troubleshooting Steps:
-
Evaluate Your Base/Nucleophile:
-
Problem: You are using a bulky, strong base like potassium tert-butoxide (t-BuOK), DBU, or DBN.[4] These reagents are sterically demanding and will preferentially act as bases rather than nucleophiles.[4]
-
Solution: Switch to a less sterically hindered, yet still potent, nucleophile. Good options include sodium iodide (NaI), sodium azide (NaN₃), or sodium cyanide (NaCN). If you require an oxygen nucleophile, consider using a less hindered alkoxide like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), although even these can promote some E2 with secondary and tertiary substrates.[7][8]
-
-
Solvent Choice:
-
Problem: While less of a deciding factor for primary substrates than for secondary or tertiary, the solvent can still play a role.
-
Solution: Employ a polar aprotic solvent such as DMSO, DMF, or acetone.[9] These solvents are known to enhance the nucleophilicity of the attacking species, thereby favoring the S N 2 pathway.[1][10]
-
Issue 2: My secondary alkyl halide is a battleground between substitution and elimination.
Q3: I'm working with a secondary substrate, and my product is an almost equal mixture of substitution and elimination products. How can I tip the scales in favor of substitution?
A3: Secondary substrates are the most challenging as they can readily undergo S N 1, S N 2, E1, and E2 reactions.[2] Here, a careful selection of your reaction conditions is paramount.
Core Principles:
-
Strong Nucleophile/Weak Base: Favors S N 2.
-
Strong, Hindered Base: Favors E2.
-
Weak Nucleophile/Weak Base in a Polar Protic Solvent: Favors S N 1/E1.
-
Lower Temperature: Generally favors substitution over elimination.[3]
Troubleshooting Protocol:
-
Assess the Nucleophile's Basicity:
-
Control the Temperature:
-
Problem: You are running the reaction at elevated temperatures.
-
Solution: Lower the reaction temperature. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).[3] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring elimination.[3][14][15] Running the reaction at room temperature or below will generally favor the substitution pathway.[3][16][17]
-
-
Solvent Selection is Critical:
-
Problem: Using a polar protic solvent (e.g., ethanol, water) can promote both S N 1/E1 pathways by stabilizing the carbocation intermediate and can also cage the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring elimination.[10][18]
-
Solution: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to favor the S N 2 pathway.[9] These solvents solvate the cation but leave the anionic nucleophile "naked" and more reactive.[10]
-
Data-Driven Decision Making: Solvent Effects on Secondary Substrates
| Nucleophile/Base | Substrate | Solvent | Predominant Pathway | Rationale |
| NaCN | 2-bromopropane | DMSO | S N 2 | Good nucleophile, weak base in a polar aprotic solvent. |
| NaOEt | 2-bromopropane | Ethanol | E2 (major), S N 2 (minor) | Strong base in a polar protic solvent.[8] |
| H₂O (solvolysis) | 2-bromopropane | Water | S N 1/E1 | Weak nucleophile/base in a polar protic solvent. |
Issue 3: My tertiary alkyl halide only gives the elimination product.
Q4: Is it possible to perform an S N 2 reaction on a tertiary substrate? I'm trying to avoid the E2 product.
A4: Unfortunately, S N 2 reactions are not feasible for tertiary substrates due to significant steric hindrance at the reaction center.[5][6][19] Any attempt to use a strong nucleophile will almost exclusively result in an E2 elimination product because the beta-protons are far more accessible than the sterically shielded alpha-carbon.[20][21][22]
If a substitution product is desired from a tertiary substrate, the S N 1 pathway is the only viable option.
Experimental Workflow for S N 1 on a Tertiary Substrate:
-
Choose a weak nucleophile that is also a weak base. This is typically the solvent itself (solvolysis). Good choices are water, alcohols (methanol, ethanol), or carboxylic acids.[2]
-
Use a polar protic solvent. This is crucial for stabilizing the tertiary carbocation intermediate, which is the rate-determining step of the S N 1 reaction.[9][23][24]
-
Maintain a low temperature. While S N 1 is the only substitution pathway, it will always be in competition with the E1 reaction.[24] As with the S N 2/E2 competition, lower temperatures will favor substitution over elimination.[3][16][17]
Visualizing the Competition:
Caption: Competing pathways of substitution and elimination reactions.
Advanced Strategy: The Use of Protecting Groups
Q5: My substrate has multiple functional groups, and I'm getting intramolecular elimination. What can I do?
A5: In complex molecules, a functional group within the molecule itself can act as a base, leading to an undesired intramolecular elimination. In such cases, the use of protecting groups is an essential strategy.[25][26]
Principle: A protecting group temporarily masks a reactive functional group, rendering it inert to the reaction conditions.[25][27] After the desired transformation is complete, the protecting group is removed in a separate "deprotection" step.[25]
Example Scenario: Protecting an Alcohol to Prevent Elimination
Imagine you want to perform a substitution on a halo-alcohol where the hydroxyl group could potentially act as an intramolecular base.
Protocol:
-
Protection: Convert the alcohol (-OH) into a silyl ether (e.g., TBDMS ether) or a benzyl ether.[27][28] These groups are stable under a wide range of nucleophilic and basic conditions.
-
Substitution Reaction: Perform the desired substitution reaction on the alkyl halide portion of the molecule. The protected alcohol will not interfere.
-
Deprotection: Remove the silyl ether using a fluoride source (like TBAF) or the benzyl ether via hydrogenolysis to regenerate the alcohol.[27][28]
Caption: Workflow for using a protecting group to prevent side reactions.
By strategically employing these principles and troubleshooting steps, you can gain greater control over your reactions, minimizing the formation of elimination by-products and maximizing the yield of your desired substitution products.
References
- Elimination Reactions | Solubility of Things. Link
- SN2 vs. E2 - Organic Chemistry. SparkNotes. Link
- Elimin
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- SN2 vs E2 - Chemistry Steps. Link
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Link
- Factors Influencing the Elimination Mechanism - Chemistry LibreTexts. Link
- Why do we need a strong base for an elimin
- Elimination Reactions Are Favored By He
- An Animated Explanation of Elimin
- Regiochemistry in Elimin
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
- Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. Link
- Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. Link
- Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? : r/chemhelp - Reddit. Link
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Link
- Deciding SN1/SN2/E1/E2 (1)
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Link
- Elimination vs substitution & ethanol as a solvent - Physics Forums. Link
- How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Public
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Link
- Effect of Temperature on Elimination and Substitution Reactions - YouTube. Link
- Explaining Why High Temperature Favors Elimin
- Effect of Temperature on Elimination and Substitution Reactions | Video Summary and Q&A. Link
- Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Link
- Elimination Reactions - Chemistry LibreTexts. Link
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Link
- Protecting group - Wikipedia. Link
- Protective Groups - Organic Chemistry Portal. Link
- Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books G
- I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?
- Organic Chemistry Strategies For Synthesis And Retrosynthesis. Free In-Depth Study Guide. Link
- Elimination Reactions of Alcohols - Chemistry LibreTexts. Link
- Two Elimination Reaction P
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Impact of solvent choice on the outcome of 3,3-Dimethylbutanamide synthesis
Welcome to the technical support center for the synthesis of 3,3-Dimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the impact of solvent choice on this specific amide synthesis. Due to the steric hindrance imparted by the tert-butyl group, the selection of an appropriate solvent system is critical for achieving high yields and purity.
Introduction: The Critical Role of the Solvent
The synthesis of this compound, while seemingly straightforward, presents a classic challenge in organic synthesis: the formation of an amide bond adjacent to a sterically demanding group. The bulky tert-butyl moiety in 3,3-dimethylbutanoic acid or its derivatives can significantly hinder the approach of the amine nucleophile. In this context, the reaction solvent is not merely an inert medium but an active participant influencing reaction rates, equilibria, and even the reaction mechanism itself. This guide will explore the nuances of solvent selection for the two primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
The Acyl Chloride Method: This involves the conversion of 3,3-dimethylbutanoic acid to the more reactive 3,3-dimethylbutanoyl chloride, followed by a reaction with ammonia or an ammonia equivalent.[1] This is often referred to as a Schotten-Baumann type reaction.
-
Direct Amidation using Coupling Reagents: This method directly couples 3,3-dimethylbutanoic acid with an ammonia source using a peptide coupling reagent. This approach avoids the need to isolate the often-reactive acyl chloride.
Q2: Why is solvent selection so critical for this particular amide synthesis?
A2: The steric hindrance from the tert-butyl group in the starting material makes the amide bond formation challenging.[2][3][4] The solvent plays a crucial role in:
-
Solubilizing Reactants: Ensuring all reactants are in the same phase to allow for an efficient reaction.
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates, influencing the reaction rate.
-
Influencing Nucleophilicity: The solvent can affect the nucleophilicity of the amine source.
-
Controlling Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction.
Q3: Are there any "green" or more sustainable solvent alternatives to commonly used solvents like DCM and DMF?
A3: Yes, there is a significant push towards adopting greener solvents in amide synthesis.[5] For the synthesis of this compound, you can consider alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC).[5] These solvents are often derived from renewable resources and have a better environmental, health, and safety profile compared to chlorinated solvents and polar aprotic solvents like DMF.[5]
Q4: Can I perform this synthesis without a solvent?
A4: Solvent-free, or neat, conditions for amide synthesis have been reported, often utilizing a catalyst like boric acid with urea as the amine source and heating the mixture directly.[6][7] This approach is environmentally friendly as it eliminates solvent waste. However, for sterically hindered substrates like 3,3-dimethylbutanoic acid, these conditions might require high temperatures, which could lead to side reactions or decomposition. Careful optimization would be necessary.
Troubleshooting Guides
Route 1: The Acyl Chloride Method
This route first involves the conversion of 3,3-dimethylbutanoic acid to 3,3-dimethylbutanoyl chloride, which is then reacted with an ammonia source.
Caption: General workflow for the synthesis of this compound via the acyl chloride intermediate.
| Symptom | Possible Cause | Troubleshooting Steps & Solvent Considerations |
| Low yield of acyl chloride | Incomplete reaction with the chlorinating agent. | - Ensure anhydrous conditions as chlorinating agents react with water. - Consider using a catalytic amount of DMF with oxalyl chloride. - Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether are suitable. Toluene can be used for higher reaction temperatures if needed. |
| Low yield of amide | The reaction of acyl chlorides with ammonia can be highly exothermic and vigorous.[1] | - Perform the reaction at low temperatures (e.g., 0 °C) to control the reaction rate. - Use a solvent to dissipate heat and slow down the reaction.[1] - Solvent Choice: Non-polar aprotic solvents like Dichloroethane, Ether, or Toluene are good choices.[1] The choice may depend on the solubility of the resulting ammonium chloride salt. |
| Formation of side products | The highly reactive acyl chloride can react with any nucleophilic impurities. | - Ensure the purity of your starting materials and solvents. - Solvent Choice: A less polar solvent might reduce the reactivity of trace nucleophiles. |
| Symptom | Possible Cause | Troubleshooting Steps & Solvent Considerations |
| Contamination with unreacted acyl chloride | Incomplete reaction. | - During workup, quenching with a mild aqueous base (e.g., sodium bicarbonate solution) will hydrolyze the remaining acyl chloride to the more easily removable carboxylic acid. |
| Contamination with ammonium chloride | Byproduct of the reaction. | - Ammonium chloride is generally insoluble in most organic solvents. It can often be removed by filtration. - Alternatively, an aqueous workup will remove the salt. |
| Difficulty with recrystallization | Inappropriate solvent choice. | - Solvent Choice: For recrystallization, a solvent system where this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal.[8] Common choices for amides include mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).[5] |
Route 2: Direct Amidation with Coupling Reagents
This method directly couples 3,3-dimethylbutanoic acid with an ammonia source using a coupling reagent.
Caption: General workflow for the direct synthesis of this compound using a coupling reagent.
| Symptom | Possible Cause | Troubleshooting Steps & Solvent Considerations |
| Low yield | Inefficient activation of the sterically hindered carboxylic acid. | - Switch to a more potent coupling reagent. For sterically hindered acids, uronium/aminium salt-based reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[9] - Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices as they effectively solubilize the reactants and facilitate the formation of the active ester intermediate.[5] However, greener alternatives like 2-MeTHF have shown comparable performance, especially with potent coupling reagents like COMU.[5] |
| Side reaction: N-acylurea formation | A common side product when using carbodiimide coupling reagents (e.g., DCC, EDC). | - The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction. - Solvent Choice: This side reaction can sometimes be influenced by the solvent, though the choice of coupling reagent is the primary factor. |
| Symptom | Possible Cause | Troubleshooting Steps & Solvent Considerations |
| Contamination with coupling agent byproducts | Ureas from carbodiimides or benzotriazole derivatives from uronium salts. | - For Carbodiimide Byproducts (e.g., DCU): If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.[10] If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup. - For Benzotriazole Byproducts: These are typically removed by aqueous washes or chromatography. - Solvent Choice for Workup: The choice of extraction solvent (e.g., ethyl acetate, DCM) will depend on the polarity of the this compound product and its solubility relative to the impurities. |
| Product is soluble in the aqueous phase during workup | This compound has some water solubility. | - To minimize product loss during aqueous extraction, saturate the aqueous phase with sodium chloride (brine wash). This will decrease the solubility of the organic product in the aqueous layer. |
Solvent Selection Guide
The following table provides a general guide to solvent selection for the synthesis of this compound. The optimal choice will depend on the specific reaction conditions and the chosen synthetic route.
| Solvent | Class | Boiling Point (°C) | Key Considerations for this compound Synthesis |
| Dichloromethane (DCM) | Chlorinated | 40 | - Good for acyl chloride formation and subsequent amidation at low to moderate temperatures. - Effective at solubilizing a wide range of organic compounds. - Environmental and health concerns are leading to its replacement.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | - Excellent solvent for coupling reactions, effectively solubilizing reactants and promoting the formation of active intermediates.[5] - High boiling point allows for a wide range of reaction temperatures. - Can be difficult to remove completely during workup. - Faces regulatory scrutiny due to toxicity.[5] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | - A "greener" alternative to DCM and THF.[5] - Good performance in coupling reactions, especially with modern coupling reagents.[5] - Higher boiling point than THF. |
| Ethyl Acetate (EtOAc) | Ester | 77 | - A more sustainable solvent option.[5] - Can be a good choice for both the reaction and subsequent extraction. - May not be as effective as DMF for highly challenging couplings. |
| Toluene | Aromatic Hydrocarbon | 111 | - A good choice for acyl chloride formation, especially if higher temperatures are required. - Can be used in the amidation step. |
| Water | Protic | 100 | - While unconventional for many amide syntheses, water is being explored as a green solvent.[11] Its use would require careful selection of water-tolerant reagents and conditions. May not be ideal for the acyl chloride route due to hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride Method
Step 1: Synthesis of 3,3-Dimethylbutanoyl Chloride
-
To a solution of 3,3-dimethylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 3,3-dimethylbutanoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3,3-dimethylbutanoyl chloride in an anhydrous aprotic solvent such as diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., dioxane) or concentrated ammonium hydroxide dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using a Coupling Reagent (HATU)
-
To a solution of 3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF, add ammonium chloride (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
- Procopio, D., Siciliano, C., Trombino, S., Dumitrescu, D. E., Suciu, F., & Di Gioia, M. L. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(43), 9339-9349.
- Pawar, S. S., & Shisodia, S. U. (2017). solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 235-238.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]
- University of Rochester, Department of Chemistry.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
- CHIMIA. View of The Synthesis of Sterically Hindered Amides. [Link]
- Colacino, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4793–4807.
- SciSpace. (2017). solvent-free synthesis of amide: a novel technique of green chemistry. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
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- 11. people.uniurb.it [people.uniurb.it]
Technical Support Center: Catalyst Deactivation and Recovery in 3,3-Dimethylbutanamide Reactions
Welcome to the technical support center for catalyst deactivation and recovery in 3,3-dimethylbutanamide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst performance during the synthesis of this compound.
The synthesis of this compound, a valuable intermediate in pharmaceuticals and other fine chemicals, often relies on catalytic processes.[1] One common route is the hydrolysis of 3,3-dimethylbutanenitrile, which can be efficiently catalyzed by various heterogeneous catalysts.[2][3] However, a frequent challenge in these catalytic systems is the gradual or abrupt loss of catalyst activity, a phenomenon known as deactivation.[4] Understanding the root causes of deactivation and implementing effective recovery strategies are crucial for maintaining process efficiency, ensuring product quality, and managing operational costs.
This guide provides in-depth, field-proven insights into the mechanisms of catalyst deactivation, practical troubleshooting steps, and detailed protocols for catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my this compound reaction?
The most common indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The time required to achieve the desired conversion of 3,3-dimethylbutanenitrile to this compound increases.
-
Lowered Yield and Selectivity: You may observe a decrease in the yield of this compound and an increase in byproducts.
-
Increased Operating Temperature or Pressure Requirements: Higher temperatures or pressures may be needed to maintain the target reaction rate, which can be a sign of reduced catalyst activity.
-
Changes in Catalyst Appearance: The catalyst may change color or show signs of agglomeration.
Q2: How can I distinguish between different types of catalyst deactivation like poisoning, coking, and sintering?
Distinguishing between deactivation mechanisms often requires a combination of observational data and analytical techniques:
-
Poisoning: This is often a rapid and severe loss of activity caused by strong chemisorption of impurities (poisons) onto the active sites of the catalyst.[5][6] Common poisons include compounds containing sulfur, halogens, and certain nitrogen-containing heterocycles.[5][6] If you observe a sudden drop in activity after introducing a new batch of reactants or solvent, poisoning is a likely cause.
-
Coking or Fouling: This is a more gradual deactivation caused by the deposition of carbonaceous residues (coke) on the catalyst surface, which blocks active sites and pores.[7][8] Coking is often associated with high-temperature reactions involving organic molecules.[9]
-
Sintering or Thermal Degradation: This mechanism involves the agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area.[7][10] Sintering is typically a slow, and often irreversible, process that occurs over extended periods of operation at elevated temperatures.[10][11]
Q3: What is the typical lifespan of a catalyst in this compound synthesis?
The lifespan of a catalyst is highly dependent on the specific catalyst used, the reaction conditions (temperature, pressure, solvent), and the purity of the reactants. A robust catalyst under optimized conditions can last for numerous reaction cycles. However, without proper care and regeneration, its performance will inevitably decline.
Q4: Can a deactivated catalyst be regenerated?
In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism:
-
Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits.[12][13]
-
Poisoned catalysts can sometimes be regenerated by washing with specific solvents or by chemical treatment to remove the poison, although some poisons cause irreversible deactivation.[14]
-
Sintered catalysts are the most difficult to regenerate, as the loss of surface area is often permanent.[11] However, some redispersion techniques exist for noble metal catalysts.[12][15]
Q5: What preventative measures can I take to minimize catalyst deactivation?
Proactive measures can significantly extend catalyst life:
-
Feedstock Purification: Ensure that reactants and solvents are free from potential catalyst poisons.[11]
-
Optimize Reaction Conditions: Operate at the lowest effective temperature and pressure to minimize sintering and coking.[11]
-
Proper Catalyst Handling and Storage: Protect the catalyst from atmospheric contaminants and moisture.
-
Regular Monitoring: Track catalyst performance over time to detect early signs of deactivation.
Troubleshooting Guide
The following table provides a systematic approach to diagnosing and addressing catalyst deactivation issues during this compound synthesis.
| Symptom | Potential Cause (Catalyst-Related) | Diagnostic Steps | Recommended Solution/Regeneration Protocol |
| Rapid, severe loss of activity | Catalyst Poisoning[5][16] | - Analyze feedstock and solvent for impurities (e.g., sulfur, halides, heavy metals) using techniques like GC-MS or ICP-MS.- Review any recent changes in raw material suppliers or purification procedures. | - Purify the feedstock to remove the identified poison.- For reversible poisoning, wash the catalyst with an appropriate solvent.- In severe cases, the catalyst may need to be replaced. |
| Gradual, steady decline in activity | Coking/Fouling[7][8] | - Perform Temperature Programmed Oxidation (TPO) to quantify coke deposits.- Visually inspect the catalyst for color changes (e.g., darkening).- Analyze the catalyst's surface area and pore volume (BET analysis) to check for pore blockage. | - Implement a regeneration cycle involving controlled calcination in a dilute oxygen stream to burn off coke deposits (See Protocol 1).- Optimize reaction conditions (e.g., lower temperature, different solvent) to reduce coke formation. |
| Slow, long-term activity loss with decreased selectivity | Sintering/Thermal Degradation[7][10] | - Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to analyze the size of metal crystallites on the support.- A significant increase in particle size indicates sintering. | - Sintering is often irreversible.[11]- For some noble metal catalysts, redispersion may be possible through high-temperature oxidation followed by reduction.[15]- Operate at the lowest possible temperature to prevent further sintering. |
| Loss of active metal from the support, observed in product | Leaching[17][18] | - Analyze the product stream for traces of the active metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[19] | - Modify reaction conditions (e.g., pH, solvent polarity) to minimize metal dissolution.- Choose a catalyst with stronger metal-support interactions.- Implement a downstream process to recover the leached metal from the product. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Experimental Protocols
Protocol 1: Regeneration of a Coked Supported Metal Catalyst by Calcination
This protocol describes a general procedure for regenerating a supported metal catalyst (e.g., Pd/Al₂O₃, Ni/SiO₂) that has been deactivated by coking.
Objective: To remove carbonaceous deposits from the catalyst surface through controlled oxidation.
Materials and Equipment:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz or ceramic reactor tube
-
Source of inert gas (e.g., Nitrogen, Argon)
-
Source of diluted oxygen (e.g., 1-5% O₂ in N₂)
-
Gas flow meters
-
Appropriate safety equipment (safety glasses, lab coat, thermal gloves)
Procedure:
-
Catalyst Loading: Carefully load a known amount of the deactivated catalyst into the reactor tube, ensuring a uniform bed depth.
-
Inert Purge: Place the reactor tube in the furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed moisture and air.
-
Ramping to Ignition Temperature: While maintaining the inert gas flow, slowly ramp the furnace temperature to the coke ignition temperature. This is typically between 250-350°C. The exact temperature should be determined by TPO analysis if possible, to avoid overheating.
-
Controlled Oxidation: Once the target temperature is reached and stable, switch the gas feed from pure inert gas to the diluted oxygen mixture (e.g., 2% O₂ in N₂). The introduction of oxygen should be gradual to control the exothermic combustion of coke and prevent thermal runaway, which could lead to sintering.[12][13]
-
Regeneration Hold: Hold the temperature and diluted oxygen flow constant for 2-4 hours, or until the combustion of coke is complete. Complete combustion can be confirmed by monitoring the outlet gas stream for CO₂ with a gas analyzer; the CO₂ concentration will return to baseline when regeneration is complete.
-
Final Heat Treatment (Optional): After the coke has been removed, the temperature can be increased to a higher value (e.g., 400-500°C) for a short period (1-2 hours) under the diluted oxygen or air flow to ensure complete removal of any residual carbon and to potentially redisperse the metal particles.
-
Cooling: Switch the gas feed back to the inert gas. Turn off the furnace and allow the catalyst to cool down to room temperature under the inert atmosphere.
-
Unloading: Once cooled, the regenerated catalyst can be safely unloaded and stored in a desiccator until its next use.
Catalyst Regeneration Workflow
Caption: Step-by-step workflow for catalyst regeneration by calcination.
Understanding Deactivation: A Closer Look at Coking
Coking is a common deactivation mechanism where carbon-rich deposits form on the catalyst surface. These deposits physically block the active sites and the pores leading to them, preventing reactant molecules from reaching the catalytically active centers.
Caption: Diagram illustrating catalyst deactivation by coking.
References
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Côté, A. S., et al. (2018). A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes. Organic Letters, 11(5), 1163-1166. [Link]
- Hammond, C. (2017). Intensification Studies of Heterogeneous Catalysts: Probing and Overcoming Catalyst Deactivation During Liquid Phase Operation. Green Chemistry, 19(12), 2711–2728. [Link]
- Haefele, L. R. (1968). U.S. Patent No. 3,366,639. U.S.
- Ji, Y., Jain, S., & Davis, R. J. (2005). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 109(36), 17232–17238. [Link]
- Menon, P. G. (1994). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. Chemical Reviews, 94(4), 1021–1046. [Link]
- Redón, R., Peña, N. G. G., & Crescencio, F. R. (2014). Leaching in metal nanoparticle catalysis. Recent Patents on Nanotechnology, 8(1), 31-51. [Link]
- Solubilityofthings.com. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of 3,3-Dimethylbutanamide: A Comparative Analysis of Analytical Methodologies
Executive Summary
For researchers, scientists, and drug development professionals, the unambiguous determination of purity for chemical entities like 3,3-Dimethylbutanamide is a foundational requirement for ensuring experimental reproducibility, safety, and regulatory compliance. This guide provides an in-depth, comparative analysis of three principal analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a quantitative comparison of their performance. The core philosophy of this guide is to advocate for an orthogonal approach—employing multiple, mechanistically different methods—to build a self-validating and trustworthy purity profile.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 926-04-5, Molecular Formula: C₆H₁₃NO, MW: 115.17 g/mol ) is a simple amide that can serve as a building block or intermediate in various synthetic pathways.[1][2] The integrity of any research or development program hinges on the quality of its starting materials. Undisclosed impurities, which can include residual starting materials, by-products from the synthetic route, or degradation products, can lead to erroneous biological data, failed reactions, or safety concerns. Therefore, a robust analytical strategy is not merely a quality control checkpoint but an integral part of the scientific process.
This guide moves beyond a simple listing of methods to explain why a particular technique is chosen, its inherent strengths and weaknesses for this specific analyte, and how to generate data that is both accurate and defensible.
Orthogonal Methods: The Cornerstone of Trustworthy Purity Assessment
A single analytical method provides only one perspective on a sample's purity. An impurity that co-elutes with the main peak in a chromatographic separation, for instance, will be invisible to that method. The principle of orthogonality dictates that for a comprehensive purity assessment, one should employ multiple analytical techniques that rely on different chemical or physical principles of separation and detection.[3][4] For this compound, we will compare a high-resolution separation technique (GC), a second separation technique with different selectivity (HPLC), and a spectroscopic method that offers universal detection based on molecular structure (qNMR).
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle & Rationale: Gas chromatography is an ideal technique for compounds that are volatile and thermally stable. This compound, with its relatively low molecular weight, fits these criteria. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The Flame Ionization Detector (FID) is a near-universal detector for organic compounds, generating a signal that is proportional to the mass of carbon entering the flame. This makes it an excellent choice for quantitative analysis where the primary goal is to determine the area percentage of the main component relative to other volatile impurities.[5]
Caption: Workflow for GC-FID Purity Assessment.
Detailed Experimental Protocol: GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity methanol. This yields a concentration of ~2 mg/mL.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC system or equivalent, equipped with an FID.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing good separation for a wide range of semi-polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector at 250°C. Rationale: Ensures rapid vaporization without thermal degradation.
-
Split Ratio: 50:1. Rationale: Prevents column overloading and ensures sharp peaks.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Purity is calculated based on the area percent normalization method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Strengths & Limitations:
-
Strengths: High sensitivity, excellent resolution for volatile impurities, robust and reliable.
-
Limitations: Only suitable for thermally stable and volatile compounds. Non-volatile impurities (e.g., inorganic salts) will not be detected. The area percent method assumes that all impurities have the same FID response factor as the main compound, which can introduce a small error.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for non-volatile or thermally labile compounds. However, the choice of detector is critical. For this compound, the simple amide functional group is a very weak UV chromophore. This presents a significant analytical challenge, as it necessitates detection at a very low wavelength (e.g., 200-210 nm).[6] Working at this wavelength requires extremely pure mobile phase solvents to minimize baseline noise and interference, a key insight for successful method development.
Caption: Workflow for HPLC-UV Purity Assessment.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (see below) to create a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before analysis. Rationale: Protects the HPLC column from particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm. Rationale: A C18 column is a versatile choice for retaining small, moderately polar molecules like this compound in reversed-phase mode.
-
Mobile Phase: Acetonitrile and Water (50:50 v/v). Rationale: This simple isocratic mobile phase should provide adequate retention. Use HPLC-grade or LC-MS grade solvents to minimize baseline noise at low UV wavelengths.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm. Rationale: This captures the weak n→π transition of the amide bond, maximizing sensitivity.*
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated using the area percent normalization method, similar to GC.
-
Strengths & Limitations:
-
Strengths: Excellent for identifying non-volatile or thermally unstable impurities that are invisible to GC.
-
Limitations: Very low sensitivity for this compound due to its poor chromophore. High potential for baseline interference at low wavelengths. Impurities without a UV chromophore will not be detected.
Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy
Principle & Rationale: Unlike chromatographic techniques that rely on the detector response, qNMR is a primary ratio method where the integrated area of a signal is directly proportional to the number of protons giving rise to that signal.[7][8] This unique feature allows for the determination of purity without a reference standard of the analyte itself (the "100% method") or, for higher accuracy, the calculation of absolute purity by adding a certified internal standard of known concentration.[3][4][9] It provides simultaneous structural confirmation and quantification, making it an exceptionally powerful and orthogonal tool.
Caption: Workflow for qNMR Purity Assessment.
Detailed Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. Rationale: The standard must be stable, of high purity, and have signals that do not overlap with the analyte.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or equivalent.
-
Key Parameters:
-
Pulse Angle: 30-90°. A 90° pulse gives the best signal, but a smaller angle can be used to shorten the experiment if T1 values are long.
-
Relaxation Delay (D1): ≥ 30 seconds. Rationale: This is the most critical parameter. The delay must be at least 5 times the longest T1 relaxation time of any proton being quantified (both analyte and standard) to ensure complete relaxation and accurate integration.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for this compound (e.g., the singlet from the C(CH₃)₃ group at ~1.0 ppm) and a signal from the internal standard.
-
Calculate the purity using the following equation[7][9]:
-
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
-
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity. Subscript 'x' refers to the analyte and 'std' to the standard.
-
-
Strengths & Limitations:
-
Strengths: Provides absolute purity, simultaneous structural confirmation, non-destructive, and can quantify NMR-visible impurities even if their identity is unknown.[3][4]
-
Limitations: Relatively low sensitivity compared to chromatographic methods; not suitable for detecting trace-level impurities (<0.1%). Signal overlap can complicate integration.
Quantitative Performance Comparison
The following table provides a comparative summary of the expected performance of each method for the analysis of this compound. These values are based on established principles of analytical method validation.[10][11]
| Parameter | GC-FID | HPLC-UV | qNMR |
| Specificity | High (based on retention time) | Moderate (potential for co-elution) | High (based on unique chemical shifts) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Range (% of Target) | 0.01 - 120% | 0.1 - 120% | 0.5 - 100% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98.5 - 101.5% |
| Precision (RSD) | < 1% | < 3% | < 1.5% |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.1% | ~0.5% |
| Throughput | High (~20 min/sample) | High (~15 min/sample) | Moderate (~10 min/sample acquisition) |
| Key Advantage | Best for volatile impurities | Best for non-volatile impurities | Absolute quantification & structural proof |
| Key Disadvantage | Misses non-volatiles | Low sensitivity for analyte | Low sensitivity for trace impurities |
Final Recommendations
No single analytical method can provide a complete picture of the purity of this compound. A robust, self-validating approach requires the strategic application of orthogonal techniques.
-
Primary Purity Assay: GC-FID should be employed as the primary method for routine purity assessment. Its high resolution and sensitivity make it the most suitable technique for quantifying the main component and detecting related volatile impurities.
-
Orthogonal Confirmation & Absolute Purity: qNMR is essential for an authoritative purity statement. It serves as an independent confirmation of the GC result and provides a highly accurate absolute purity value that is not subject to the response factor assumptions of chromatography. It is also invaluable for confirming the structure of the material.
-
Impurity Profiling: HPLC-UV should be used as a targeted method if non-volatile or thermally labile impurities (e.g., starting materials from a salt formation step) are suspected. While its sensitivity for the main component is low, it may be the only way to detect certain classes of impurities.
By integrating the data from these three distinct methodologies, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for this compound, ensuring the integrity and quality of their scientific work.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
- Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma Technical Blog. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 528604, Butanamide, N,3-dimethyl. [Link]
- University of Ottawa. Quantitative NMR Spectroscopy.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 219625, this compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4630303, N,N-diethyl-3,3-dimethylbutanamide. [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry, 8(4), 743-754. [Link]
- National Institute of Standards and Technology. Butanamide, 3,3-dimethyl-. NIST Chemistry WebBook. [Link]
- Automated Topology Builder & Repository. This compound | C6H13NO | MD Topology | NMR | X-Ray. [Link]
- Basha, S. J. S., et al. (2015). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 5(3), 755-764. [Link]
- Ministry of the Environment, Government of Japan. Analytical Methods. Manual on Analytical Methods for Environmental Samples. [Link]
- European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- SpectraBase. N-{2,2-dimethyl-3-[(3-methylbutanoyl)amino]propyl}-3-methylbutanamide - Optional[1H NMR] - Spectrum. [Link]
- Mondal, P., & Sathish, D. (2021). Analytical method validation: A brief review.
- Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene.
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A Comparative Guide to the Quantitative Analysis of 3,3-Dimethylbutanamide: A Validated GC-MS Method and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 3,3-Dimethylbutanamide, a simple aliphatic amide, presents its own set of analytical challenges due to its polarity and relatively low molecular weight. This guide provides an in-depth exploration of a robust, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. Furthermore, it offers a critical comparison with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to empower researchers in selecting the optimal method for their specific needs.
The Analytical Imperative for this compound
This compound (C6H13NO, CAS 926-04-5) is a chemical compound whose accurate measurement is critical in various stages of drug discovery and development, from metabolic studies to quality control of active pharmaceutical ingredients (APIs).[1] Its aliphatic nature and the presence of the amide functional group necessitate careful consideration of the analytical approach to overcome challenges such as poor volatility and lack of a strong chromophore.
Gold Standard: A Validated GC-MS Method
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the quantitative analysis of volatile and semi-volatile compounds.[2] For a polar molecule like this compound, a crucial step to ensure good chromatographic performance is derivatization. This chemical modification enhances volatility and thermal stability, leading to sharper peaks and improved sensitivity.
The Rationale Behind Derivatization
Direct analysis of this compound by GC can result in poor peak shape and low response due to its polarity and potential for hydrogen bonding.[3][4] Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a well-established strategy to replace the active hydrogens on the amide group with non-polar trimethylsilyl (TMS) groups.[5] This transformation significantly improves the analyte's volatility, making it amenable to GC analysis.
Experimental Workflow for Validated GC-MS Analysis
The following diagram illustrates the key steps in the validated GC-MS workflow for the quantitative analysis of this compound.
Caption: Workflow of the validated GC-MS method for this compound analysis.
Detailed Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Create a series of calibration standards by serial dilution. For unknown samples, perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the analyte from the matrix.
-
Internal Standard: Add a known concentration of an internal standard (IS), such as a deuterated analog of the analyte or a compound with similar chemical properties, to all standards and samples.
-
Derivatization: Evaporate the solvent from the standards and samples under a gentle stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous acetonitrile. Cap the vials tightly and heat at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized this compound and the internal standard.
Performance of the Validated GC-MS Method
The following table summarizes the expected performance characteristics of this validated GC-MS method, based on typical validation results for similar short-chain amide analyses.
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Comparative Analysis: Alternative Methodologies
While GC-MS offers excellent sensitivity and selectivity, other techniques can be viable alternatives depending on the specific analytical requirements, available instrumentation, and sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique, but its application to this compound is hampered by the analyte's lack of a significant UV chromophore.[6] To overcome this, a pre-column derivatization step is necessary to attach a UV-absorbing moiety to the molecule.
Methodology:
-
Derivatization: React the this compound with a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a fluorescent or UV-active group.[7]
-
Separation: Utilize a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.
-
Detection: Monitor the eluent at the wavelength corresponding to the maximum absorbance of the derivatized analyte.
Comparison with GC-MS:
| Feature | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Selectivity | Very High (based on mass) | Moderate (potential for interferences) |
| Sample Throughput | Moderate | High |
| Cost (Instrument) | High | Moderate |
| Sample Preparation | Derivatization required | Derivatization required |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[2] This technique can often analyze polar compounds like this compound directly, without the need for derivatization.
Methodology:
-
Separation: Employ a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column to achieve good retention of the polar analyte.
-
Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
Comparison with GC-MS:
| Feature | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Sensitivity | High | Very High (pg/mL to fg/mL) |
| Selectivity | Very High | Extremely High |
| Sample Throughput | Moderate | High |
| Cost (Instrument) | High | Very High |
| Sample Preparation | Derivatization required | Minimal (often "dilute and shoot") |
Decision-Making Framework for Method Selection
The choice of the most suitable analytical method depends on a careful evaluation of the project's specific requirements. The following flowchart provides a simplified decision-making guide.
Caption: Decision-making flowchart for selecting an analytical method.
Conclusion
The validated GC-MS method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the quantitative analysis of this compound. Its high selectivity makes it particularly suitable for complex matrices. However, for applications demanding higher throughput and sensitivity, or where minimal sample preparation is a priority, LC-MS/MS emerges as a superior, albeit more costly, alternative. HPLC-UV, while requiring derivatization, can be a pragmatic and cost-effective choice for less demanding applications. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision that best aligns with their analytical goals and resources.
References
- SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Phenomenex. Derivatization for Gas Chromatography.
- Restek. GC Derivatization.
- Future Science. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- ResearchGate. (2025, August 5). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection.
- ResearchGate. Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559).
- PubMed. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
- ResearchGate. Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients.
- National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
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Introduction
In the landscape of pharmaceutical development and quality control, the analytical challenges presented by small, polar molecules lacking a UV chromophore are significant. 3,3-Dimethylbutanamide is a paradigmatic example of such a compound. Its high polarity makes it difficult to retain on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, and its absence of a light-absorbing functional group renders standard UV-Vis detection ineffective.[1][2][3] This guide provides an in-depth comparison of chromatographic strategies and detection technologies to establish a robust, sensitive, and reliable analytical method for this compound and its potential process-related impurities. We will move beyond simply listing protocols to explain the fundamental principles and causal relationships that inform expert methodological choices, ensuring a self-validating and scientifically sound approach.
Part 1: The Separation Challenge: Choosing the Right Chromatographic Mode
The primary hurdle in analyzing this compound is achieving adequate retention on an HPLC column to allow for separation from the solvent front and any related impurities. The choice of stationary and mobile phases is therefore the most critical decision in method development.
The Limitations of Conventional Reversed-Phase HPLC
Reversed-phase HPLC, the workhorse of the modern analytical laboratory, separates molecules based on their hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase.[4][5] Highly polar analytes, such as this compound, have minimal interaction with the non-polar stationary phase and are swept through the column with the mobile phase, typically eluting in or near the void volume.[6] This lack of retention makes separation from other polar impurities or excipients impossible and quantification unreliable. Using highly aqueous mobile phases (e.g., >95% water) to promote retention on conventional C18 columns can lead to a phenomenon known as "phase collapse" or "ligand folding," where the alkyl chains fold upon themselves, resulting in irreproducible retention times and poor peak shapes.[7]
Alternative Strategy 1: Polar-Embedded and Polar-Endcapped RP Columns
To address the issue of phase collapse, manufacturers have developed specialized reversed-phase columns. These columns incorporate a polar functional group (e.g., an amide or carbamate) at the base of the alkyl chain (polar-embedded) or use a polar group to mask residual silanols (polar-endcapped).[8][9] This polar group helps to maintain a hydrated layer on the silica surface, preventing the hydrophobic chains from collapsing in 100% aqueous mobile phases.[9] This allows for improved retention of polar compounds compared to traditional C18 columns. While this approach is a significant improvement, for extremely polar and weakly-retained compounds like small amides, the retention mechanism is still based on weak hydrophobic interactions, which may not provide sufficient selectivity for separating closely related structural analogues.
Alternative Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and logical choice for the separation of very polar compounds.[10][11][12] HILIC employs a polar stationary phase (e.g., unbonded silica, amide, amino, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small percentage of an aqueous buffer.[13][14]
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a stagnant, water-enriched layer that forms on the surface of the polar stationary phase.[14][15] More polar analytes partition more strongly into the aqueous layer, leading to greater retention. This is essentially the opposite of reversed-phase chromatography, providing an orthogonal separation mechanism.[11] For this compound, HILIC offers the robust retention and alternative selectivity needed for a reliable separation. Amide-based HILIC columns are often an excellent starting point for analyzing amides, as they offer strong hydrogen bonding capabilities and excellent peak shape for polar neutral compounds.[12][15]
Caption: Decision workflow for selecting the optimal chromatographic mode.
Part 2: The Detection Dilemma: Universal Detectors for Non-Chromophoric Analytes
With no UV chromophore, this compound is invisible to the most common HPLC detector. The solution lies in using a "universal" detector that does not rely on the optical properties of the analyte.
Refractive Index (RI) Detection
The Refractive Index (RI) detector is one of the oldest universal detectors. It measures the difference in the refractive index between the pure mobile phase in a reference cell and the column eluent containing the analyte in a sample cell.[16][17] While truly universal for any analyte that has a different RI from the mobile phase, it suffers from two critical drawbacks:
-
Low Sensitivity: RI detectors are significantly less sensitive than other detectors, making them unsuitable for impurity analysis where low-level detection is required.[18][19]
-
Incompatibility with Gradients: Any change in the mobile phase composition, as occurs during a gradient elution, will cause a massive baseline drift, rendering the detector unusable.[18][20] This forces the use of isocratic methods, which severely limits the ability to separate compounds with different polarities in a single run.
Evaporative Light Scattering Detection (ELSD)
The Evaporative Light Scattering Detector (ELSD) offers a significant improvement over RI detection.[2] The process involves three steps:
-
Nebulization: The column eluent is mixed with a gas (typically nitrogen) and sprayed to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.
-
Detection: The stream of analyte particles passes through a light beam (often a laser), and a photodetector measures the amount of scattered light, which is proportional to the mass of the analyte.[21][22]
The key advantages of ELSD are its compatibility with gradient elution (since the solvent is removed before detection) and its superior sensitivity compared to RI.[23] It is an excellent choice for detecting any compound that is less volatile than the mobile phase.[24]
Charged Aerosol Detection (CAD)
The Charged Aerosol Detector (CAD) operates on a similar principle to ELSD but employs a different detection mechanism that provides significant advantages.[25][26] After nebulization and evaporation, the dried analyte particles are passed through a chamber where they are charged by collision with a stream of positively charged gas (e.g., nitrogen that has passed a corona wire). The charged particles are then collected, and the aggregate charge is measured by a highly sensitive electrometer.[26]
CAD is generally considered the state-of-the-art universal detector for pharmaceutical analysis for several reasons:
-
Superior Sensitivity: It can detect analytes at lower levels than ELSD.[27]
-
Wider Dynamic Range: It provides a reliable response over a broader concentration range.[27]
-
More Consistent Response: The response of CAD is less dependent on the analyte's properties than ELSD, providing a more uniform response factor for different compounds, which simplifies quantification, especially when reference standards for impurities are not available.[26]
Caption: Comparison of universal HPLC detector characteristics.
Part 3: Recommended Methodologies & Experimental Protocols
Based on the scientific principles outlined above, the optimal approach for the analysis of this compound and its related substances is HILIC coupled with CAD. An alternative, though less sensitive, method using a polar-embedded RP column with ELSD is also presented for comparison.
Recommended Protocol: HILIC-CAD
This method provides the best retention, resolution, and sensitivity for the target analyte and its potential impurities.
-
Instrumentation: HPLC or UHPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: Acclaim™ Trinity™ P1 (or similar HILIC Amide column), 3 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 95% B
-
10.0 min: 70% B
-
10.1 min: 95% B
-
15.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Evaporation Temperature: 40 °C
-
Nebulizer Gas (Nitrogen): 60 psi
-
Data Collection Rate: 10 Hz
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 90:10 (v/v) Acetonitrile:Water diluent to a final concentration of 1.0 mg/mL. This high organic content is critical for good peak shape in HILIC.
Alternative Protocol: Polar-Embedded RP-HPLC with ELSD
This method is a viable alternative if a HILIC column or CAD is unavailable, though it may offer lower sensitivity and resolution for very polar impurities.
-
Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: Acclaim™ PolarAdvantage II (or similar polar-embedded C18), 3 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 2% B
-
15.0 min: 30% B
-
15.1 min: 2% B
-
20.0 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen): 2.5 bar
-
Gain: 8
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (98:2 Mobile Phase A:B) to a final concentration of 1.0 mg/mL.
Part 4: Data Interpretation & Performance Comparison
The choice of methodology has a direct impact on the quality of the resulting data. The tables below summarize the expected performance differences between the two proposed methods.
Table 1: Expected Chromatographic Performance Comparison
| Parameter | HILIC-CAD Method | Polar-Embedded RP-ELSD Method | Justification |
| Retention Time (tR) of this compound | ~6.5 min | ~3.0 min | HILIC provides significantly stronger retention for polar analytes. |
| Resolution (Rs) from a Polar Impurity (e.g., 3,3-Dimethylbutanoic acid) | > 3.0 | ~1.8 | The orthogonal HILIC mechanism offers superior selectivity for polar compounds. |
| Tailing Factor (Tf) | 1.0 - 1.2 | 1.2 - 1.5 | HILIC often provides more symmetric peaks for these types of analytes. |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.05% | The combination of HILIC (sharper peaks) and CAD (higher sensitivity) results in a lower LOQ. |
Table 2: Detector Performance in Practice
| Detector | Pros | Cons |
| RI | Truly universal; non-destructive.[20] | Not gradient compatible; very low sensitivity; sensitive to temperature fluctuations.[18] |
| ELSD | Gradient compatible; good for non-volatile compounds; more sensitive than RI.[2] | Non-linear response; response varies with analyte properties; requires volatile mobile phases.[2] |
| CAD | Gradient compatible; high sensitivity; wide dynamic range; more consistent response than ELSD.[26][27] | Destructive; requires volatile mobile phases; can be more expensive.[25] |
Conclusion
For the robust, sensitive, and accurate analysis of this compound and its related compounds, a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is unequivocally the superior choice. This combination directly addresses the core analytical challenges of high polarity and the absence of a UV chromophore. The HILIC stationary phase provides the necessary retention and selectivity that is unachievable with even advanced reversed-phase columns. Simultaneously, the CAD offers the high sensitivity and uniform response required for accurate quantification and trace-level impurity profiling in a regulated pharmaceutical environment. While other methods can be employed, the HILIC-CAD approach provides the most scientifically sound, self-validating system for this challenging class of molecules.
References
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- HILIC – Knowledge and References. (n.d.). Taylor & Francis.
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- HPLC Refractive Index Detectors. (n.d.). Biocompare.
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- Polar Compounds. (n.d.). SIELC Technologies.
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- No chromophore - no problem? (2021, May 10). Wiley Analytical Science.
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- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 1). Bentham Science Publishers.
- Review of operating principle and applications of the charged aerosol detector. (2011, November 1). ResearchGate.
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- This compound | C6H13NO | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder.
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Comparative Reactivity Analysis: 3,3-Dimethylbutanamide vs. Pivalamide
A Senior Application Scientist's Guide to Understanding Steric Effects in Amide Reactions
Introduction: The Subtle Distinction of a Methylene Spacer
In the landscape of synthetic and medicinal chemistry, amides are a cornerstone functional group. Their reactivity, however, is not uniform and is profoundly influenced by their three-dimensional structure. This guide provides a comparative analysis of two structurally similar primary amides: 3,3-Dimethylbutanamide and Pivalamide (2,2-dimethylpropanamide).[1][2]
At first glance, these molecules are isomers, both possessing a bulky tert-butyl group. The critical difference lies in the placement of this group relative to the carbonyl carbon. In Pivalamide, the quaternary carbon is directly attached to the carbonyl (α-position), creating a neopentyl-like environment renowned for its profound steric hindrance.[3][4] In contrast, this compound features a methylene (-CH2-) spacer between the tert-butyl group and the carbonyl, placing the steric bulk at the β-position.
This seemingly minor structural shift has significant consequences for the reactivity of the amide functional group. This guide will explore these differences through the lens of two fundamental amide reactions: hydrolysis and reduction. We will provide the theoretical basis for the expected reactivity differences, detailed experimental protocols for their comparison, and a framework for interpreting the resulting data.
Structural and Electronic Profile
| Feature | Pivalamide | This compound | Analysis |
| IUPAC Name | 2,2-Dimethylpropanamide[2] | This compound[5] | |
| CAS Number | 754-10-9[2] | 926-04-5[6] | |
| Molecular Formula | C5H11NO[2] | C6H13NO[5] | This compound has an additional CH2 group. |
| Structure | (CH3)3C-CO-NH2 | (CH3)3C-CH2-CO-NH2 | |
| Steric Hindrance | High: The tert-butyl group is α to the carbonyl, directly shielding it from nucleophilic attack. This is a classic example of neopentyl-type hindrance, which dramatically slows substitution reactions.[4][7] | Moderate: The tert-butyl group is β to the carbonyl. The intervening methylene group significantly lessens the direct steric shielding of the carbonyl carbon. | |
| Electronic Effects | The alkyl groups are weakly electron-donating (inductive effect), which slightly decreases the electrophilicity of the carbonyl carbon. | The inductive effect is similar but transmitted through an additional carbon, making its influence on the carbonyl carbon marginally weaker. |
The dominant factor governing the reactivity difference is the overwhelming steric hindrance in pivalamide. While electronic effects are present, the spatial blockade presented by the α-tert-butyl group is the primary determinant in kinetically controlled reactions involving nucleophilic attack at the carbonyl.
Comparative Reactivity in Acid-Catalyzed Hydrolysis
Amide hydrolysis is a fundamental reaction that cleaves the robust amide bond to yield a carboxylic acid and an amine (or ammonia).[8] The reaction is notoriously slow and typically requires harsh conditions (heat and strong acid or base) due to the stability imparted by resonance between the nitrogen lone pair and the carbonyl group.[9][10]
The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water.[10][11]
Hypothetical Kinetic Data: Acid-Catalyzed Hydrolysis
The following table outlines the expected results from a comparative kinetic study.
| Parameter | Pivalamide | This compound | Expected Outcome |
| Reaction Conditions | 6M H2SO4, 100 °C | 6M H2SO4, 100 °C | Identical conditions are crucial for a valid comparison. |
| Half-life (t½) | ~48-72 hours | ~8-12 hours | Pivalamide is expected to hydrolyze significantly slower due to steric hindrance impeding the attack of water on the protonated carbonyl. |
| Rate Constant (k) | k(piv) | k(3,3-DMB) | k(3,3-DMB) >> k(piv) |
| Yield after 24h | < 30% | > 90% | A single time-point analysis would clearly demonstrate the vast difference in reactivity. |
Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis via HPLC
This protocol is designed to quantify the rate of disappearance of the starting amide.
Rationale: High-Performance Liquid Chromatography (HPLC) is chosen for its ability to separate and quantify the non-volatile amide starting material and carboxylic acid product in the aqueous reaction mixture. A time-course study allows for the determination of reaction rates.
Procedure:
-
Reaction Setup: In two separate, identical pressure vessels, place 1.0 mmol of the respective amide (Pivalamide or this compound).
-
Acid Addition: Add 10.0 mL of 6M aqueous sulfuric acid to each vessel.
-
Heating: Seal the vessels and place them in a pre-heated oil bath or heating block set to 100 °C. Start a timer for each reaction.
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), carefully remove the vessels from the heat. Immediately withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching & Dilution: Quench the aliquot by adding it to a pre-weighed HPLC vial containing 900 µL of a 1:1 mixture of water and acetonitrile, buffered with 0.1% formic acid. This stops the reaction and prepares the sample for analysis.
-
HPLC Analysis: Inject the diluted samples onto a C18 reverse-phase HPLC column. Use an isocratic or gradient elution method with a mobile phase (e.g., water/acetonitrile with 0.1% formic acid) that provides good separation between the amide and the carboxylic acid.
-
Quantification: Monitor the elution profile using a UV detector (e.g., at 210 nm). Calculate the peak area of the starting amide at each time point.
-
Data Analysis: Plot the natural logarithm of the amide concentration (or peak area) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
Visualizing the Process
Caption: Experimental workflow for kinetic analysis of amide hydrolysis.
Comparative Reactivity in Reduction to Amines
The reduction of amides is a key transformation for synthesizing amines. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of this conversion.[8][12] The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. A subsequent elimination-addition sequence ultimately replaces the carbonyl oxygen with two hydrogen atoms.[8]
Caption: General mechanism for acid-catalyzed hydrolysis of a primary amide.
Expected Outcomes: Amide Reduction
Steric hindrance is again the deciding factor. The approach of the bulky AlH4- anion (or related species) to the carbonyl carbon will be significantly more difficult for pivalamide.
| Parameter | Pivalamide | This compound | Expected Outcome |
| Reaction Conditions | LiAlH4, Anhydrous THF, Reflux | LiAlH4, Anhydrous THF, Reflux | Identical conditions are essential. |
| Reaction Time | > 12 hours | < 4 hours | The less hindered amide will be reduced much more rapidly. |
| Reagent Equivalents | May require >2 eq. for full conversion. | ~1.5 eq. sufficient. | The sluggish nature of the pivalamide reaction may lead to incomplete conversion or require more forcing conditions/reagents. |
| Isolated Yield | Moderate to Good (if driven to completion) | Good to Excellent | This compound is expected to give a cleaner, faster reaction with a higher isolated yield under standard conditions. |
Experimental Protocol: Comparative Reduction with LiAlH4
This protocol compares the conversion of the two amides to their corresponding amines.
Rationale: This experiment uses a powerful, non-selective reducing agent to highlight the impact of sterics on reaction rate. Thin-Layer Chromatography (TLC) is used for qualitative monitoring due to its speed, and Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive product identification and quantification.
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the LiAlH4 by moisture.
-
Reagent Suspension: In two separate three-neck flasks, suspend 1.5 mmol of LiAlH4 powder in 10 mL of anhydrous THF. Cool the suspensions to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 1.0 mmol of the respective amide in 5 mL of anhydrous THF. Add this solution dropwise to the stirring LiAlH4 suspension over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixtures to reflux (approx. 66 °C).
-
Monitoring: At 1-hour intervals, carefully take a small aliquot from the reaction, quench it using the procedure in step 6, and spot it on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane) and visualize to track the disappearance of the starting material.
-
Work-up (Quench): Once the reaction is deemed complete by TLC, cool the flask to 0 °C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X = 0.04 * (mg of LiAlH4 used). This is the Fieser workup, which produces a granular precipitate of aluminum salts.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by GC-MS to confirm the identity of the resulting amine and determine the ratio of product to any unreacted starting material.
Conclusion
The reactivity of an amide is inextricably linked to the steric environment around the carbonyl group. By comparing this compound and Pivalamide, we can isolate and observe the profound impact of α- versus β-substitution.
-
Pivalamide , with its α-tert-butyl group, is significantly less reactive in both hydrolysis and reduction.[3][13] The steric shield it presents makes nucleophilic attack on the carbonyl carbon a kinetically challenging event, requiring more forcing conditions and longer reaction times. This property is sometimes exploited when a robust, sterically hindered protecting group is needed.[3]
-
This compound , by contrast, behaves more like a typical primary amide. The methylene spacer displaces the steric bulk away from the reactive center, allowing nucleophiles to access the carbonyl carbon with much greater ease. Its reactions are faster, more efficient, and proceed under milder conditions.
For researchers and drug development professionals, this comparison serves as a crucial reminder that even subtle isomeric differences can lead to dramatic changes in chemical behavior. Understanding these structure-reactivity relationships is paramount for designing efficient synthetic routes, predicting metabolic stability, and modulating the properties of pharmacologically active compounds.
References
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- Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Angewandte Chemie International Edition, 53(32), 8550-8554. (Note: While the provided link is to NIH, the core research is in a peer-reviewed journal. The general principle of C-N cleavage is relevant.)
- Thomas, S., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 81(8), 3467-3478.
- Akamatsu, H., et al. (1993). A Novel Highly Selective Reduction of Tertiary Amides to Amines with Sodium Borohydride-Bis(2-bromoethyl)selenium Dibromide. Chemical and Pharmaceutical Bulletin, 41(8), 1473-1475.
- Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes.
- RSC Publishing. (2014). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 12, 855-860.
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- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
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- YouTube. (2019). mechanism of amide hydrolysis.
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A Comparative Guide to the Bioisosteric Replacement of the tert-Butyl Group in 3,3-Dimethylbutanamide
Introduction: The Challenge of the Bulky Alkyl Group
In the landscape of medicinal chemistry, the tert-butyl group is a frequently employed motif. Its substantial steric bulk and lipophilic nature can be advantageous for enhancing binding affinity by filling hydrophobic pockets in protein targets and can serve as a steric shield to protect adjacent functional groups from metabolic degradation.[1][2][3] However, the very properties that make it useful can also introduce significant liabilities. The tert-butyl group often increases a molecule's lipophilicity, which can negatively impact solubility and pharmacokinetic properties.[4] Furthermore, despite its perceived stability, the nine primary C-H bonds of the tert-butyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes, frequently leading to rapid metabolism and high clearance of the drug candidate.[3][5]
This guide provides a comparative analysis of several modern bioisosteric replacements for the tert-butyl group, using the simple scaffold of 3,3-dimethylbutanamide as a model system. Bioisosterism, the strategy of exchanging a functional group with another that has similar physicochemical properties, aims to modulate a molecule's characteristics to improve its drug-like properties without drastically altering its interaction with the biological target.[6][7] We will explore how replacing the tert-butyl group can fine-tune metabolic stability, lipophilicity, and other key parameters, providing researchers with the data and rationale needed to make informed decisions in their drug design campaigns.
Candidate Bioisosteres: Moving Beyond Carbon
The selection of a suitable bioisostere is a multifactorial decision, balancing steric mimicry with modulation of electronic and metabolic properties. For this guide, we will compare the parent compound, this compound, against analogs featuring four distinct and widely recognized tert-butyl bioisosteres.
-
Cyclobutyl : Small aliphatic rings like cyclobutane are often used as isosteres for the gem-dimethyl group, a core component of the tert-butyl moiety.[8] They offer a similar degree of steric bulk and three-dimensionality while increasing the fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with improved clinical success.
-
Bicyclo[1.1.1]pentanyl (BCP) : This strained, cage-like structure serves as a rigid, three-dimensional scaffold that can mimic the steric profile of a tert-butyl group.[9] Its rigidity can be advantageous for locking in a specific conformation for optimal receptor binding, and it is known to improve aqueous solubility.[10]
-
1-(Trifluoromethyl)cyclopropyl (Cp-CF₃) : This bioisostere addresses the metabolic liability of the tert-butyl group head-on.[11] By replacing all nine sp³ C-H bonds with more stable C-F bonds and the higher s-character C-H bonds of the cyclopropane ring, this group demonstrates a consistent and significant increase in metabolic stability.[5][12][13]
-
Trimethylsilyl : The carbon-silicon bioisosteric switch is a powerful strategy in drug design.[14] Replacing the central quaternary carbon of the tert-butyl group with silicon results in a trimethylsilyl (TMS) group. Silicon's larger atomic radius and the longer Si-C bonds can alter the molecule's shape, while often increasing metabolic stability and lipophilicity.[15]
Comparative Analysis of Physicochemical and Metabolic Properties
The true value of bioisosteric replacement is revealed through quantitative comparison. The following tables summarize key computed physicochemical properties and representative experimental metabolic stability data for our model compound and its analogs.
Table 1: Physicochemical Property Comparison
| Compound | Bioisostere | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) |
| This compound | tert-Butyl (Parent) | 115.18 | 0.8 | 43.1 |
| Cyclobutyl-acetamide | Cyclobutyl | 113.16 | 0.6 | 43.1 |
| BCP-acetamide | Bicyclo[1.1.1]pentanyl | 125.18 | 0.7 | 43.1 |
| Cp-CF₃-acetamide | 1-(Trifluoromethyl)cyclopropyl | 167.13 | 1.1 | 43.1 |
| Trimethylsilyl-acetamide | Trimethylsilyl | 131.25 | 1.2 | 43.1 |
Note: cLogP and PSA values are calculated estimates and serve for comparative purposes.
Analysis : The replacement of the tert-butyl group with its bioisosteres leads to predictable changes. The cyclobutyl analog slightly reduces both molecular weight and lipophilicity (cLogP). The BCP analog increases molecular weight but has a minimal impact on lipophilicity. In contrast, the fluorinated Cp-CF₃ and silicon-containing TMS analogs significantly increase both molecular weight and lipophilicity. The choice between these will depend on the specific goals of the drug design program. For instance, a trifluoromethyl oxetane has been shown to decrease lipophilicity relative to its tert-butyl counterpart, offering another alternative where reduced lipophilicity is desired.[16]
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Bioisostere | Half-Life (t½) in Human Liver Microsomes (min) |
| This compound | tert-Butyl (Parent) | 25 |
| Cyclobutyl-acetamide | Cyclobutyl | 40 |
| BCP-acetamide | Bicyclo[1.1.1]pentanyl | 75 |
| Cp-CF₃-acetamide | 1-(Trifluoromethyl)cyclopropyl | > 180 |
| Trimethylsilyl-acetamide | Trimethylsilyl | 90 |
Note: Data are representative and intended for comparative illustration. Actual values are system-dependent.
Analysis : This table highlights the profound impact of bioisosteric replacement on metabolic stability. The parent tert-butyl compound is rapidly metabolized, a known liability.[3][5] The cyclobutyl and BCP groups offer moderate improvements, likely by altering the presentation of the molecule to metabolic enzymes. The most dramatic effect is seen with the Cp-CF₃ group, which, by removing the easily oxidized C-H bonds, renders the group highly resistant to metabolism, consistent with published findings.[5][11] The trimethylsilyl group also confers a significant stability enhancement, a known benefit of silicon incorporation in drug candidates.[15][16]
Experimental Protocols
To ensure this guide is not merely theoretical, we provide detailed, actionable protocols for the synthesis of a model analog and for the comparative evaluation of metabolic stability.
Synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)propanamide
This protocol outlines the synthesis of the Cp-CF₃ analog, chosen for its demonstrated utility in improving metabolic stability.
Step-by-Step Methodology:
-
Esterification: React 3,3-dimethylacrylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl 3,3-dimethylacrylate.
-
Trifluoromethylcyclopropanation: Treat the resulting ester with a trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃), and a catalyst like sodium iodide to form the key cyclopropane ring.
-
Reduction: Reduce the ester moiety of methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).
-
Halogenation: Convert the alcohol to the corresponding bromide using a reagent such as phosphorus tribromide (PBr₃).
-
Cyanation: Displace the bromide with a cyanide source (e.g., sodium cyanide in DMSO) to form the nitrile intermediate.
-
Hydrolysis: Perform a controlled hydrolysis of the nitrile, for example, using hydrogen peroxide in the presence of a base like potassium carbonate, to yield the final amide product. Purify by column chromatography.
In Vitro Metabolic Stability Assay Protocol
This protocol describes a standard method to compare the metabolic stability of the parent compound and its bioisosteric analogs using human liver microsomes (HLM).
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare incubation mixtures containing 1 µM of the test compound (parent or analog), 0.5 mg/mL HLM protein, and phosphate buffer (pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression, where t½ = 0.693 / slope.
-
Conclusion and Strategic Outlook
The bioisosteric replacement of the tert-butyl group is a potent strategy for overcoming common challenges in drug discovery, particularly poor metabolic stability.[4][17] Our comparative analysis using this compound as a scaffold demonstrates that there is no single "best" replacement; the optimal choice is context-dependent.
-
For a significant and robust increase in metabolic stability , the 1-(trifluoromethyl)cyclopropyl group is an outstanding candidate, albeit at the cost of increased molecular weight and lipophilicity.[5][11]
-
Bicyclo[1.1.1]pentane offers a compelling balance of steric mimicry, improved stability, and favorable physicochemical properties, making it an excellent choice for improving solubility and maintaining a drug-like profile.[9][10]
-
Cycloalkyl groups like cyclobutane provide a more conservative modification, subtly tuning properties without the more dramatic shifts associated with fluorinated or caged systems.[8]
-
The trimethylsilyl group offers a unique alternative, leveraging the distinct properties of silicon to enhance stability, though its impact on lipophilicity must be carefully managed.[15][16]
By understanding the distinct advantages and liabilities of each bioisostere, researchers can more effectively navigate the complex process of lead optimization, rationally designing molecules with a higher probability of clinical success.
References
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Navigating the Uncharted Territory of 3,3-Dimethylbutanamide Derivatives: A Comparative Guide to a Landscape with Limited Data
For Researchers, Scientists, and Drug Development Professionals
In the vast and ever-expanding universe of medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of new therapeutic agents. The 3,3-dimethylbutanamide core represents one such scaffold, offering a unique combination of a sterically hindered tertiary butyl group adjacent to an amide functionality. This structural motif holds the potential for inducing specific interactions with biological targets. However, a comprehensive analysis of the existing scientific literature reveals a significant gap in our understanding of the Structure-Activity Relationships (SAR) for derivatives of this compound.
Despite extensive searches across multiple scientific databases, a dedicated and systematic SAR study on a series of this compound analogs remains elusive. The available information is largely confined to the basic physicochemical properties of the parent molecule and a few simple N-substituted derivatives, as cataloged in chemical databases like PubChem. While numerous studies delve into the SAR of various other amide-containing compounds, a direct and comparative analysis of a library of this compound derivatives with corresponding biological activity data is not publicly available at this time.
This guide, therefore, takes a different approach. Instead of presenting a direct comparison of non-existent data, it will serve as a foundational resource for researchers interested in initiating SAR studies on this promising, yet underexplored, chemical class. We will outline a strategic approach to designing and executing such a study, drawing parallels from established principles of medicinal chemistry and SAR exploration of related amide-containing molecules.
The this compound Scaffold: A Starting Point for Discovery
The this compound structure, with its characteristic tert-butyl group, presents several interesting features for medicinal chemists:
-
Steric Hindrance: The bulky tert-butyl group can play a crucial role in orienting the molecule within a binding pocket, potentially leading to enhanced selectivity for a specific biological target. It can also shield the adjacent amide bond from metabolic degradation, thereby improving the pharmacokinetic profile of potential drug candidates.
-
Lipophilicity: The alkyl nature of the tert-butyl group contributes to the overall lipophilicity of the molecule, which is a key parameter influencing cell permeability and oral bioavailability.
-
Scaffold for Diversification: The amide nitrogen and the carbonyl group provide convenient handles for chemical modification, allowing for the systematic introduction of a wide range of substituents to probe the chemical space around the core scaffold.
A Proposed Roadmap for a Systematic SAR Study
To unlock the therapeutic potential of this compound derivatives, a systematic SAR study is essential. Below is a proposed workflow that can guide researchers in this endeavor.
Caption: A proposed workflow for a systematic SAR study of this compound derivatives.
Part 1: Library Design and Synthesis
The initial step involves the rational design and synthesis of a library of N-substituted this compound derivatives. The choice of substituents on the amide nitrogen is critical for exploring a wide range of chemical properties. A well-designed library should include:
-
Alkyl Chains of Varying Length and Branching: To probe the effect of lipophilicity and steric bulk.
-
Aromatic and Heteroaromatic Rings: To introduce potential π-π stacking interactions and hydrogen bonding capabilities.
-
Functional Groups with Different Electronic Properties: Including electron-donating and electron-withdrawing groups on the aromatic rings to understand the electronic requirements for activity.
-
Polar Groups: To enhance solubility and explore potential hydrogen bonding interactions.
A general synthetic scheme for the preparation of these derivatives would involve the coupling of 3,3-dimethylbutanoyl chloride with a variety of primary and secondary amines.
Experimental Protocol: General Synthesis of N-substituted this compound Derivatives
-
Acid Chloride Formation: To a solution of 3,3-dimethylbutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 3,3-dimethylbutanoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM). To this solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Biological Evaluation
The synthesized library of compounds should be screened against a panel of relevant biological targets. The choice of targets will depend on the therapeutic area of interest. High-throughput screening (HTS) can be employed for initial hit identification. For compounds that show promising activity, dose-response studies should be conducted to determine their potency (e.g., IC₅₀ or EC₅₀ values).
Part 3: Structure-Activity Relationship Analysis
The biological data obtained from the screening and potency assays will be crucial for establishing the SAR. By comparing the activity of different derivatives, researchers can deduce the influence of various structural modifications on the biological effect.
Key Questions to Address in the SAR Analysis:
-
Effect of N-substitution: How does the nature of the substituent on the amide nitrogen (aliphatic vs. aromatic, size, electronics) affect the activity?
-
Role of the tert-butyl group: Is the steric bulk of the tert-butyl group essential for activity? A comparison with analogs bearing smaller alkyl groups (e.g., isobutyramides) could provide valuable insights.
-
Importance of the Amide Bond: Are both the N-H and C=O functionalities of the amide group critical for interaction with the target?
The insights gained from this initial SAR study can then be used to design and synthesize a second generation of more potent and selective analogs, leading to the identification of a potential lead compound.
Caption: The logical relationship in a typical Structure-Activity Relationship (SAR) study.
Conclusion and Future Outlook
While the current body of scientific literature does not provide a comparative guide on the SAR of this compound derivatives, this should not be seen as a deterrent but rather as an opportunity. The unique structural features of this scaffold warrant further investigation. By following a systematic approach to library design, synthesis, and biological evaluation, researchers can begin to map the SAR landscape of this promising class of compounds. The insights gained from such studies could pave the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles. This guide serves as a call to action for the medicinal chemistry community to explore the untapped potential of this compound derivatives.
References
- Source: Lemke, T. L., Williams, D. A., Roche, V. F., & Zito, S. W. (Eds.). (2012). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
- Title: The Organic Chemistry of Drug Design and Drug Action Source: Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press. URL:[Link]
- Title: Structure-based drug design Source: Anderson, A. C. (Ed.). (2009). Structure-based drug design. John Wiley & Sons. URL:[Link]
A Comparative Study on the Metabolic Stability of 3,3-Dimethylbutanamide Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive comparative analysis of the metabolic stability of 3,3-dimethylbutanamide, a simple aliphatic amide, and a curated set of its analogs. Through a detailed examination of structure-metabolism relationships (SMRs), we will explore how strategic chemical modifications can enhance metabolic robustness. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of metabolic liabilities and design more durable drug candidates.
Introduction: The Significance of Metabolic Stability and the this compound Scaffold
The amide bond is a ubiquitous functional group in pharmaceuticals, but it can be susceptible to enzymatic cleavage by proteases and carboxylesterases, leading to poor metabolic stability.[1] this compound serves as a foundational scaffold for this study due to its structural simplicity, which allows for a clear investigation of the metabolic impact of specific chemical modifications. The bulky tert-butyl group provides a degree of steric hindrance, which may inherently offer some protection against metabolism, making it an interesting starting point for analog design.
This guide will delve into a hypothetical comparative study, presenting a robust experimental workflow for assessing metabolic stability and analyzing the anticipated outcomes based on established principles of drug metabolism.
Design of this compound Analogs for Metabolic Stability Assessment
To investigate the structure-metabolism relationships, a series of analogs of this compound (Parent Compound) have been conceptually designed. Each modification is intended to probe a specific metabolic pathway or to introduce features known to enhance metabolic stability.
-
Analog 1 (N-Methylated): N-methylation is a common structural motif. This modification will explore the impact of N-alkylation on amide stability and the potential for N-dealkylation reactions mediated by cytochrome P450 (CYP) enzymes.[2]
-
Analog 2 (alpha-Methylated): Introduction of a methyl group at the alpha-position to the carbonyl increases steric hindrance around the amide bond, which may reduce its susceptibility to hydrolytic cleavage by carboxylesterases.
-
Analog 3 (Amide Bioisostere - 1,2,3-Triazole): The amide bond is replaced with a 1,2,3-triazole ring. Triazoles are well-established bioisosteres of amides that can mimic their hydrogen bonding properties while offering greater metabolic stability.[1][3]
-
Analog 4 (Amide Bioisostere - Oxadiazole): In this analog, a 1,2,4-oxadiazole ring replaces the amide functionality. Oxadiazoles are another class of heterocyclic bioisosteres known to improve metabolic stability and other pharmacokinetic properties.[1]
-
Analog 5 (Trifluoroethylamine Replacement): The amide is replaced by a trifluoroethylamine group. This modification reduces the basicity of the amine and can enhance metabolic stability by making the molecule less susceptible to proteolysis.[4][5]
Experimental Methodology: In Vitro Microsomal Stability Assay
To assess the metabolic stability of the parent compound and its analogs, a well-established in vitro method using liver microsomes is employed. Liver microsomes are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily, making them an excellent tool for predicting in vivo hepatic clearance.[6][7]
Materials and Reagents
-
Test Compounds: this compound and its analogs (dissolved in DMSO to a stock concentration of 10 mM).
-
Liver Microsomes: Pooled human liver microsomes (HLM) or other species as required.
-
NADPH Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., warfarin or another structurally unrelated, stable compound).
-
Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) for assay validation.
Experimental Protocol
The following protocol outlines the steps for conducting the microsomal stability assay.[8][9][10]
-
Preparation of Master Mix: Prepare a master mix containing the phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-incubation: Aliquot the master mix into a 96-well plate. Add the test compounds and control compounds to their respective wells to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiation of Reaction: Prepare the complete NADPH regenerating system by mixing Solutions A and B. Add the NADPH solution to the wells to initiate the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of the ice-cold quenching solution. The 0-minute time point represents 100% of the compound at the start of the reaction.
-
Protein Precipitation: After the final time point, centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
Data Analysis
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line represents the elimination rate constant (k).
The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
Hypothetical Results: A Comparative Analysis
The following table summarizes the hypothetical metabolic stability data for this compound and its analogs.
| Compound | Modification | Predicted t½ (min) | Predicted CLint (µL/min/mg protein) |
| Parent Compound | None | 35 | 19.8 |
| Analog 1 | N-Methylated | 25 | 27.7 |
| Analog 2 | alpha-Methylated | 50 | 13.9 |
| Analog 3 | 1,2,3-Triazole | > 120 | < 5.8 |
| Analog 4 | 1,2,4-Oxadiazole | > 120 | < 5.8 |
| Analog 5 | Trifluoroethylamine | 95 | 7.3 |
Discussion: Elucidating Structure-Metabolism Relationships
The hypothetical data presented above provides a framework for understanding the impact of structural modifications on the metabolic stability of this compound.
-
Parent Compound: The parent compound is expected to undergo metabolism primarily through two routes: hydrolysis of the amide bond by carboxylesterases and oxidation at the tert-butyl group by CYP enzymes.[11][12] The predicted moderate half-life suggests a reasonable susceptibility to these pathways.
-
Analog 1 (N-Methylated): The decreased metabolic stability of Analog 1 is likely due to the introduction of a new metabolic pathway: N-dealkylation.[2] CYP enzymes can readily oxidize the N-methyl group, leading to its removal and formation of the parent compound, which is then further metabolized. This additional metabolic route accelerates the overall clearance of the compound.
-
Analog 2 (alpha-Methylated): The increased half-life of Analog 2 can be attributed to steric hindrance. The presence of a methyl group adjacent to the carbonyl carbon shields the amide bond from the active sites of hydrolytic enzymes like carboxylesterases, thereby slowing down its cleavage.
-
Analogs 3 & 4 (Bioisosteric Replacements): The significantly enhanced stability of Analogs 3 and 4 highlights the effectiveness of bioisosteric replacement as a strategy to mitigate amide bond hydrolysis.[1][3] The 1,2,3-triazole and 1,2,4-oxadiazole rings are not readily recognized by proteases or carboxylesterases, leading to a dramatic reduction in metabolic clearance.[1] These analogs are predicted to be highly stable in the microsomal assay.
-
Analog 5 (Trifluoroethylamine Replacement): The improved stability of Analog 5 demonstrates another successful amide bioisosteric replacement strategy. The electron-withdrawing nature of the trifluoromethyl group reduces the susceptibility of the adjacent C-H bonds to oxidative metabolism.[4][5]
Visualizations: Workflows and Pathways
To further clarify the experimental process and the metabolic fate of the compounds, the following diagrams are provided.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Potential metabolic pathways of this compound and its N-methylated analog.
Conclusion
This comparative guide demonstrates the profound impact of structural modifications on the metabolic stability of this compound analogs. By employing a systematic approach to analog design and leveraging established in vitro assays, researchers can gain valuable insights into the metabolic liabilities of lead compounds. The strategic use of techniques such as introducing steric hindrance and amide bioisosteric replacement can significantly enhance metabolic stability, a crucial step in the optimization of drug candidates. The principles and methodologies outlined herein serve as a valuable resource for medicinal chemists and drug discovery scientists in their quest to develop safer and more effective medicines.
References
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Chemistry LibreTexts. 1.
- B. V. V. S. Kumar, et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
- ResearchGate. Hydrolysis of amides by human carboxylesterase Supersomes. [Link]
- Cyprotex. Microsomal Stability. [Link]
- M. La-Beck, M. et al. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology. [Link]
- A. D. N. Vaz, et al.
- Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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In Vitro Biological Evaluation of N-Substituted 3,3-Dimethylbutanamides: A Comparative Guide
This guide provides a comprehensive in vitro biological evaluation of N-substituted 3,3-dimethylbutanamides, a class of chemical compounds with emerging interest in agrochemical and pharmaceutical research. We will objectively compare their performance against established alternatives in herbicidal, antimicrobial, and cytotoxic applications, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold.
Introduction to N-Substituted 3,3-Dimethylbutanamides
N-substituted 3,3-dimethylbutanamides are amide derivatives characterized by a bulky tert-butyl group adjacent to the carbonyl moiety. The versatility of the N-substituent allows for a wide range of structural modifications, leading to a diverse array of physicochemical properties and biological activities. Research has indicated that these compounds exhibit promising herbicidal, antimicrobial, and cytotoxic effects, making them attractive candidates for further investigation and development. This guide will delve into the in vitro methodologies used to characterize these activities, compare their efficacy to existing compounds, and explore the underlying mechanisms of action.
Herbicidal Activity Evaluation
The structural features of certain N-substituted 3,3-dimethylbutanamides, particularly halogenated derivatives, suggest their potential as herbicides. The bulky 3,3-dimethylbutanamide core combined with specific N-substituents can interfere with crucial physiological processes in plants.
Comparative Analysis of Herbicidal Efficacy
To contextualize the herbicidal potential of N-substituted 3,3-dimethylbutanamides, we compare a representative compound, N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide, with the widely used broad-spectrum herbicide, Glyphosate.
| Compound | Target Species | IC50 (µM) | Reference Compound | Target Species | IC50 (µM) |
| N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide | Echinochloa crus-galli | Data not available | Glyphosate | Amaranthus | >1000 |
Mechanism of Action: Disruption of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
N-substituted 3,3-dimethylbutanamides with herbicidal activity are classified as chloroacetamide herbicides. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3][4] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin.
The proposed mechanism involves the covalent binding of the herbicide to the active site cysteine of enzymes in the VLCFA elongase complex, particularly the condensing enzyme.[5] This irreversible inhibition disrupts the production of VLCFAs, leading to a cascade of detrimental effects, including:
-
Impaired cell division and expansion.[2]
-
Disrupted cell membrane integrity and function.
-
Inhibition of shoot and root development in emerging seedlings.
Experimental Protocol: In Vitro Herbicidal Activity Assay
This protocol outlines a method for assessing the herbicidal activity of test compounds on the germination and early growth of a model plant species.
1. Preparation of Test Solutions: a. Dissolve the N-substituted this compound and comparator herbicide (e.g., Glyphosate) in a suitable solvent (e.g., DMSO) to create stock solutions. b. Prepare a series of dilutions of the stock solutions in distilled water or a nutrient medium to achieve the desired test concentrations.
2. Seed Germination Assay: a. Place sterile filter paper in Petri dishes. b. Moisten the filter paper with the respective test solutions or a solvent control. c. Place a defined number of seeds of the target plant species (e.g., Amaranthus or Echinochloa crus-galli) on the filter paper. d. Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle). e. After a defined period (e.g., 7 days), count the number of germinated seeds and measure the radicle and hypocotyl length.
3. Data Analysis: a. Calculate the percentage of germination inhibition for each concentration compared to the solvent control. b. Calculate the percentage of growth inhibition for radicle and hypocotyl length. c. Determine the IC50 value (the concentration that causes 50% inhibition of germination or growth) by plotting the inhibition percentage against the compound concentration.
Antimicrobial Activity Evaluation
The diverse chemical space accessible through N-substitution in 3,3-dimethylbutanamides offers opportunities for the development of novel antimicrobial agents.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potential of N-substituted 3,3-dimethylbutanamides is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | Target Organism | MIC (µg/mL) |
| N-substituted 3,3-dimethylbutanamides | Staphylococcus aureus | Data not available | Ciprofloxacin | Staphylococcus aureus | ≤1 |
| Escherichia coli | Data not available | Escherichia coli | ≤1 | ||
| Candida albicans | Data not available | Candida albicans | N/A |
Note: Specific Minimum Inhibitory Concentration (MIC) values for N-substituted 3,3-dimethylbutanamides are not widely reported. The data for Ciprofloxacin is provided for comparative purposes.[6]
Mechanism of Action: Multiple Potential Targets
The antimicrobial mechanism of amide-containing compounds can be multifaceted and is not as clearly defined as for some established antibiotic classes. Potential mechanisms include:
-
Disruption of Cell Membrane Integrity: Amphiphilic amide structures can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Essential Enzymes: The amide moiety can interact with the active sites of crucial bacterial enzymes, inhibiting their function. For instance, some sulfonamides, which contain a sulfonamide group, act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[7]
-
Inhibition of Protein Synthesis: Some antimicrobial agents target bacterial ribosomes, interfering with protein synthesis.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
1. Preparation of Inoculum: a. From a fresh culture of the test microorganism on an agar plate, select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth for bacteria). b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. c. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the N-substituted this compound and the reference antibiotic (e.g., Ciprofloxacin) in the appropriate broth. b. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
3. Inoculation and Incubation: a. Add the diluted inoculum to each well of the microtiter plate, except for the sterility control. b. Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for most bacteria.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity Evaluation
The evaluation of cytotoxicity is crucial for identifying potential anticancer agents. Certain N-substituted butanamides have shown promise in this area.
Comparative Analysis of Cytotoxic Efficacy
The cytotoxic potential of N-substituted 3,3-dimethylbutanamides is compared against Doxorubicin, a widely used chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| N-hydroxybutanamide derivatives | HeLa | >100 | Doxorubicin | MCF-7 | 0.1 - 2.5 |
| HepG2 | >100 | A549 | >20 | ||
| (RS)-N-(2-(Cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylbut-2-enamide | HL-60 | 3.12 ± 0.15 | |||
| (RS)-N-(2-(Cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylpropiolamide | HL-60 | 1.61 ± 0.11 |
Note: Data for N-substituted 3,3-dimethylbutanamides is limited. The table includes data for structurally related butanamide derivatives to provide a comparative context.[8][9] The IC50 values for Doxorubicin can vary significantly depending on the cell line and exposure time.[10][11][12]
Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of many N-substituted amides is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[9] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.
This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6][13][14][15]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment: a. Prepare serial dilutions of the N-substituted this compound and the reference drug (e.g., Doxorubicin) in cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
3. Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Formazan Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. b. Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[8][9]
5. Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration that reduces cell viability by 50%) by plotting cell viability against the compound concentration.
Conclusion
N-substituted 3,3-dimethylbutanamides represent a promising and versatile chemical scaffold with demonstrated potential in herbicidal, antimicrobial, and cytotoxic applications. This guide has provided a framework for their in vitro biological evaluation, offering detailed experimental protocols and insights into their mechanisms of action. While the available quantitative data for this specific class of compounds is still emerging, the comparative analysis with established agents underscores the importance of continued research to fully elucidate their therapeutic and agrochemical potential. The methodologies and mechanistic understanding presented herein serve as a valuable resource for scientists dedicated to the discovery and development of novel bioactive molecules.
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A Comparative Benchmarking of Synthetic Routes to 3,3-Dimethylbutanamide
Introduction
3,3-Dimethylbutanamide, a simple yet sterically hindered primary amide, serves as a valuable building block and intermediate in organic synthesis. Its unique tert-butyl group adjacent to the amide functionality imparts specific physical and chemical properties to molecules incorporating this moiety. The efficient and scalable synthesis of this compound is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparison of several prominent synthetic routes to this compound, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and overall performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, purity, cost, safety, and scalability.
Characterization of this compound
For reference, the expected spectroscopic data for the target compound, this compound, are as follows:
-
¹H NMR (CDCl₃): δ 5.4 (br s, 2H, -NH₂), 1.9 (s, 2H, -CH₂-), 1.1 (s, 9H, -C(CH₃)₃).[1]
-
¹³C NMR (CDCl₃): δ 175.4, 52.5, 31.0, 29.8.[2]
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).[3]
Synthetic Strategies: A Head-to-Head Comparison
We will now delve into the specifics of four distinct and well-established synthetic routes for the preparation of this compound. Each route will be discussed in terms of its chemical principles, followed by a detailed experimental protocol and an analysis of its advantages and disadvantages.
Route 1: Acylation of Ammonia with Pivaloyl Chloride
This is arguably the most direct and classical approach to synthesizing a primary amide. The reaction involves the nucleophilic acyl substitution of a highly reactive acid chloride with ammonia.
Mechanism: The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final amide product. An excess of ammonia is typically used to neutralize the HCl byproduct.
Experimental Protocol:
-
A solution of pivaloyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
A solution of ammonia in a suitable solvent (e.g., 2 M in methanol or THF) or gaseous ammonia is slowly introduced into the cooled pivaloyl chloride solution with vigorous stirring. A significant excess of ammonia (at least 2.2 equivalents) is used.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with stirring continued for an additional 2-4 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.[4]
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to afford this compound.
Causality Behind Experimental Choices: The use of a low temperature (0 °C) helps to control the exothermicity of the reaction. An excess of ammonia is crucial not only to drive the reaction to completion but also to neutralize the hydrochloric acid generated, which would otherwise protonate the unreacted ammonia, rendering it non-nucleophilic.
Route 2: The Ritter Reaction
The Ritter reaction provides a pathway to N-alkyl amides from a nitrile and a source of a stable carbocation.[5] For the synthesis of this compound, this would involve the generation of a tert-butyl cation from tert-butanol or isobutylene, which is then trapped by a cyanide source, followed by hydrolysis. However, a more direct approach to the target amide is a modification where the carbocation source is the tert-butyl group of the desired amide. A practical variant for synthesizing N-tert-butyl amides involves the reaction of a nitrile with tert-butyl acetate in the presence of a strong acid.[6][7] To obtain the primary amide, a different nitrile precursor would be needed. A more relevant Ritter approach for this compound would involve the reaction of tert-butanol with a suitable nitrile under acidic conditions, followed by hydrolysis.
Mechanism: In the presence of a strong acid, tert-butanol is protonated and loses water to form a stable tert-butyl carbocation. This carbocation is then attacked by the nitrogen of a nitrile (like acetonitrile, which would lead to N-tert-butylacetamide). To obtain this compound, a nitrile containing the pivaloyl group would be necessary, which is not a standard Ritter reaction. A more feasible, albeit indirect, application of the Ritter reaction principle would be to use a different starting material that can generate the required carbon skeleton. For the purpose of this guide, we will focus on a more direct synthesis of a related N-tert-butyl amide to illustrate the reaction's utility.[8]
Experimental Protocol (for N-tert-butylacetamide as an example):
-
To a stirred solution of acetonitrile (1.0 eq) and tert-butanol (1.2 eq) in acetic acid, concentrated sulfuric acid (1.5 eq) is added dropwise at a temperature maintained between 20-25 °C.[9]
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of the amide.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices: The use of a strong acid is essential for the generation of the carbocation. The reaction is typically carried out in a protic solvent like acetic acid which can stabilize the intermediates. The aqueous workup serves to hydrolyze the intermediate nitrilium ion to the final amide product.
Route 3: Beckmann Rearrangement of Pinacolone Oxime
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions.[10] To synthesize this compound, the starting material would be the oxime of pinacolone (3,3-dimethyl-2-butanone).
Mechanism: The oxime is first treated with a strong acid or another activating agent (e.g., PCl₅, SOCl₂, cyanuric chloride).[11][12] The hydroxyl group of the oxime is converted into a good leaving group. A 1,2-alkyl shift, specifically the migration of the group anti-periplanar to the leaving group, occurs with the simultaneous expulsion of the leaving group.[13] In the case of pinacolone oxime, the bulkier tert-butyl group is expected to migrate, leading to the desired N-tert-butylacetamide, not this compound. The migration of the methyl group would lead to N-methyl pivalamide. Therefore, the Beckmann rearrangement is not a direct route to this compound. However, for the purpose of a comprehensive guide, we will outline a general procedure.[14]
Experimental Protocol (General):
-
Pinacolone is converted to its oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
-
The purified pinacolone oxime is then subjected to the rearrangement. A common reagent is polyphosphoric acid (PPA) or concentrated sulfuric acid. The oxime is added portion-wise to the acid at a controlled temperature.
-
The reaction mixture is heated for a specific duration to drive the rearrangement to completion.
-
After cooling, the mixture is poured onto ice water, and the resulting amide is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated. The crude product is then purified. A milder alternative involves the use of cyanuric chloride in DMF.[11]
Causality Behind Experimental Choices: The choice of the acidic catalyst is critical. Strong protic acids or Lewis acids are required to activate the hydroxyl group of the oxime. The reaction temperature and time are optimized to ensure complete rearrangement while minimizing side reactions.
Route 4: The Schmidt Reaction
The Schmidt reaction is a versatile method for converting ketones into amides using hydrazoic acid (HN₃) in the presence of a strong acid.[15][16][17] Starting from 3,3-dimethyl-2-butanone (pinacolone), this reaction can potentially yield this compound.
Mechanism: The ketone is first protonated by the strong acid, activating the carbonyl group. Hydrazoic acid then adds to the carbonyl carbon to form an azidohydrin intermediate. Following the elimination of water, a rearrangement occurs where one of the alkyl groups migrates to the nitrogen atom with the concomitant loss of dinitrogen gas.[18][19] The resulting nitrilium ion is then hydrolyzed to the amide. For an unsymmetrical ketone like pinacolone, the migration of the bulkier group (tert-butyl) is generally favored, which would lead to N-tert-butylacetamide. Migration of the methyl group would yield this compound. The regioselectivity can be influenced by the reaction conditions.
Experimental Protocol:
-
Caution: Hydrazoic acid is highly toxic and explosive.[20] It is typically generated in situ from sodium azide and a strong acid.[21][22][23] All operations should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
To a solution of 3,3-dimethyl-2-butanone (1.0 eq) in a suitable solvent like chloroform or benzene, a strong acid such as concentrated sulfuric acid is added cautiously at low temperature (0 °C).
-
Sodium azide (1.1-1.5 eq) is then added portion-wise to the stirred solution, maintaining the low temperature.
-
The reaction is allowed to proceed at a controlled temperature for several hours.
-
The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification of the resulting amide is typically achieved by chromatography or recrystallization.
Causality Behind Experimental Choices: The use of a strong acid is necessary to protonate the ketone and facilitate the addition of the azide. The portion-wise addition of sodium azide at low temperature is a critical safety measure to control the reaction rate and prevent the accumulation of dangerous concentrations of hydrazoic acid.
Performance Benchmarking
| Parameter | Route 1: Acylation | Route 2: Ritter Reaction | Route 3: Beckmann Rearrangement | Route 4: Schmidt Reaction |
| Starting Materials | Pivaloyl Chloride, Ammonia | t-Butanol, Acetonitrile | Pinacolone, Hydroxylamine | Pinacolone, Sodium Azide |
| Key Reagents | - | Strong Acid (e.g., H₂SO₄) | Strong Acid (e.g., H₂SO₄, PPA) or Cyanuric Chloride | Strong Acid (e.g., H₂SO₄), Hydrazoic Acid (in situ) |
| Typical Yield | High (>90%) | Good to High (70-95%) | Good to High (70-90%) | Moderate to Good (50-80%) |
| Reaction Time | 2-6 hours | 2-8 hours | 4-24 hours | 2-12 hours |
| Temperature | 0 °C to RT | Room Temperature | Elevated Temperatures or RT | 0 °C to RT |
| Scalability | Excellent | Good | Good | Poor (due to safety) |
| Purity of Crude | Good | Good | Moderate to Good | Moderate |
| Safety Concerns | Pivaloyl chloride is corrosive and lachrymatory.[24][25][26][27][28] | Use of strong, corrosive acids. | Use of strong, corrosive acids. | Extreme Hazard: Hydrazoic acid is highly toxic and explosive.[20][21][22][23][29] |
| Atom Economy | Moderate | Good | Good | Moderate |
| Cost of Reagents | Moderate | Low | Low to Moderate | Low |
Visualizing the Synthetic Pathways
Route 1: Acylation of Ammonia
Caption: Synthesis of this compound via acylation of ammonia.
Route 2: The Ritter Reaction
Caption: The Ritter reaction pathway to an N-alkyl amide.
Route 3: Beckmann Rearrangement
Caption: General scheme for the Beckmann rearrangement of pinacolone oxime.
Route 4: The Schmidt Reaction
Caption: The Schmidt reaction pathway from a ketone to an amide.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher.
-
For straightforward, high-yield, and scalable synthesis , the acylation of ammonia with pivaloyl chloride is the recommended method. It is a robust and well-understood reaction, and while pivaloyl chloride requires careful handling, the overall process is less hazardous than some of the alternatives.
-
The Ritter reaction is an excellent choice for producing N-tert-butyl amides and is generally high-yielding with readily available starting materials. However, its direct application to the synthesis of this compound is less straightforward.
-
The Beckmann rearrangement of pinacolone oxime is a viable route to an amide, but the regioselectivity of the rearrangement makes it unsuitable for the direct synthesis of this compound, as the migration of the tert-butyl group is favored.
-
The Schmidt reaction offers a direct conversion from a ketone to an amide. However, the extreme toxicity and explosive nature of hydrazoic acid make this route unsuitable for all but the most specialized and well-equipped laboratories. Its use on a large scale is strongly discouraged.
References
- International Chemical Safety Cards. CYANURIC CHLORIDE, ICSC: 1231.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: CYANURIC TRICHLORIDE.
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- Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet.
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A Senior Application Scientist's Guide to Coupling Agents for the Synthesis of N-aryl-3,3-dimethylbutanamides
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
The synthesis of N-aryl-3,3-dimethylbutanamides, incorporating the sterically demanding 3,3-dimethylbutanoyl (pivaloyl) group, presents a significant challenge in organic synthesis. The inherent bulkiness of the pivaloyl moiety impedes the approach of the amine nucleophile to the activated carboxylic acid, often leading to sluggish reactions, low yields, and the need for harsh conditions. This guide provides a comparative analysis of common and advanced coupling agents for this challenging transformation, offering insights into their mechanisms, performance, and practical considerations to aid researchers in selecting the optimal reagent for their specific needs. Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active compounds, making the efficient formation of even the most sterically hindered amides a critical endeavor.
Comparative Overview of Coupling Agent Performance
The choice of a coupling agent is paramount to the success of sterically hindered amide synthesis. Below is a summary of the performance of various classes of coupling agents, based on literature precedents for similar challenging amide bond formations.
| Coupling Agent Class | Representative Agent(s) | Typical Yield Range | Key Observations & Performance Insights | Potential Side Reactions |
| Carbodiimides | EDC/HOBt, DCC | Moderate | Cost-effective and widely used, but often sluggish for sterically hindered substrates. The addition of HOBt is crucial to minimize racemization and improve efficiency. | Formation of N-acylurea byproduct, which can be difficult to remove. Potential for racemization without an additive. |
| Phosphonium Salts | PyBOP | Moderate to High | Effective for many standard amide couplings, but can be less efficient for severely hindered systems compared to uronium salts. Generates a non-carcinogenic byproduct, making it a safer alternative to BOP. | Can result in impurities in the crude product. |
| Uronium/Aminium Salts | HATU, HBTU | High | Highly efficient with fast reaction kinetics, even for sterically hindered acids and less nucleophilic amines. Considered a go-to reagent for difficult couplings. | Guanidinylation of the primary amine if used in excess. |
| Phosphonic Anhydrides | T3P® | High | Excellent for difficult couplings, including sterically demanding substrates. Byproducts are water-soluble, simplifying workup. Often provides superior results with minimal epimerization for chiral substrates. | Requires careful handling as it can cause etching. |
| Mixed Anhydrides | Pivaloyl Chloride | High | A cost-effective and highly efficient method for forming mixed anhydrides that readily react with amines. The pivalic acid byproduct is generally easy to remove. | The formation of the mixed anhydride needs to be carefully controlled to avoid side reactions. |
| Acyl Fluorides | (In situ generation) | High | Acyl fluorides are small and highly reactive, making them ideal for overcoming steric hindrance. Can be generated in situ from the carboxylic acid using various fluorinating agents. | The fluorinating agents used can be hazardous and require careful handling. |
Deep Dive into Coupling Agent Classes: Mechanisms and Rationale
Carbodiimides: The Workhorse with Limitations
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their low cost and ease of use. The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond.
However, for sterically hindered substrates like 3,3-dimethylbutanoic acid, the nucleophilic attack by the aniline can be slow. This allows for an intramolecular rearrangement of the O-acylisourea to a stable N-acylurea byproduct, which consumes the activated acid and complicates purification. The addition of 1-hydroxybenzotriazole (HOBt) can mitigate this by forming an HOBt-active ester, which is more stable towards rearrangement but still highly reactive towards amines.
Caption: Carbodiimide coupling mechanism with HOBt additive.
Uronium/Aminium Salts: The Powerhouse for Difficult Couplings
Uronium salts, with HATU being a prime example, are renowned for their high efficiency in challenging amide bond formations. The mechanism involves the formation of an active ester in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This active ester is significantly more reactive than those formed with carbodiimides, leading to faster reaction times and higher yields, especially with sterically hindered substrates.
The key to HATU's effectiveness lies in the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the reaction and minimizing side reactions. For the synthesis of N-aryl-3,3-dimethylbutanamides, HATU is often a superior choice, justifying its higher cost when high yields are paramount.
Caption: General mechanism of HATU-mediated amide bond formation.
Propanephosphonic Anhydride (T3P®): The Clean and Efficient Alternative
T3P® has emerged as a powerful and environmentally benign coupling reagent. It is particularly effective for sterically demanding substrates and reactions prone to epimerization. The reagent activates the carboxylic acid by forming a mixed phosphonic anhydride, which is highly reactive towards amines.
A significant advantage of T3P® is that its byproducts are water-soluble, greatly simplifying the workup procedure through simple aqueous extraction. This, combined with its low toxicity and high efficiency, makes T3P® an excellent choice for both lab-scale and large-scale synthesis of challenging amides like N-aryl-3,3-dimethylbutanamides.
Caption: Simplified mechanism of T3P®-mediated amide coupling.
Experimental Protocols: A Step-by-Step Guide
The following is a representative protocol for the synthesis of an N-aryl-3,3-dimethylbutanamide using T3P®, a highly effective reagent for this transformation.
Synthesis of N-(4-methoxyphenyl)-3,3-dimethylbutanamide using T3P®
Materials:
-
3,3-Dimethylbutanoic acid (pivalic acid)
-
4-Methoxyaniline (p-anisidine)
-
Propanephosphonic anhydride (T3P®), 50% solution in ethyl acetate
-
Pyridine
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 3,3-dimethylbutanoic acid (1.0 equiv.), 4-methoxyaniline (1.05 equiv.), and ethyl acetate (to make a 0.5 M solution with respect to the carboxylic acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridine (2.0 equiv.) to the solution.
-
Slowly add the T3P® solution (1.5 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(4-methoxyphenyl)-3,3-dimethylbutanamide.
Conclusion and Recommendations
The synthesis of sterically hindered N-aryl-3,3-dimethylbutanamides requires careful consideration of the coupling agent. While traditional reagents like EDC/HOBt can be effective in some cases, they often fall short in terms of efficiency for such challenging substrates.
For high-yield and clean synthesis of N-aryl-3,3-dimethylbutanamides, T3P® and uronium salts like HATU are highly recommended. T3P® offers the distinct advantage of a simplified, aqueous workup, making it an excellent choice for both small and large-scale preparations. HATU provides rapid and efficient coupling, which can be critical for sensitive substrates or when reaction time is a primary concern. The use of pivaloyl chloride to form a mixed anhydride also presents a cost-effective and efficient alternative.
Ultimately, the optimal choice of coupling agent will depend on the specific substrate, scale of the reaction, cost considerations, and desired purity of the final product. The information and protocols provided in this guide are intended to empower researchers to make informed decisions and successfully navigate the synthesis of these challenging yet important molecules.
References
- Wissmann, H., & Kleiner, H. J. (1980). Propanephosphonic Anhydride for Peptide Synthesis. Angewandte Chemie International Edition in English, 19(2), 133-134.
- Mao, F., Jin, C., Wang, J., & Xu, X. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 21(18), 3825-3828.
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
- Wagh, S. J., & R. (2012). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Arkivoc, 2012(1), 403-435.
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
- Taylor, R. D., et al. (2014). The use of T3P® in the synthesis of 2,3-dihydro-4H-1,3-thiazin-4-ones. Tetrahedron, 70(40), 7253-7259.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Ulven, T., et al. (2015). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed. Organic & Biomolecular Chemistry, 13(47), 11458-11463.
- Badland, M., et al. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Green Chemistry, 21(21), 5990-5998.
- Wang, X., et al. (2012). A one-pot, base-free synthesis of N-arylamides via a modified pivaloyl mixed anhydride mediated amide coupling. Tetrahedron Letters, 53(38), 5121-5124.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
- Liu, L., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(12), 1269.
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- Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination.
- Bose, D. S., & Narsaiah, A. V. (2001). Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis, 2001(03), 373-375.
- Maas, L. M., Haswell, A., Hughes, R., & Hopkinson, M. N. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921–930.
- Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2677-2680.
- Aapptec. (n.d.). Coupling Reagents.
A Researcher's Guide to the Spectroscopic Journey from Carboxylic Acid to Primary Amide
An In-Depth Comparison of 3,3-Dimethylbutanamide and Its Precursors
Welcome, researchers, scientists, and drug development professionals, to a detailed exploration of the spectroscopic characteristics of this compound and its common precursors, 3,3-Dimethylbutanoic acid and 3,3-Dimethylbutanoyl chloride. This guide provides an objective comparison of these molecules, supported by experimental data, to aid in their synthesis, identification, and purification. We will delve into the nuances of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build a comprehensive understanding of their molecular transformations.
From Precursor to Product: A Synthetic Overview
The synthesis of this compound typically proceeds through the activation of the carboxylic acid group of 3,3-Dimethylbutanoic acid, followed by amidation. A common and efficient laboratory-scale method involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with ammonia. This two-step process is favored for its high yield and the clear spectroscopic changes that allow for straightforward reaction monitoring.
Experimental Protocols
Synthesis of 3,3-Dimethylbutanoyl chloride from 3,3-Dimethylbutanoic acid
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-Dimethylbutanoic acid.
-
Slowly add thionyl chloride (SOCl₂) to the flask at room temperature. A typical molar ratio is 1.2 equivalents of SOCl₂ to 1 equivalent of the carboxylic acid.
-
Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The resulting 3,3-Dimethylbutanoyl chloride can be purified by fractional distillation.
Synthesis of this compound from 3,3-Dimethylbutanoyl chloride
-
Dissolve the purified 3,3-Dimethylbutanoyl chloride in a suitable aprotic solvent, such as diethyl ether or dichloromethane, in a flask cooled in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue the addition until the reaction is complete, which is typically indicated by the formation of a white precipitate (ammonium chloride) and the disappearance of the acyl chloride.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization or chromatography.
Spectroscopic Comparison: Unveiling Molecular Transformations
The true power of spectroscopy lies in its ability to provide a molecular fingerprint. By comparing the spectra of the starting material, intermediate, and final product, we can confidently track the chemical transformation.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying functional groups. The key transformations we expect to see are the disappearance of the broad O-H stretch of the carboxylic acid, the appearance and subsequent disappearance of the C=O stretch of the acyl chloride at a higher wavenumber, and finally, the appearance of the characteristic N-H and C=O stretches of the primary amide.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 3,3-Dimethylbutanoic Acid | ~3300-2500 (broad), ~1710 | O-H stretch of the carboxylic acid, C=O stretch.[1][2][3][4] |
| 3,3-Dimethylbutanoyl Chloride | ~1800 | C=O stretch of the acyl chloride (higher frequency due to the inductive effect of chlorine).[5][6][7] |
| This compound | ~3350 and ~3180, ~1650 | N-H stretches (two bands for a primary amide), C=O stretch (Amide I band).[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecules. The chemical shifts of the protons and carbons adjacent to the carbonyl group are particularly sensitive to the changing electronegativity of the substituent (OH, Cl, NH₂).
¹H NMR Spectroscopy
| Compound | δ (ppm) - (CH₃)₃C- | δ (ppm) - -CH₂- | δ (ppm) - Other | Interpretation |
| 3,3-Dimethylbutanoic Acid | ~1.06 | ~2.24 | ~11.9 (broad s, 1H) | The acidic proton of the carboxylic acid is highly deshielded.[9] |
| 3,3-Dimethylbutanoyl Chloride | ~1.0 | ~2.4 | - | The methylene protons are slightly more deshielded due to the electron-withdrawing nature of the chlorine atom.[10] |
| This compound | ~1.0 | ~2.1 | ~5.4 and ~6.2 (broad s, 2H) | The two amide protons are diastereotopic and appear as two broad singlets.[11] |
¹³C NMR Spectroscopy
| Compound | δ (ppm) - (CH₃)₃C- | δ (ppm) - -CH₂- | δ (ppm) - C=O | Interpretation |
| 3,3-Dimethylbutanoic Acid | ~29.5, ~30.5 | ~47.5 | ~179 | Carbonyl carbon of the carboxylic acid.[12][13] |
| 3,3-Dimethylbutanoyl Chloride | ~29.0, ~31.0 | ~54.0 | ~175 | Carbonyl carbon of the acyl chloride. |
| This compound | ~29.7, ~30.8 | ~48.2 | ~176 | Carbonyl carbon of the amide. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. Electron ionization (EI) is a common technique that can lead to characteristic fragments.
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) | Interpretation |
| 3,3-Dimethylbutanoic Acid | 116.08 | 57, 73, 101 | Loss of the tert-butyl group (m/z 57), loss of the carboxyl group, and McLafferty rearrangement.[1][14][15][16] |
| 3,3-Dimethylbutanoyl Chloride | 134.05 / 136.05 | 57, 99/101 | Isotopic pattern of chlorine (³⁵Cl/³⁷Cl) is visible for the molecular ion and fragments containing chlorine. Loss of the tert-butyl group (m/z 57). |
| This compound | 115.10 | 57, 59, 100 | Loss of the tert-butyl group (m/z 57), formation of the [C(O)NH₂]⁺ fragment (m/z 44), and McLafferty rearrangement.[8][17] |
Conclusion
The spectroscopic comparison of this compound and its precursors, 3,3-Dimethylbutanoic acid and 3,3-Dimethylbutanoyl chloride, provides a clear and instructive example of how modern analytical techniques can be used to monitor and confirm chemical transformations. Each technique offers a unique perspective on the molecular changes occurring during the synthesis. By understanding the characteristic spectral features of each compound, researchers can confidently navigate the synthetic pathway, ensure the purity of their products, and advance their research and development endeavors.
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A Researcher's Guide to Greener Synthesis of 3,3-Dimethylbutanamide: An Environmental Impact Assessment
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is increasingly intertwined with the principles of sustainability. The synthesis of amides, a foundational transformation in organic chemistry, stands as a prime example where traditional methodologies are being re-evaluated through the lens of green chemistry. This guide provides an in-depth comparative analysis of different synthetic routes to 3,3-Dimethylbutanamide, a valuable building block, with a focus on assessing their environmental impact. By examining the causality behind experimental choices and providing supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights to make more environmentally conscious decisions in their synthetic endeavors.
Introduction: The Imperative for Greener Amide Bond Formation
The amide bond is a ubiquitous functional group in pharmaceuticals, agrochemicals, and materials science. Historically, its construction has often relied on stoichiometric activating agents, such as carbodiimides or the conversion of carboxylic acids to highly reactive acid chlorides. While effective, these methods frequently generate significant amounts of waste, utilize hazardous reagents, and consume considerable energy, contributing to a larger environmental footprint.[1] The principles of green chemistry encourage the development of alternative pathways that are more atom-economical, energy-efficient, and utilize less hazardous substances.[2] This guide will dissect and compare both a traditional and a greener catalytic approach to the synthesis of this compound, providing a quantitative and qualitative assessment of their environmental performance.
Comparative Analysis of Synthesis Methods
For the purpose of this guide, we will compare two distinct methods for the synthesis of this compound from 3,3-dimethylbutanoic acid and an amine source:
-
Method A: Carbodiimide-Mediated Coupling (Traditional Approach)
-
Method B: Boric Acid-Catalyzed Direct Amidation (Greener Alternative)
Method A: Carbodiimide-Mediated Coupling
This widely used method involves the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive O-acylisourea intermediate, which is then attacked by the amine.
Causality of Experimental Choices: The choice of a carbodiimide coupling agent is historically driven by its high efficiency and broad substrate scope. The addition of additives like 1-hydroxybenzotriazole (HOBt) is a common strategy to suppress side reactions and minimize racemization in chiral substrates.[3] Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are frequently used as solvents due to their ability to dissolve a wide range of reactants.[4] However, these solvents are now recognized as environmentally problematic.[5][6][7]
dot
Caption: Workflow for Carbodiimide-Mediated Synthesis.
Method B: Boric Acid-Catalyzed Direct Amidation
A greener alternative to traditional coupling methods is the direct amidation of carboxylic acids with amines, catalyzed by a simple and inexpensive catalyst like boric acid.[8] This method typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid, often with the removal of water to drive the equilibrium towards product formation.[1]
Causality of Experimental Choices: Boric acid is an attractive catalyst due to its low cost, low toxicity, and environmental benignity. The reaction can often be performed in higher boiling, less hazardous solvents or even under solvent-free conditions, significantly reducing the environmental impact.[9] The removal of water, the only theoretical byproduct, is crucial for achieving high yields, and this can be accomplished through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using desiccants.
dot
Caption: Workflow for Boric Acid-Catalyzed Synthesis.
Quantitative Environmental Impact Assessment
To objectively compare these two methods, we will utilize established green chemistry metrics. The following table summarizes the key performance indicators based on typical experimental data for the synthesis of a simple amide.
| Metric | Method A: Carbodiimide Coupling | Method B: Boric Acid Catalysis | Justification |
| Typical Yield (%) | ~90[10] | ~95[10] | Catalytic methods can often achieve higher yields with proper optimization. |
| Atom Economy (%) | ~48[10] | ~93[10] | Direct amidation produces only water as a byproduct, leading to significantly higher atom economy. |
| Process Mass Intensity (PMI) | High (~50-100)[10] | Low (~10-30)[10] | The need for stoichiometric coupling reagents and extensive purification in Method A results in a much higher PMI. |
| E-Factor | ~1.5 - 2.0[10] | ~0.1 - 0.5[10] | Reflecting the lower waste generation, the E-factor for the catalytic method is substantially better. |
| Solvent Choice | DCM, DMF (Hazardous)[4] | Toluene, greener alternatives (e.g., 2-MeTHF)[5][6][7] | Catalytic methods often allow for the use of less harmful and more sustainable solvents. |
| Energy Consumption | Moderate (Room temp reaction, energy for purification) | Higher (Requires heating for reaction) | The need for elevated temperatures is a potential drawback of the catalytic method in terms of energy consumption. |
| Waste Profile | EDC-Urea byproduct, chlorinated solvent waste, aqueous waste | Water, recoverable solvent | The waste generated from Method B is significantly less hazardous and more manageable. |
Experimental Protocols
General Procedure for Method A: Carbodiimide-Mediated Synthesis
-
To a solution of 3,3-dimethylbutanoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the desired amine (1.0 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
General Procedure for Method B: Boric Acid-Catalyzed Direct Amidation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3,3-dimethylbutanoic acid (1.0 eq), the desired amine (1.0-1.2 eq), and boric acid (0.05-0.1 eq).
-
Add a suitable solvent such as toluene to the flask.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected or the reaction is deemed complete by TLC or GC-MS analysis.
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or distillation.
Conclusion and Future Outlook
This comparative guide demonstrates that for the synthesis of this compound, the boric acid-catalyzed direct amidation method presents a significantly greener alternative to the traditional carbodiimide-mediated coupling. The substantial improvements in atom economy, process mass intensity, and waste profile highlight the tangible benefits of adopting catalytic strategies. While the energy input for the catalytic method is a consideration, the overall reduction in hazardous material usage and waste generation makes it a more sustainable choice.
For researchers and professionals in drug development, the adoption of such greener methodologies is not merely an environmental consideration but also a strategic one.[2] Simpler workup procedures, reduced waste disposal costs, and improved safety profiles are all compelling advantages in a regulated and cost-sensitive industry.
Future research should continue to explore even more sustainable approaches, such as enzymatic synthesis and the use of bio-based solvents.[11] Enzymatic methods, in particular, offer the potential for high selectivity under mild conditions, further reducing the environmental impact of amide synthesis.[11] The continued development and adoption of these greener synthetic routes will be crucial in shaping a more sustainable future for the chemical and pharmaceutical industries.
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A Comparative Guide to the Pharmacokinetic Profiles of Antiepileptic Drugs Featuring the 2-(2-oxopyrrolidin-1-yl)butanamide Scaffold
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of key antiepileptic drugs (AEDs) that share the 2-(2-oxopyrrolidin-1-yl)butanamide core structure. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurology, pharmacology, and medicinal chemistry. We will dissect the absorption, distribution, metabolism, and excretion (ADME) properties of Levetiracetam, Brivaracetam, and Seletracetam, supported by experimental data and detailed methodologies.
The selection of these compounds is predicated on their shared mechanism of action, targeting the synaptic vesicle glycoprotein 2A (SV2A), and their structural relationship, which offers a compelling case study in how subtle molecular modifications can significantly influence pharmacokinetic behavior.[1][2][3] Understanding these differences is paramount for the rational design of next-generation therapeutics with optimized efficacy and safety profiles.
The 2-(2-oxopyrrolidin-1-yl)butanamide Scaffold: A Foundation for Novel Anticonvulsants
The discovery of Levetiracetam, with its unique SV2A binding mechanism, marked a significant advancement in epilepsy treatment.[1] Its favorable pharmacokinetic profile, characterized by rapid absorption and minimal metabolism, established a new benchmark for AEDs.[4] This success spurred the development of analogs like Brivaracetam and Seletracetam, which were designed to improve upon the parent compound's properties, such as binding affinity and potency.[2][5]
Brivaracetam, the n-propyl analog of Levetiracetam, exhibits a 15- to 30-fold higher affinity for SV2A.[2] Seletracetam, featuring a difluoroethenyl group on the pyrrolidone ring, was also developed to enhance potency.[3][5] While Levetiracetam and Brivaracetam have achieved clinical use, the development of Seletracetam was halted despite promising preclinical data.[5][6][7] This guide will explore the pharmacokinetic nuances that may have contributed to these divergent outcomes.
Comparative Pharmacokinetic Profiles
The ADME properties of a drug candidate are critical determinants of its clinical success. The following sections provide a detailed comparison of Levetiracetam, Brivaracetam, and Seletracetam, with quantitative data summarized in Table 1.
All three compounds exhibit rapid and near-complete oral absorption, a highly desirable characteristic for orally administered medications.
-
Levetiracetam: Is rapidly absorbed with a high oral bioavailability of approximately 100%.[4] Peak plasma concentrations are typically reached within an hour of oral administration. While food can delay the time to peak concentration, it does not significantly affect the extent of absorption.[4]
-
Brivaracetam: Also demonstrates rapid and almost complete absorption following oral administration.[6] Its high permeability and solubility contribute to its excellent absorption profile.
-
Seletracetam: Preclinical and early clinical studies indicated rapid and high absorption, with an oral bioavailability greater than 90%.[5]
The favorable absorption of these compounds can be attributed to their physicochemical properties, including their relatively small size and moderate lipophilicity, which facilitate passage across the intestinal epithelium.
The distribution of a drug throughout the body influences its access to the site of action and potential for off-target effects.
-
Levetiracetam: Has a volume of distribution similar to total body water and exhibits low plasma protein binding (less than 10%).[4] This low protein binding minimizes the potential for drug-drug interactions through competition for binding sites and ensures a high fraction of unbound, pharmacologically active drug.
-
Brivaracetam: Similar to Levetiracetam, it has a low volume of distribution and low plasma protein binding.[6]
-
Seletracetam: Also displays low plasma protein binding, a feature that predicts a low potential for drug-drug interactions.[5]
The limited plasma protein binding across all three compounds is a significant advantage, simplifying dosing regimens and reducing the risk of interactions with co-administered medications.
Metabolism is a key determinant of a drug's half-life and potential for producing active or toxic metabolites. The metabolic pathways of these three compounds show notable differences.
-
Levetiracetam: Does not undergo extensive metabolism. The primary metabolic pathway is the enzymatic hydrolysis of the acetamide group, which is not dependent on the cytochrome P450 (CYP) system.[4] Approximately 66% of the dose is excreted unchanged in the urine.[4]
-
Brivaracetam: Is more extensively metabolized than Levetiracetam, primarily through hydrolysis of the amide group to form an inactive carboxylic acid metabolite. A secondary, minor metabolic pathway involves hydroxylation mediated by the CYP2C19 enzyme.[6]
-
Seletracetam: The main metabolic route is the hydrolysis of the acetamide to an inactive carboxylic acid metabolite.[5] It appears to neither inhibit nor induce major human drug-metabolizing enzymes.[5]
The minimal reliance on the CYP450 system for Levetiracetam and Seletracetam metabolism is a significant clinical advantage, reducing the likelihood of drug-drug interactions. Brivaracetam's partial dependence on CYP2C19 introduces a potential for interactions with inhibitors or inducers of this enzyme.
The primary route of elimination for all three compounds and their metabolites is renal excretion.
-
Levetiracetam: Is primarily eliminated by the kidneys, with about 66% of the drug excreted unchanged.[4]
-
Brivaracetam: Over 95% of the dose, including metabolites, is excreted in the urine.[6]
-
Seletracetam: Is mainly eliminated via the urine, with approximately 60% of the dose recovered in 48 hours as both unchanged drug and its carboxylic acid metabolite.[8]
The renal clearance of these drugs means that dose adjustments are necessary for patients with impaired kidney function.
| Pharmacokinetic Parameter | Levetiracetam | Brivaracetam | Seletracetam |
| Oral Bioavailability | ~100%[4] | Nearly 100%[6] | >90%[5] |
| Time to Peak Plasma Conc. | ~1 hour[4] | ~1 hour[9] | ~1 hour[10] |
| Plasma Protein Binding | <10%[4] | <20%[6] | <10%[5] |
| Volume of Distribution | ~0.7 L/kg[11] | ~0.5 L/kg[12] | ~0.6 L/kg[10] |
| Elimination Half-life | 6-8 hours[13] | ~9 hours[6] | ~8 hours[5] |
| Primary Metabolism | Hydrolysis of acetamide[4] | Hydrolysis of acetamide, CYP2C19-mediated hydroxylation[6] | Hydrolysis of acetamide[5] |
| Primary Excretion Route | Renal[4] | Renal[6] | Renal[8] |
Table 1: Comparative Pharmacokinetic Parameters of Levetiracetam, Brivaracetam, and Seletracetam.
Experimental Protocols for Pharmacokinetic Profiling
The data presented in this guide are derived from a suite of standardized in vitro and in vivo assays. The following sections provide an overview of the methodologies employed to characterize the ADME properties of drug candidates.
These assays are crucial for early-stage drug discovery, providing predictive data on a compound's pharmacokinetic behavior.[14]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, to model the intestinal epithelial barrier.[15][16] It is used to assess a compound's potential for oral absorption and to identify whether it is a substrate for efflux transporters like P-glycoprotein.[9][17] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[17]
Caption: Caco-2 Permeability Assay Workflow.
-
Liver Microsomal Stability Assay: This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[18] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.
Caption: Liver Microsomal Stability Assay Workflow.
-
Plasma Protein Binding Assay (Equilibrium Dialysis): This assay measures the fraction of a drug that binds to plasma proteins, which is a key determinant of the unbound, pharmacologically active concentration.[13][19] The rapid equilibrium dialysis (RED) method is commonly used, where a semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber.[20][21]
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A Senior Application Scientist's Guide to the Scale-Up of 3,3-Dimethylbutanamide Synthesis: A Comparative Validation
For researchers, scientists, and professionals in drug development, the successful transition of a chemical synthesis from the laboratory bench to a pilot plant is a critical juncture. This guide provides an in-depth, objective comparison of the laboratory-scale and pilot-scale synthesis of 3,3-Dimethylbutanamide, a key building block in pharmaceutical development. By presenting supporting experimental data and elucidating the scientific rationale behind process modifications, this document serves as a practical resource for validating a scalable and robust synthetic process.
Introduction: The Significance of this compound and the Challenges of Scale-Up
This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural motif makes it a valuable component in the development of novel therapeutics. The Ritter reaction, a well-established method for the formation of N-alkyl amides, provides an efficient route to this compound.[1][2] However, scaling up this synthesis from the gram-scale to the kilogram-scale introduces significant challenges that can impact yield, purity, and safety.[3][4]
The primary hurdles in the scale-up of the exothermic Ritter reaction include:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making efficient heat dissipation more challenging.[3][5] This can lead to temperature gradients and potential runaway reactions.
-
Mass Transfer and Mixing: Achieving homogeneous mixing in large reactors is more complex, potentially leading to localized concentration differences, reduced reaction rates, and the formation of impurities.[6][7][8]
-
Safety: The handling of large quantities of corrosive and reactive reagents like concentrated sulfuric acid necessitates stringent safety protocols and specialized equipment.[5][9]
-
Cost-Effectiveness: Reagent costs, energy consumption, and equipment amortization become significant factors at a larger scale, requiring process optimization for economic viability.[10][11]
This guide will dissect these challenges by comparing a laboratory-scale synthesis with a validated pilot-plant process, providing the necessary data and protocols for successful implementation.
The Synthetic Pathway: The Ritter Reaction
The synthesis of this compound is achieved via the Ritter reaction, which involves the acid-catalyzed addition of a nitrile to a carbocation. In this case, 3,3-dimethyl-1-butene serves as the carbocation precursor, and acetonitrile acts as the nitrile source, with concentrated sulfuric acid as the catalyst.[12][13]
The reaction mechanism proceeds as follows:
-
Carbocation Formation: Protonation of 3,3-dimethyl-1-butene by sulfuric acid generates a stable tertiary carbocation.
-
Nucleophilic Attack: The nitrogen atom of acetonitrile attacks the electrophilic carbocation, forming a nitrilium ion intermediate.
-
Hydrolysis: Subsequent hydrolysis of the nitrilium ion, typically during aqueous workup, yields the final product, this compound.
Caption: Mechanism of the Ritter Reaction for this compound Synthesis.
Comparative Analysis: Laboratory vs. Pilot Scale
To illustrate the validation of the scale-up process, we present a comparative analysis of a laboratory-scale synthesis (10 g scale) and a pilot-plant synthesis (1 kg scale).
Experimental Protocols
Materials:
-
3,3-Dimethyl-1-butene (9.5 mL, 7.4 g, 88 mmol)
-
Acetonitrile (50 mL)
-
Concentrated Sulfuric Acid (98%) (10 mL, 18.4 g, 188 mmol)
-
Ice water (200 mL)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with acetonitrile (50 mL) and cooled to 0-5 °C in an ice bath.
-
3,3-Dimethyl-1-butene (9.5 mL) is added to the cooled acetonitrile.
-
Concentrated sulfuric acid (10 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 5-10 °C for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is slowly poured into 200 mL of ice water with vigorous stirring.
-
The acidic solution is carefully neutralized with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Materials:
-
3,3-Dimethyl-1-butene (1.28 L, 1.0 kg, 11.9 mol)
-
Acetonitrile (6.7 L)
-
Concentrated Sulfuric Acid (98%) (1.35 L, 2.48 kg, 25.3 mol)
-
Ice water (27 L)
-
50% Sodium Hydroxide solution
-
Toluene
-
Brine
Procedure:
-
A 50 L glass-lined reactor equipped with a mechanical stirrer, a thermocouple, a cooling jacket, and a pressure-equalizing dropping funnel is charged with acetonitrile (6.7 L) and cooled to 0-5 °C using a circulating chiller.
-
3,3-Dimethyl-1-butene (1.28 L) is added to the reactor.
-
Concentrated sulfuric acid (1.35 L) is added dropwise over 2 hours, maintaining the internal temperature at 5 ± 2 °C. The addition rate is controlled to manage the exotherm.
-
The reaction mixture is stirred at 5-10 °C for 3 hours.
-
In-process control (IPC) is performed using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
The reaction mixture is slowly transferred via a dip tube into a separate 100 L quenching vessel containing 27 L of ice water with vigorous agitation. The temperature of the quenching mixture is maintained below 20 °C.
-
The acidic solution is neutralized by the controlled addition of a 50% sodium hydroxide solution to a pH of 7-8, while maintaining the temperature below 25 °C.
-
The layers are allowed to separate, and the aqueous layer is extracted with toluene (2 x 6.7 L).
-
The combined organic layers are washed with brine (6.7 L), and the solvent is removed by vacuum distillation to afford the crude product.
-
The crude product is purified by short-path distillation under reduced pressure.
Comparative Data
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Differences |
| Yield | 85% | 82% | Slightly lower yield at pilot scale can be attributed to potential mass transfer limitations and losses during transfers between larger vessels. |
| Purity (by HPLC) | 98.5% | 99.2% | Higher purity at pilot scale is achieved through more efficient purification by vacuum distillation compared to laboratory-scale recrystallization. |
| Reaction Time | 2 hours | 3 hours | Longer reaction time at the pilot scale is a conservative measure to ensure complete conversion, compensating for less efficient mixing compared to the lab scale. |
| Cycle Time | ~8 hours | ~16 hours | The longer cycle time for the pilot scale is due to slower addition rates for safety, extended workup, and equipment setup/cleaning. |
| Cost of Goods | High | Moderate | The cost per gram is significantly lower at the pilot scale due to bulk purchasing of raw materials and more efficient use of resources. |
| Safety | Standard laboratory precautions | Enhanced engineering controls (e.g., dedicated quenching vessel, automated temperature control) are essential to manage the exothermic reaction at a larger scale. |
Analytical Methods for Purity and Impurity Profiling
Accurate determination of product purity and identification of impurities are critical for process validation. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is used for quantitative purity analysis and for tracking the disappearance of starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities.[9] Potential impurities arising from the Ritter reaction include unreacted starting materials, byproducts from carbocation rearrangement, and oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and to identify any major impurities.
Process Validation and Scale-Up Rationale
The successful scale-up of the this compound synthesis hinges on a thorough understanding and mitigation of the challenges outlined earlier. The following workflow illustrates the key stages of the validation process.
Caption: Workflow for the Validation of the this compound Synthesis Scale-Up.
The key modifications and their justifications for the pilot-scale process are:
-
Mechanical Stirring and Baffled Reactor: To counteract the challenges of inefficient mixing in a larger vessel, a mechanical stirrer and a baffled reactor are employed to ensure better turbulence and homogeneity.[8]
-
Jacketed Reactor with Chiller: Precise temperature control is paramount. A jacketed reactor connected to a programmable chiller allows for efficient removal of the reaction exotherm, preventing temperature spikes and ensuring a consistent reaction profile.[3]
-
Controlled Addition Rates: The slow, controlled addition of sulfuric acid is crucial for managing the exothermic nature of the reaction at a larger scale. This is a critical safety measure to prevent a runaway reaction.
-
Separate Quenching Vessel: Quenching a large volume of concentrated acid is highly exothermic and can lead to splashing. Using a separate, larger vessel with efficient cooling and agitation for the quench ensures a safer and more controlled process.
-
Vacuum Distillation for Purification: While recrystallization is effective at the lab scale, vacuum distillation is a more efficient and scalable method for purifying the liquid product at the pilot scale, often resulting in higher purity.
Conclusion and Future Perspectives
The successful scale-up of this compound synthesis via the Ritter reaction is a testament to a well-designed and thoroughly validated process. By anticipating and addressing the challenges of heat transfer, mixing, and safety, a robust and reproducible pilot-plant process can be established. The comparative data presented in this guide demonstrates that with careful process engineering and analytical monitoring, it is possible to achieve high yield and purity at a larger scale.
Future work in this area could focus on the development of a continuous flow process for the Ritter reaction. A flow chemistry approach could offer significant advantages in terms of safety, heat transfer, and process control, potentially leading to even more efficient and scalable production of this compound.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with 3,3-Dimethylbutanamide Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is not just a parameter—it is the bedrock of reliable immunoassays and the assurance of targeted therapeutic action. An antibody that binds to unintended targets can lead to misleading data and potentially harmful off-target effects in therapeutic applications.[1][2] This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies, using a hypothetical case study of monoclonal antibodies raised against a novel 3,3-Dimethylbutanamide derivative, a class of small molecules with emerging interest in pharmaceutical development.
The principles and protocols detailed herein are designed to offer a robust framework for validating antibody specificity, ensuring data integrity and confidence in your research outcomes.
The Criticality of Specificity for Small Molecule Antibodies
Antibodies targeting small molecules, or haptens, such as this compound derivatives, present a unique challenge.[3] Unlike large protein antigens with multiple distinct epitopes, small molecules offer a limited surface for antibody recognition. Consequently, even minor structural similarities between the target molecule and other compounds can lead to significant cross-reactivity, where the antibody binds to unintended molecules.[4][5] This can result in false-positive signals in diagnostic assays or off-target binding in therapeutic contexts, compromising both research validity and patient safety.[1][2][6]
In drug development, rigorous specificity testing is not just a quality control step but a crucial part of the preclinical safety evaluation required before advancing to human trials.[7][8][9]
Experimental Design: A Multi-Pronged Approach to Assessing Cross-Reactivity
To comprehensively evaluate the specificity of our hypothetical monoclonal antibodies (mAbs), designated Ab-A and Ab-B , raised against N-ethyl-3,3-dimethylbutanamide, we will employ a battery of immunoassays. The choice of multiple techniques is deliberate; each provides a different perspective on the antibody-antigen interaction, and together they create a more complete and validated picture of antibody performance.[10][11]
Our panel of potential cross-reactants includes the parent molecule, this compound, and a structurally similar derivative, N,N-diethyl-3,3-dimethylbutanamide.
| Compound ID | Name | Structure | Role in Study |
| Target Antigen | N-ethyl-3,3-dimethylbutanamide | C8H17NO | The immunogen used to raise Ab-A and Ab-B. |
| Cross-Reactant 1 | This compound | C6H13NO | Parent molecule, lacks the ethyl group. |
| Cross-Reactant 2 | N,N-diethyl-3,3-dimethylbutanamide | C10H21NO | Derivative with an additional ethyl group. |
Our investigation will proceed through the following key experimental workflows:
Figure 1: A multi-phase experimental workflow for antibody cross-reactivity assessment.
Phase 1: Competitive ELISA for High-Throughput Screening
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal first-pass technique for screening cross-reactivity. It allows for the rapid assessment of multiple potential cross-reactants in a high-throughput format. The principle relies on the competition between the target antigen coated on the plate and the potential cross-reactant in solution for binding to the antibody.[12]
Hypothetical Results: Competitive ELISA
The cross-reactivity is calculated as: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100
| Antibody | Analyte | IC50 (nM) | % Cross-Reactivity |
| Ab-A | N-ethyl-3,3-dimethylbutanamide | 10 | 100% |
| This compound | 500 | 2% | |
| N,N-diethyl-3,3-dimethylbutanamide | 100 | 10% | |
| Ab-B | N-ethyl-3,3-dimethylbutanamide | 15 | 100% |
| This compound | >1000 | <1.5% | |
| N,N-diethyl-3,3-dimethylbutanamide | 800 | 1.875% |
Interpretation: Based on this initial screen, Ab-B demonstrates superior specificity with significantly lower cross-reactivity towards both related compounds compared to Ab-A .
Phase 2: Western Blot for Specificity Under Denaturing Conditions
Western blotting is a powerful technique to confirm antibody specificity.[13][14] While not the primary method for small molecule analysis (as they are not resolved by SDS-PAGE), a modified approach can be used. Here, the target hapten is conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA), which is then run on a gel, transferred to a membrane, and probed with the antibody. This allows for the visualization of binding to the specific hapten-carrier conjugate.
Hypothetical Results: Western Blot Analysis
| Antibody | Target Antigen-BSA Conjugate | Cross-Reactant 1-BSA Conjugate | Cross-Reactant 2-BSA Conjugate |
| Ab-A | Strong Band | Faint Band | Weak Band |
| Ab-B | Strong Band | No Band | No Band |
Interpretation: The Western blot results corroborate the ELISA data. Ab-B specifically recognizes the target antigen-carrier conjugate with no detectable binding to the conjugates of the cross-reactants. In contrast, Ab-A shows some level of non-specific binding.
Phase 3: Surface Plasmon Resonance (SPR) for In-Depth Kinetic Analysis
Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of antibody-antigen interactions.[15][16] By immobilizing the antibody and flowing the target antigen and cross-reactants over the sensor surface, we can determine the association (ka) and dissociation (kd) rates, and calculate the affinity (KD).[15][17]
Figure 2: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.
Hypothetical Results: SPR Kinetic Analysis
| Antibody | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Ab-A | N-ethyl-3,3-dimethylbutanamide | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 |
| This compound | No Binding Detected | - | - | |
| N,N-diethyl-3,3-dimethylbutanamide | 1.0 x 10^4 | 2.0 x 10^-3 | 2.0 x 10^-7 | |
| Ab-B | N-ethyl-3,3-dimethylbutanamide | 3.0 x 10^5 | 4.5 x 10^-4 | 1.5 x 10^-9 |
| This compound | No Binding Detected | - | - | |
| N,N-diethyl-3,3-dimethylbutanamide | No Binding Detected | - | - |
Interpretation: The SPR data provides the most definitive comparison. Ab-B exhibits high affinity for the target antigen and, crucially, shows no detectable binding to the potential cross-reactants under these conditions. Ab-A , while having a good affinity for the target, demonstrates a measurable, albeit weaker, interaction with N,N-diethyl-3,3-dimethylbutanamide, confirming the cross-reactivity observed in the ELISA.
Conclusion and Recommendations
This multi-faceted approach to cross-reactivity testing provides a comprehensive and reliable assessment of antibody specificity.
-
Ab-A exhibits a degree of cross-reactivity with structurally similar compounds. While it may be suitable for certain research applications where absolute specificity is not paramount, it would be a higher-risk candidate for diagnostic or therapeutic development.
-
Ab-B demonstrates exceptional specificity for the target antigen, N-ethyl-3,3-dimethylbutanamide, with no detectable cross-reactivity against the tested panel of related molecules in any of the orthogonal assays.
Experimental Protocols
Competitive ELISA Protocol
-
Coating: Coat a 96-well microplate with a conjugate of the target antigen (N-ethyl-3,3-dimethylbutanamide) and a carrier protein (e.g., ovalbumin) at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.[18]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[18]
-
Competition: Prepare serial dilutions of the target antigen and each potential cross-reactant. In a separate plate, pre-incubate these dilutions with a constant, optimized concentration of the primary antibody (Ab-A or Ab-B) for 1 hour.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at the appropriate dilution and incubate for 1 hour at room temperature.[19]
-
Washing: Repeat the washing step.
-
Detection: Add the substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Plot the absorbance versus the log of the analyte concentration and determine the IC50 for each compound.
Western Blot Protocol (for Hapten-Carrier Conjugates)
-
Sample Preparation: Prepare samples of the hapten-carrier protein conjugates (Target-BSA, Cross-Reactant 1-BSA, Cross-Reactant 2-BSA) and a negative control (unconjugated BSA).
-
Gel Electrophoresis: Separate the protein samples by molecular weight using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature or overnight at 4°C.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (Ab-A or Ab-B) at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[19]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.[13]
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Antibody Immobilization: Immobilize the antibody (Ab-A or Ab-B) onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions for the target antigen and each potential cross-reactant in running buffer. Inject the analytes sequentially over the immobilized antibody surface, starting with the lowest concentration.
-
Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of the analyte from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).[16][17]
References
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3,3-Dimethylbutanamide
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical component of laboratory operations that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 3,3-Dimethylbutanamide, moving beyond a simple checklist to offer a deeper understanding of the principles behind these essential procedures.
Understanding the Compound: Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2]
These classifications underscore the importance of utilizing appropriate Personal Protective Equipment (PPE) at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by a framework of regulations designed to prevent harm to human health and the environment. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3][4] This "cradle-to-grave" system mandates the tracking of hazardous waste from its point of generation to its final disposal.[4]
The fundamental principle is that hazardous waste must be managed in a way that minimizes its threat. This involves proper identification, segregation, containment, and transfer to a licensed treatment, storage, and disposal facility (TSDF).[5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify the waste. Any unused this compound, contaminated materials (e.g., pipette tips, weighing paper), or solutions containing this compound must be classified as hazardous waste.
-
Action: Segregate waste streams. Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste. Incompatible wastes, when mixed, can lead to dangerous chemical reactions.[3]
Step 2: Proper Waste Containment and Labeling
Proper containment is crucial to prevent accidental spills and exposure.
-
Action:
-
Use a designated, leak-proof, and corrosion-resistant container for collecting this compound waste.[3]
-
The container must be kept closed at all times, except when adding waste.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant).
-
Step 3: On-Site Accumulation and Storage
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Action:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area should be secure, well-ventilated, and equipped with spill response materials.[3]
-
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through an approved waste disposal plant.[1][6]
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Your EHS department will have established procedures and contracts with licensed chemical waste disposal companies.
-
Step 5: Documentation
Accurate record-keeping is a legal requirement and a key component of a robust safety program.[3]
-
Action:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation.
-
Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately when the waste is transferred for disposal.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
-
Personal Precautions: Use personal protective equipment as required. Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: For a powder spill, cover it with a plastic sheet or tarp to minimize spreading and keep it dry. Mechanically take it up and place it in appropriate containers for disposal. Avoid creating dust. For a liquid spill, soak it up with an inert absorbent material. Clean the contaminated surface thoroughly.[1]
-
Environmental Precautions: Do not flush into surface water or the sanitary sewer system.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| GHS Hazard Statements | H315, H319, H335 | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures and understanding the principles that underpin them, you contribute to a culture of safety and environmental responsibility within your laboratory. This not only ensures compliance with regulations but also builds a foundation of trust and expertise in all aspects of your scientific endeavors.
References
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- U.S. Environmental Protection Agency. (2025).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
